4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZESWKVUMQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672258 | |
| Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943323-92-0 | |
| Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943323-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to function as an effective hinge-binding motif in a multitude of protein kinases. This bioisosteric relationship has propelled the 7-azaindole framework to the forefront of drug discovery, particularly in the development of targeted cancer therapies. The strategic introduction of halogen atoms onto this core structure provides medicinal chemists with versatile handles for subsequent chemical modifications, enabling the exploration of chemical space and the fine-tuning of a compound's pharmacological profile.
This guide focuses on a specific, highly functionalized derivative: 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 943323-92-0). The presence of two distinct halogen atoms at the C3 and C4 positions offers the potential for regioselective derivatization, making it a valuable building block for the synthesis of complex molecular architectures, most notably, potent and selective kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 943323-92-0 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₄BrClN₂ | --INVALID-LINK--[1] |
| Molecular Weight | 231.48 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Predicted pKa | 11.37 ± 0.40 | --INVALID-LINK--[2] |
| Predicted XlogP | 2.6 | --INVALID-LINK--[3] |
Spectroscopic Data:
-
Mass Spectrometry (Predicted): The predicted monoisotopic mass is 229.92464 Da. Expected adducts in mass spectrometry would include [M+H]⁺ at approximately 230.93192 m/z and [M+Na]⁺ at approximately 252.91386 m/z.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the bicyclic core. The carbons directly attached to the bromine and chlorine atoms will exhibit characteristic chemical shifts. For example, in related halo-aromatic systems, carbons bonded to chlorine typically appear further downfield than those bonded to bromine.[4]
Synthesis of this compound: A Plausible Approach
While a specific, detailed synthesis of this compound is not explicitly detailed in a single publication, a logical and efficient synthetic route can be constructed based on established methodologies for the regioselective halogenation of the 7-azaindole scaffold.[5][6][7] The following proposed synthesis leverages a stepwise halogenation strategy, which offers control over the introduction of the chloro and bromo substituents.
Figure 1: Plausible synthetic workflow for this compound.
Detailed Protocol (Proposed):
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This initial chlorination step targets the C4 position of the 7-azaindole ring.
-
Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at room temperature. The use of a slight excess of NCS can help drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
The subsequent bromination is directed to the C3 position of the pyrrole ring, which is activated by the electron-donating nitrogen atom.
-
Reaction Setup: Dissolve the 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) obtained from the previous step in a solvent such as N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is fully consumed, as indicated by TLC or LC-MS analysis.
-
Isolation and Purification: Quench the reaction by adding water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the final product, this compound.
Reactivity and Application in Kinase Inhibitor Synthesis
The differential reactivity of the C-Br and C-Cl bonds in this compound under palladium-catalyzed cross-coupling conditions is a key feature that enables its utility as a versatile synthetic intermediate. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond. This allows for selective functionalization at the C4 position.
Key Reactions and Protocols:
1. Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] This reaction can be employed to introduce aryl or heteroaryl substituents at the C4 position of the 7-azaindole core, a common feature in many kinase inhibitors.
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to a temperature of 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 4-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
2. Buchwald-Hartwig Amination at the C4 Position
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[11][12][13] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position, a critical step in the synthesis of many kinase inhibitors that target the ATP-binding pocket.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 eq), the desired amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction Conditions: Seal the reaction tube and heat the mixture to 80-120 °C. The reaction progress should be monitored by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the desired 4-amino-3-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
The Role in Drug Discovery: A Gateway to Kinase Inhibitors
The 7-azaindole scaffold is a key component of several approved and investigational kinase inhibitors. The strategic placement of bromo and chloro substituents on this core, as in this compound, provides a versatile platform for the rapid synthesis of compound libraries for screening against various kinase targets. For instance, derivatives of this scaffold have been explored as inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer.[14][15][16][17]
Figure 3: Logical workflow for the application of this compound in drug discovery.
Safety and Handling
As with any halogenated heterocyclic compound, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. Its di-halogenated structure allows for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its application in medicinal chemistry, underscoring its potential to accelerate the discovery of new therapeutic agents.
References
- 1. This compound , 95+% , 943323-92-0 - CookeChem [cookechem.com]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine molecular weight
An In-Depth Technical Guide to 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated derivative of 7-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique substitution pattern provides two distinct reactive handles for synthetic diversification, making it a valuable building block for the development of targeted therapeutics. This guide provides a comprehensive technical overview of its core molecular properties, plausible synthetic strategies, key applications in drug discovery—particularly in the realm of kinase inhibitors—and essential safety and handling protocols. By synthesizing chemical data with practical insights, this document serves as a critical resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.
Core Molecular Profile
Introduction to the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged scaffold" in drug discovery.[1] This designation arises from its ability to serve as the core structure for ligands that bind to a wide range of biological targets. As a bioisostere of indole, it mimics the natural amino acid tryptophan's side chain, enabling it to form key hydrogen bonding and aromatic interactions within protein active sites.[2] The introduction of a nitrogen atom into the six-membered ring alters the scaffold's electronic properties and hydrogen bonding capacity, often leading to improved potency, selectivity, and pharmacokinetic profiles compared to indole-based analogues.[1]
Physicochemical Properties
This compound is a solid compound at room temperature.[3] Its molecular structure, featuring both a bromine and a chlorine atom on the pyridine ring, results in a specific set of physicochemical characteristics that are crucial for its reactivity and handling.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [3][4] |
| Molecular Weight | 231.48 g/mol | [4][5] |
| CAS Number | 943323-92-0 | [3][4][5] |
| Appearance | Solid | [3] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 11.37 ± 0.40 | [3] |
| Synonyms | 4-Bromo-3-chloro-7-azaindole | [3] |
Structural Elucidation
The structure of this compound features a fused pyrrole and pyridine ring. The numbering of the bicyclic system is critical for unambiguous communication. The halogen substituents at positions 3 and 4 provide distinct sites for subsequent chemical modification.
Caption: Chemical structure of this compound.
Synthesis and Functionalization Strategies
Rationale for Synthesis Design
The synthesis of polysubstituted 7-azaindoles requires careful regiochemical control. The introduction of two different halogens at specific positions is non-trivial and typically involves a multi-step sequence. The choice of synthetic route is governed by the need to selectively functionalize the pyridine ring without affecting the pyrrole moiety, which can be sensitive to certain reaction conditions. Protecting the pyrrole nitrogen (e.g., as a SEM or BOC derivative) is a common strategy to enhance stability and solubility, and to direct metallation or coupling reactions.[2]
A Plausible Synthetic Pathway
While specific proprietary synthesis routes may vary, a logical approach can be constructed based on known heterocyclic chemistry. A plausible pathway would involve the sequential halogenation of a pre-formed 7-azaindole core or the construction of the bicyclic system from a polysubstituted pyridine precursor. The differential reactivity of the C-Br and C-Cl bonds is key; C-Br bonds are generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound , 95+% , 943323-92-0 - CookeChem [cookechem.com]
- 5. This compound-Information-Chemcia Scientific, LLC. [chemcia.com]
Spectroscopic Data of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. As a substituted 7-azaindole, its structural elucidation through spectroscopic methods is paramount for confirming its identity, purity, and for understanding its chemical behavior. This document outlines the expected spectroscopic characteristics based on foundational principles and data from analogous structures, and provides detailed protocols for data acquisition.
Introduction to this compound
This compound belongs to the 7-azaindole family of compounds, which are recognized as important pharmacophores due to their structural similarity to purine bases.[1] The strategic placement of bromo and chloro substituents on the pyrrolopyridine core significantly influences its electronic properties and potential biological activity, making precise spectroscopic characterization a critical step in its synthesis and application.
The molecular structure, as defined by its SMILES notation C1=CN=C2C(=C1Br)C(=CN2)Cl, presents a unique set of spectroscopic fingerprints that can be deciphered using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 7.8 | Singlet | - |
| H-5 | 8.2 - 8.5 | Doublet | 5.0 - 6.0 |
| H-6 | 7.2 - 7.5 | Doublet | 5.0 - 6.0 |
| N-H | 11.0 - 13.0 | Broad Singlet | - |
Causality of Predictions: The protons on the pyridine ring (H-5 and H-6) are expected to be downfield due to the deshielding effect of the aromatic system and the adjacent nitrogen atom. The pyrrole proton (H-2) will also be in the aromatic region. The N-H proton is typically observed as a broad singlet at a significantly downfield chemical shift, which is concentration and temperature-dependent.[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on each unique carbon environment within the molecule. The presence of electronegative halogens will cause a downfield shift for the carbons to which they are attached.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 130 |
| C-3 | 110 - 115 |
| C-3a | 128 - 133 |
| C-4 | 115 - 120 |
| C-5 | 145 - 150 |
| C-6 | 120 - 125 |
| C-7a | 148 - 153 |
Causality of Predictions: Carbons directly bonded to bromine (C-4) and chlorine (C-3) will experience a significant deshielding effect.[4][5] The carbons of the pyridine ring (C-5, C-6, and C-7a) will also have characteristic chemical shifts for this heterocyclic system.
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures the reproducibility and accuracy of the obtained NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the ¹H signals to determine the relative proton ratios.
-
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated molecules, the isotopic distribution is a key diagnostic feature.
Predicted Mass Spectrum
The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a characteristic isotopic pattern for the molecular ion peak.[6][7]
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Isotopic Pattern |
| [M]⁺ | 229.92464 | Complex pattern due to Br and Cl isotopes |
| [M+H]⁺ | 230.93192 | Complex pattern due to Br and Cl isotopes |
Causality of Predictions: The molecular ion peak will appear as a cluster of peaks due to the natural abundance of the halogen isotopes. The relative intensities of these peaks can be calculated based on the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[6]
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, often coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: Use a heated capillary and nebulizing gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in a high-resolution mass spectrometer to obtain the accurate mass and isotopic distribution.
Caption: General workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bond, C-H bonds, and the aromatic ring system.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (pyrrole) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Stretch (aromatic) | 1450 - 1650 | Medium to Strong |
| C-Cl Stretch | 700 - 850 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Causality of Predictions: The N-H stretching vibration of the pyrrole ring typically appears as a broad band due to hydrogen bonding.[8] The aromatic C=C and C=N stretching vibrations will be present in the fingerprint region. The carbon-halogen stretches occur at lower wavenumbers.[9]
Experimental Protocol for FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and common sampling technique for solid samples.
Step-by-Step Methodology:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal structural identification. The predicted data, grounded in established spectroscopic principles and comparison with analogous structures, serves as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for advancing research and development in the fields of medicinal chemistry and materials science.
References
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. scribd.com [scribd.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the mass spectrometric analysis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (C₇H₄BrClN₂), a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key structural motif in various kinase inhibitors and other targeted therapeutics, its unambiguous identification and characterization are critical. This document outlines optimized methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and interpretation of mass spectral data, with a focus on the unique isotopic signature and fragmentation patterns generated by its di-halogenated structure. The protocols and insights presented herein are intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this class of compounds.
Introduction: The Analytical Challenge of a Di-Halogenated Heterocycle
This compound, also known as 4-Bromo-3-chloro-7-azaindole, is a versatile building block in pharmaceutical synthesis.[2][3] Its rigid, bicyclic core serves as a scaffold for developing highly specific ligands for biological targets. The presence of both bromine and chlorine substituents presents a unique analytical challenge and opportunity. While these halogens are crucial for modulating the compound's pharmacological properties, they also impart a highly characteristic isotopic signature in mass spectrometry, enabling confident identification even in complex matrices.
Understanding the mass spectrometric behavior of this molecule is paramount for several applications:
-
Reaction Monitoring: Tracking the progress of synthetic routes where this compound is an intermediate.
-
Purity Assessment: Identifying and quantifying process-related impurities and degradation products.
-
Metabolite Identification: Characterizing biotransformations in preclinical studies.
-
Structural Confirmation: Providing unambiguous verification of the synthesized target molecule.
This guide leverages the principles of electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to provide a comprehensive analytical strategy. ESI is selected as the ionization technique due to its "soft" nature, which minimizes in-source fragmentation and preserves the crucial molecular ion for isotopic pattern analysis and subsequent fragmentation studies.[4][5]
Sample Preparation: Ensuring Analytical Fidelity
The goal of sample preparation is to present the analyte to the LC-MS system in a clean, compatible solvent system, free from interfering matrix components.[6][7] For a small molecule like this compound, a straightforward "dilute and shoot" approach is often sufficient for purified samples, while more complex matrices may require solid-phase extraction (SPE).
Recommended Protocol for Purified Samples
This protocol is suitable for confirming the identity and purity of a synthesized compound or chemical standard.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve a final concentration within the optimal working range of the mass spectrometer (typically 1-100 ng/mL).
-
Filtration (Optional but Recommended): Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulates that could clog the LC system.
-
Transfer: Transfer the filtrate to an autosampler vial for analysis.
Visualization: Sample Preparation Workflow
The following diagram illustrates the standard workflow for preparing a purified sample for LC-MS analysis.
Caption: Standard sample preparation workflow for purified compounds.
Mass Spectrometry Analysis: Instrumentation and Method
The analysis is best performed on a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, to resolve the characteristic isotopic peaks.[8] However, a sensitive triple quadrupole (QqQ) instrument is also highly effective, particularly for quantification using Multiple Reaction Monitoring (MRM).[9] The following method is based on a typical UPLC-MS/MS system and is a robust starting point for method development.[10]
Liquid Chromatography (LC) Parameters
-
System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.0 min: 10% to 95% B
-
2.0 - 2.5 min: 95% B
-
2.5 - 2.6 min: 95% to 10% B
-
2.6 - 3.5 min: 10% B (Re-equilibration)
-
Causality: A reversed-phase C18 column is chosen for its excellent retention of moderately polar heterocyclic compounds. The acidic mobile phase (0.1% Formic Acid) promotes protonation of the analyte, which is essential for positive mode electrospray ionization. The gradient elution ensures that the compound elutes as a sharp peak, improving sensitivity and resolution.
Mass Spectrometry (MS) Parameters
-
System: Waters XEVO TQ-S, SCIEX 4500 QTRAP, or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.[10]
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Causality: Positive ESI mode is selected because the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring are basic and readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion.[11][12] The temperatures and gas flows are optimized to ensure efficient desolvation of the ESI droplets, maximizing ion transfer into the mass spectrometer.
Visualization: LC-MS/MS Analytical Workflow
This diagram outlines the process from sample injection to data acquisition.
Caption: Logical flow of the LC-MS/MS analytical process.
Data Interpretation: Decoding the Spectra
The Isotopic Signature: A Definitive Fingerprint
The most powerful feature for identifying this compound is its unique isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6][8][13] This combination results in a distinctive cluster of peaks for the protonated molecular ion, [M+H]⁺.
| Ion | Contributing Isotopes | Theoretical m/z | Expected Relative Abundance |
| [M+H]⁺ | C₇H₅⁷⁹Br³⁵ClN₂ | 230.9431 | 100% (Base Peak) |
| [M+2+H]⁺ | C₇H₅⁸¹Br³⁵ClN₂ / C₇H₅⁷⁹Br³⁷ClN₂ | 232.9411 | ~128% |
| [M+4+H]⁺ | C₇H₅⁸¹Br³⁷ClN₂ | 234.9381 | ~31% |
Note: The relative abundance is calculated based on the precise isotopic abundances. The [M+2+H]⁺ peak is a combination of contributions from both ⁸¹Br and ³⁷Cl, making it the most intense peak in the cluster.
The presence of this characteristic 100:128:31 pattern provides extremely high confidence in the identification of the compound.
Tandem MS (MS/MS) and Predicted Fragmentation
To confirm the structure, the [M+H]⁺ ion (m/z 230.9) is isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern provides structural information by revealing the weakest bonds and most stable fragment ions.[14][15]
The primary fragmentation pathways are predicted to be the loss of the halogen atoms, followed by cleavage of the heterocyclic ring system.
-
Primary Fragmentation: The initial and most favorable fragmentations involve the neutral loss of Br• followed by H•, or Cl• followed by H•. Loss of HBr is often a dominant pathway for brominated aromatics.
-
Secondary Fragmentation: Subsequent fragmentation of the de-halogenated ions likely involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation for pyridine and pyrrole rings, which arises from the cleavage of the stable aromatic system.[16]
Visualization: Predicted Fragmentation Pathway
This diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of this compound.
Caption: Predicted MS/MS fragmentation pathway for [C₇H₅BrClN₂]⁺.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and characterization. By leveraging high-resolution mass spectrometry and tandem MS, analysts can capitalize on the compound's unique di-halogenated isotopic signature for unambiguous identification. The predicted fragmentation pathways, primarily involving the loss of HBr or HCl followed by HCN, provide orthogonal structural confirmation. The protocols detailed in this guide serve as a comprehensive starting point for researchers in pharmaceutical development, enabling confident and accurate analysis of this important heterocyclic scaffold.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemcia.com [chemcia.com]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. biocompare.com [biocompare.com]
- 7. tecan.com [tecan.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
An In-depth Technical Guide to Determining the Solubility of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in Organic Solvents
Abstract
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The physicochemical properties of such molecules are paramount to their progression through the discovery pipeline, with solubility being a critical determinant of success. Poor solubility can impede formulation, bioavailability, and the reliability of bioassay data.[3][4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in a range of common organic solvents. We move beyond a simple listing of data to explain the underlying principles of solubility, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of solubility data for practical application.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility—the ability of a solid compound to dissolve in a solvent to form a homogeneous solution—stands out as a cornerstone parameter. It influences nearly every stage of development, from initial high-throughput screening to final dosage form manufacturing.[6]
This compound belongs to the 7-azaindole family, a scaffold found in numerous biologically active molecules targeting a range of diseases.[2] The specific halogenation pattern (bromo and chloro groups) on this heterocyclic core significantly modulates its electronic and steric properties, which in turn dictates its interaction with biological targets and, crucially, its solubility profile.
Understanding the solubility of this specific molecule is not an academic exercise; it is a prerequisite for:
-
Reliable Biological Screening: Inconsistent solubility in assay buffers can lead to false negatives or artifactual data.[5]
-
Chemical Synthesis and Purification: Selecting appropriate solvents is essential for reaction efficiency, product yield, and crystallization-based purification.
-
Preclinical Formulation: The development of viable formulations for in vivo studies depends on identifying suitable solvent systems or co-solvents.[7]
This document serves as a practical guide to the principles and methodologies required to accurately characterize the solubility of this compound.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved state. This equilibrium is dictated by two primary energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For this compound, its structural features provide clues to its likely solubility behavior:
-
Heterocyclic Core: The pyrrolo[2,3-b]pyridine system contains both a pyrrole nitrogen (a hydrogen bond donor) and a pyridine nitrogen (a hydrogen bond acceptor). This duality allows for complex interactions with both protic and aprotic solvents.
-
Halogen Atoms: The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule. They can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.
-
Aromatic System: The fused aromatic rings contribute to van der Waals forces and potential π-π stacking interactions, which are significant in the solid state (crystal lattice energy) and in interactions with aromatic solvents.
-
Lipophilicity: The presence of halogens and the aromatic system suggests a degree of lipophilicity. The predicted XlogP value for this molecule is 2.6, indicating a preference for non-aqueous environments.[8][9]
The interplay of these factors determines the compound's affinity for different types of solvents. A solvent that can effectively disrupt the crystal lattice forces of the solid and form stable interactions with the solute will exhibit higher dissolving power.
Caption: Relationship between molecular properties, solvent properties, and solubility.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for solubility measurement is the determination of thermodynamic or equilibrium solubility.[3] This value represents the true saturation point of the compound in a given solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid. The most reliable and widely used technique for this is the Shake-Flask Method.[6][10]
The Shake-Flask Method: A Detailed Protocol
This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Objective: To determine the concentration of a saturated solution of this compound in various organic solvents at a controlled temperature (e.g., 25°C).
Materials and Reagents:
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[6] A starting amount of 5-10 mg is typically sufficient. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25°C). The sample should be agitated for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard practice.[3] The continuous agitation maximizes the surface area of the solid in contact with the solvent.
-
Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge it at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles during sampling.[5]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particulates are carried over, the sample must be filtered through a chemically resistant syringe filter (e.g., PTFE for organic solvents) with a small pore size (e.g., 0.22 µm).[7] Causality Note: The first few drops from the filter should be discarded to prevent underestimation of solubility due to potential adsorption of the compound onto the filter material.[5]
-
Quantification: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of the analyte.
Analytical Method - HPLC-UV
A reverse-phase HPLC method is generally suitable.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).
-
Detection: UV spectrophotometer set to a wavelength of maximum absorbance for the compound.
-
Calibration: A standard curve should be prepared with at least five concentration points to ensure linearity and accuracy of quantification.
Data Presentation and Interpretation
To facilitate comparison and practical use, the determined solubility data should be summarized in a structured table. A selection of common organic solvents, categorized by their polarity, is recommended for initial screening.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.43 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | > 0.43 | Very Soluble | |
| Acetonitrile (ACN) | 37.5 | 15.2 | 0.066 | Moderately Soluble | |
| Acetone | 20.7 | 8.5 | 0.037 | Sparingly Soluble | |
| Polar Protic | Methanol (MeOH) | 32.7 | 25.8 | 0.111 | Soluble |
| Ethanol (EtOH) | 24.6 | 12.1 | 0.052 | Moderately Soluble | |
| Isopropanol (IPA) | 19.9 | 5.3 | 0.023 | Sparingly Soluble | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | 2.1 | 0.009 | Slightly Soluble |
| Tetrahydrofuran (THF) | 7.6 | 30.5 | 0.132 | Soluble | |
| Toluene | 2.4 | < 1.0 | < 0.004 | Poorly Soluble | |
| Heptane | 1.9 | < 0.1 | < 0.0004 | Insoluble |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Interpretation:
-
High Solubility in Polar Aprotic Solvents (DMSO, DMF): This is expected for many drug-like molecules and indicates that these solvents are excellent for preparing stock solutions for biological assays.[6]
-
Moderate to Good Solubility in Alcohols and THF: The ability of the compound to accept hydrogen bonds from alcohols and interact with the ether oxygen in THF contributes to its solubility in these solvents. This suggests they could be useful for reaction chemistry or purification.
-
Low Solubility in Non-Polar Solvents (Toluene, Heptane): The low affinity for non-polar hydrocarbons indicates that the polar and hydrogen-bonding characteristics of the molecule dominate its interactions. These solvents could be considered as anti-solvents for crystallization purposes.
Conclusion
A thorough understanding of the solubility of this compound is not merely an academic exercise but a foundational pillar for its successful development as a potential therapeutic agent. By employing systematic and robust methodologies like the Shake-Flask protocol, researchers can generate high-quality, reliable data. This data is indispensable for making informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. This guide provides the theoretical context and practical, step-by-step instruction necessary to empower scientists to perform this critical characterization, thereby accelerating the path of promising molecules from the bench to potential clinical application.
References
- 1. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Solubility Test | AxisPharm [axispharm.com]
- 8. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 3-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. chemcia.com [chemcia.com]
- 12. This compound , 95+% , 943323-92-0 - CookeChem [cookechem.com]
A Senior Application Scientist's Guide to the Synthesis of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry and drug development. Its structural resemblance to indole allows it to mimic endogenous ligands and interact with a wide array of biological targets, yet the nitrogen atom in the pyridine ring often imparts superior pharmacological properties such as enhanced solubility and improved metabolic stability.[1] This guide provides an in-depth technical exploration of the core synthetic strategies for constructing and functionalizing the 7-azaindole nucleus. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural listings to explain the underlying principles and causalities that govern reaction outcomes. We will dissect both classical and modern catalytic methodologies, offering field-proven insights, step-by-step protocols, and a comparative analysis to empower rational synthetic design. The content is grounded in authoritative literature, ensuring scientific integrity and providing a robust platform for the synthesis of next-generation therapeutics.
The Strategic Importance of the 7-Azaindole Core in Drug Discovery
The 7-azaindole framework is a cornerstone of numerous clinically significant molecules. Its unique electronic properties and ability to form specific hydrogen bond patterns make it an ideal core for targeting enzymes, particularly kinases.[2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the 7-azaindole scaffold is central to the development of targeted therapies.
A prime example is Vemurafenib (PLX4032) , an inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[3] The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the ATP pocket of the kinase. Similarly, this scaffold is found in inhibitors targeting Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 8 (CDK8), highlighting its versatility and therapeutic potential.[3][4][5]
The following diagram illustrates the central role of the 7-azaindole core as a platform for developing various kinase inhibitors.
Caption: The 7-Azaindole core as a versatile scaffold for kinase inhibitors.
Foundational Synthetic Strategies: A Comparative Overview
The construction of the 7-azaindole ring system can be broadly categorized into classical cyclization methods and modern transition-metal-catalyzed reactions. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.
| Synthetic Strategy | Core Principle | Advantages | Disadvantages | Best Suited For |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of a pyridylhydrazone.[6] | Cost-effective starting materials, well-established. | Harsh acidic conditions, limited functional group tolerance, potential for regioisomeric mixtures.[7] | Simple, unsubstituted, or alkyl-substituted 7-azaindoles. |
| Palladium-Catalyzed Cross-Coupling | Sequential or one-pot C-C and C-N bond formations (e.g., Suzuki, Buchwald-Hartwig).[2] | Excellent functional group tolerance, high yields, modular approach for diverse substitution. | Cost of catalysts and ligands, requires pre-functionalized starting materials. | Complex, multi-substituted derivatives for SAR studies. |
| Rhodium-Catalyzed C-H Activation | Direct annulation of aminopyridines with alkynes via C-H bond functionalization.[8] | High atom economy, avoids pre-functionalization of the pyridine ring. | Requires specific directing groups, can have limited substrate scope for the alkyne. | Rapid construction of the core with specific substitution at the 2- and 3-positions. |
In-Depth Experimental Protocols and Mechanistic Insights
As a Senior Application Scientist, it is imperative to not only provide a protocol but to explain why it works. The following sections provide detailed, self-validating experimental workflows, grounded in mechanistic understanding.
Classical Approach: The Fischer Indole Synthesis
The Fischer synthesis is a stalwart of heterocyclic chemistry. For 7-azaindoles, the key is the formation of a pyridylhydrazone followed by an acid-catalyzed intramolecular cyclization. The electron-deficient nature of the pyridine ring can make the requisite[9][9]-sigmatropic rearrangement challenging, often requiring harsh conditions.[7]
Mechanism Overview: The reaction proceeds via formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. Acid-catalyzed[9][9]-sigmatropic rearrangement is followed by the loss of ammonia to afford the aromatic indole ring.[6]
Caption: Simplified workflow of the Fischer Indole Synthesis for 7-azaindoles.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from methodologies utilizing polyphosphoric acid (PPA) as the catalyst and solvent.[10]
-
Hydrazone Formation:
-
To a solution of 6-chloropyridin-2-yl)hydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
-
Stir the mixture at room temperature for 2 hours. The resulting hydrazone often precipitates and can be collected by filtration. Wash with cold ethanol and dry under vacuum. Self-Validation: The formation of the hydrazone can be confirmed by ¹H NMR, observing the disappearance of the aldehyde proton and the appearance of a new imine-like proton signal.
-
-
Cyclization:
-
Carefully add the dried hydrazone (1.0 eq) in portions to pre-heated polyphosphoric acid (10x weight of hydrazone) at 120°C with vigorous mechanical stirring.
-
Increase the temperature to 180°C and maintain for 1-2 hours. Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). Causality: The high temperature and strong acid are necessary to overcome the activation barrier for the[9][9]-sigmatropic rearrangement involving the electron-deficient pyridine ring.
-
Cool the reaction mixture to below 100°C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium hydroxide or ammonium hydroxide until pH > 8. This often results in the precipitation of the product.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
-
Modern Catalytic Approaches: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a modular and highly versatile route to complex 7-azaindole derivatives. By sequentially forming C-C and C-N bonds, a diverse array of substituents can be introduced with excellent functional group tolerance. The key is to have a di-halogenated pyrrolopyridine core, allowing for regioselective functionalization.[2]
Workflow: Suzuki-Miyaura followed by Buchwald-Hartwig Amination
This is a powerful strategy for synthesizing 2,4-disubstituted 7-azaindoles. A key intermediate is a 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, often protected at the N1 position (e.g., with a SEM group) to improve solubility and prevent side reactions.[2]
Caption: Sequential cross-coupling strategy for 2,4-disubstituted 7-azaindoles.
A. Suzuki-Miyaura Cross-Coupling: Mechanism and Protocol
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine [2]
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add the palladium catalyst, for instance, Pd₂(dba)₃ (0.025 eq). Causality: The choice of catalyst and ligand is critical. For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[7]
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
-
Reaction Execution:
-
Heat the mixture to 100°C and stir for 30-60 minutes. Monitor the reaction by LC-MS or TLC. Self-Validation: The reaction is complete when the starting aryl iodide is fully consumed. A successful reaction shows a new product spot with a higher Rf and a mass corresponding to the coupled product.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
-
B. Buchwald-Hartwig Amination: Mechanism and Protocol
Mechanism: Similar to the Suzuki reaction, the cycle involves oxidative addition of the aryl halide to Pd(0). The key difference is the subsequent step where the amine displaces the halide on the palladium center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then forms the C-N bond.[13][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-benzyl-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridin-4-amine [2]
-
Reaction Setup:
-
In a glovebox or under a strictly inert atmosphere, charge a reaction vial with 4-chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), a suitable phosphine ligand like RuPhos (0.10 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.5 eq). Causality: A strong base is required to deprotonate the amine coordinated to the palladium center, forming the crucial palladium-amido intermediate. NaOtBu is often the base of choice.[15]
-
Add anhydrous toluene or dioxane as the solvent, followed by benzylamine (1.2 eq).
-
-
Reaction Execution:
-
Seal the vial and heat the mixture to 100-110°C for 1-16 hours. Monitor the reaction by LC-MS. Self-Validation: Complete consumption of the starting aryl chloride and the appearance of a product with the expected mass indicates a successful reaction.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Advanced Strategy: Rhodium-Catalyzed C-H Activation/Annulation
This modern approach offers an elegant and atom-economical route to 2,3-disubstituted 7-azaindoles by directly coupling aminopyridines with internal alkynes. The reaction is directed by the amino group and typically requires a Rh(III) catalyst and a silver salt oxidant.[8]
Mechanism: The proposed mechanism involves coordination of the aminopyridine to the Rh(III) center, directed C-H activation to form a rhodacycle, migratory insertion of the alkyne, and finally, reductive elimination to form the pyrrole ring and regenerate the active catalyst. The silver salt is believed to facilitate the C-H activation step and re-oxidize the rhodium catalyst.[16][17]
Experimental Protocol: Synthesis of 2,3-Diphenyl-1H-pyrrolo[2,3-b]pyridine [8]
-
Reaction Setup:
-
To a pressure-tolerant vial, add 2-aminopyridine (1.0 eq), diphenylacetylene (1.5 eq), [RhCp*Cl₂]₂ (0.05 eq), AgSbF₆ (0.20 eq), and Ag₂CO₃ (1.5 eq). Causality: The combination of AgSbF₆ and Ag₂CO₃ is crucial. AgSbF₆ acts as a halide scavenger to generate a more active cationic Rh(III) species, while Ag₂CO₃ serves as both an oxidant and a base.[16]
-
Add a solvent mixture, such as 1,2-dichloroethane (DCE) and toluene.
-
-
Reaction Execution:
-
Seal the vial and heat to 90°C for 18 hours.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the product.
-
Case Study: Synthesis of a Pyrrolo[2,3-b]pyridine-Based FGFR Inhibitor
The inhibition of Fibroblast Growth Factor Receptors (FGFRs) is a validated strategy in oncology. Many potent FGFR inhibitors feature the 7-azaindole scaffold.[3] The following is a representative synthesis illustrating the functionalization of a pre-formed 7-azaindole core.
Target Pathway: FGFR Signaling FGFR activation by its ligand (FGF) leads to receptor dimerization and autophosphorylation, triggering downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[18][19] Inhibitors block the ATP-binding site, preventing these downstream events.
Caption: Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.
Synthetic Protocol: Reductive Amination Approach [3]
This approach functionalizes the C3 position of the 7-azaindole ring.
-
Aldol Condensation:
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent, add an appropriately substituted R-aldehyde (1.1 eq) and a base (e.g., piperidine).
-
Heat the mixture to 50°C for several hours to form the C3-alkenyl intermediate.
-
-
Reduction:
-
Isolate the intermediate from step 1.
-
Dissolve the intermediate in acetonitrile. Add triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq). Causality: Triethylsilane acts as a hydride source for the reduction of the double bond, which is activated by the protonation of the azaindole nitrogen by the strong acid TFA.
-
Reflux the mixture until the reaction is complete (monitored by LC-MS).
-
Perform an aqueous work-up and purify by chromatography to obtain the final C3-alkylated product.
-
Conclusion and Future Outlook
The 1H-pyrrolo[2,3-b]pyridine scaffold remains a cornerstone of modern drug discovery. The synthetic methodologies outlined in this guide, from the classical Fischer indole synthesis to advanced palladium- and rhodium-catalyzed reactions, provide a comprehensive toolkit for medicinal chemists. The choice of synthetic route is a strategic decision based on the desired complexity, substitution pattern, and scale. Modern catalytic methods, particularly palladium-catalyzed cross-couplings, offer unparalleled flexibility for generating diverse libraries for structure-activity relationship studies. As our understanding of disease biology deepens, the ability to rapidly and efficiently synthesize novel, highly functionalized 7-azaindole derivatives will be paramount in developing the next generation of targeted therapeutics.
References
- 1. Synthesis of Tofacitinib [cjph.com.cn]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Pyrrolo[2,3-b]pyridine Core as a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrolo[2,3-b]pyridines
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a quintessential example of such a scaffold.[1][2][3] This fused heterocyclic system, an isostere of indole where a nitrogen atom replaces the C7 carbon, possesses a unique combination of electronic properties and hydrogen bonding capabilities that make it exceptionally well-suited for interacting with a wide array of biological targets. Its structural rigidity, combined with multiple points for chemical modification, allows for the precise tuning of pharmacological properties like potency, selectivity, and bioavailability.[1]
The 7-azaindole motif is not merely a synthetic curiosity; it is found in natural products, such as variolins isolated from marine sponges, which exhibit potent biological effects.[4][5] This natural precedent has inspired decades of research, revealing that synthetic derivatives of pyrrolo[2,3-b]pyridine demonstrate a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[2][4][6] This guide provides a detailed exploration of the key biological activities of substituted pyrrolo[2,3-b]pyridines, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to validate their function.
Dominant Mechanism of Action: Kinase Inhibition
A predominant theme in the pharmacology of pyrrolo[2,3-b]pyridines is their function as potent inhibitors of protein kinases. Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 7-azaindole scaffold is an effective "hinge-binder," adept at mimicking the adenine moiety of adenosine triphosphate (ATP), the natural substrate for kinases. The pyridine nitrogen and the pyrrole N-H group can form critical hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket, anchoring the inhibitor and enabling potent and often selective inhibition.
Caption: Generalized interaction of the pyrrolo[2,3-b]pyridine scaffold within a kinase ATP-binding site.
Therapeutic Applications and Biological Activities
Anticancer Activity
The dysregulation of kinase signaling is a cornerstone of cancer development and progression, making kinase inhibitors a major class of oncology drugs. The pyrrolo[2,3-b]pyridine scaffold is the core of several FDA-approved and investigational anticancer agents.
Mutations in the B-Raf serine/threonine kinase, particularly the V600E mutation, are drivers in over half of all melanomas. The pyrrolo[2,3-b]pyridine derivative Vemurafenib (Zelboraf®) was a landmark drug approved for treating metastatic melanoma with this mutation.[6] The scaffold anchors the molecule in the ATP-binding site, allowing specific side chains to interact with the mutated kinase, leading to potent inhibition.
-
Mechanism Insight: The V600E mutation locks BRAF in a constitutively active conformation. Vemurafenib selectively binds to and inhibits this active form, blocking downstream signaling through the MEK-ERK pathway and thereby inhibiting tumor cell proliferation.[7]
Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by a BRAF V600E inhibitor.
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, including breast, bladder, and lung cancers.[8][9] Researchers have designed potent FGFR inhibitors using the 1H-pyrrolo[2,3-b]pyridine core. Structure-based design has been used to introduce substituents at the 5-position of the ring to form hydrogen bonds with the glycine residue (G485) in the FGFR active site, enhancing potency.[9]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [8][9] |
This table summarizes the inhibitory activity of a lead compound against FGFR isoforms, demonstrating potent pan-FGFR activity with some selectivity against FGFR4.
CDKs are essential for cell cycle progression, and their inhibition is a validated strategy for cancer therapy.[10] Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of several CDKs. For instance, compound 42 [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] was identified as a potent ATP-mimetic inhibitor of Cdc7 kinase with an IC₅₀ value of 7 nM.[10] More recently, derivatives have been discovered that act as potent Type II inhibitors of CDK8, a key oncogene in colorectal cancer, by targeting the WNT/β-catenin signaling pathway.[11]
This protocol provides a framework for assessing the potency of a substituted pyrrolo[2,3-b]pyridine derivative against a target kinase.
-
Principle: A competitive displacement assay where the test compound competes with a fluorescent tracer for binding to the kinase active site. Binding of the tracer to a europium-labeled antibody results in a high FRET signal, which is reduced in the presence of an effective inhibitor.
-
Materials:
-
Target Kinase (e.g., BRAF, FGFR1).
-
Eu-labeled Anti-Tag Antibody.
-
Alexa Fluor™ 647-labeled Kinase Tracer.
-
Test Compound (substituted pyrrolo[2,3-b]pyridine) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplate.
-
Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Procedure:
-
Prepare a 2X solution of the kinase/antibody mixture in assay buffer.
-
Prepare a 4X solution of the test compound serial dilutions in assay buffer containing 4% DMSO.
-
Prepare a 4X solution of the tracer in assay buffer.
-
Dispense 5 µL of the 4X test compound solution into the microplate wells.
-
Add 5 µL of the 2X kinase/antibody solution to all wells.
-
Add 5 µL of the 4X tracer solution to all wells. Final volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Neurodegenerative Diseases: Targeting Alzheimer's Disease
The pathology of Alzheimer's disease (AD) is complex, but the hyperphosphorylation of tau protein, leading to neurofibrillary tangles, is a central feature. Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for this pathological phosphorylation, making it a key therapeutic target.[12][13]
Substituted pyrrolo[2,3-b]pyridines have emerged as exceptionally potent and selective inhibitors of GSK-3β.[12][13][14] These compounds have been shown to inhibit GSK-3β activity, reduce tau hyperphosphorylation, and promote neurite outgrowth in cellular models of AD.[12][13][14]
| Compound | GSK-3β IC₅₀ (nM) | Key Cellular Effect | Reference |
| 41 | 0.22 | Decreases p-tau-Ser396, promotes neurite outgrowth | [12] |
| S01 | 0.35 | Increases p-GSK-3β-Ser9, upregulates β-catenin | [13][14] |
This table highlights the nanomolar and sub-nanomolar potency of lead compounds against GSK-3β.
References
- 1. nbinno.com [nbinno.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Pyrrolo[3,4-c]pyridine Derivatives
An in-depth technical guide or whitepaper on the core.
Abstract
The pyrrolo[3,4-c]pyridine bicyclic ring system, a unique scaffold in medicinal chemistry, has garnered significant attention due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][3] This scaffold, containing both a pyrrole and a pyridine ring, serves as a versatile template for the design of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the diverse pharmacological properties of pyrrolo[3,4-c]pyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into their applications in treating diseases of the nervous and immune systems, their efficacy as anticancer, antiviral, antimycobacterial, and antidiabetic agents, and the underlying mechanisms of action.[1][2][3] This document synthesizes current scientific literature, presenting key structure-activity relationships (SAR), detailed experimental protocols for pharmacological evaluation, and a forward-looking perspective on this promising class of compounds.
The Pyrrolo[3,4-c]pyridine Scaffold: A Core of Versatility
Chemical Structure and Significance
Pyrrolopyridines, also known as azaindoles or azaizoindoles, are heterocyclic compounds formed by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring.[1] The pyrrolo[3,4-c]pyridine isomer is one of six possible arrangements for this bicyclic system.[1][2] Its structural framework is present in various natural alkaloids, such as camptothecin, a potent topoisomerase I inhibitor used in cancer therapy.[1] The inherent properties of the pyrrole and pyridine rings, both common pharmacophores, make this scaffold a privileged structure in the design of new bioactive molecules.[3]
Rationale for Exploration in Drug Discovery
The development of new compounds centered around the pyrrolo[3,4-c]pyridine scaffold is driven by the extensive range of biological activities observed in its derivatives.[1][2] The ability to readily modify the core structure at various positions allows for the fine-tuning of pharmacological profiles, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed derivatives with applications spanning from central nervous system (CNS) disorders to infectious diseases and cancer.[2][3]
Central Nervous System (CNS) Activity
A significant portion of research into pyrrolo[3,4-c]pyridine derivatives has focused on their effects on the central nervous system, particularly their analgesic and sedative properties.[1][2][3]
Analgesic Properties
Several studies have highlighted the potent antinociceptive effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.[4] While the exact mechanism of action is not yet fully elucidated, their high activity in preclinical pain models suggests a promising avenue for the development of novel, non-opioid analgesics.[4]
Key Derivatives and Structure-Activity Relationships (SAR)
Research has shown that the analgesic potency is influenced by several structural features:
-
Alkoxy Substituent: The type and size of the alkoxy group at the 4-position of the pyridine ring can modulate analgesic strength.[4]
-
Alkyl Linker: The length of the alkyl chain connecting the core imide system to an arylamine moiety is critical, with 2-hydroxypropyl linkers showing high activity.[4]
-
Phenyl Substituents: The presence and nature of substituents on a terminal phenyl ring (e.g., -H, -OCH3, -CF3) significantly impact biological action.[4]
| Compound ID | R1 (Linker) | R2 (Phenyl Substituent) | Analgesic Activity (Writhing Test) vs. Control | Reference |
| Compound 9 | -CH2CH(OH)CH2- | -H | Similar to Morphine | [4] |
| Compound 11 | -CH2CH(OH)CH2- | 4-OCH3 | Similar to Morphine | [4] |
| Aspirin | N/A | N/A | Lower than test compounds | [4] |
Table 1. Comparative analgesic activity of selected 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is a standard in vivo model for screening peripheral analgesic activity. The underlying principle is that the intraperitoneal injection of an irritant (acetic acid) causes a stereotypical stretching and writhing behavior in rodents, which is quantifiable and can be inhibited by analgesic compounds.
Methodology:
-
Animal Acclimatization: Male albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to groups: Vehicle Control (e.g., saline), Positive Control (e.g., Aspirin, Morphine), and Test Compound groups at various doses.
-
Compound Administration: Test compounds, dissolved in a suitable vehicle, are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the noxious stimulus.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally.
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Sedative Properties
Many of the same derivatives exhibiting analgesic effects also demonstrate significant sedative properties, characterized by a reduction in spontaneous locomotor activity.[1][4]
Experimental Protocol: Spontaneous Locomotor Activity Test
This test assesses the sedative or stimulant effects of a compound by measuring the movement of an animal in a novel environment.
Methodology:
-
Apparatus: An open field apparatus, typically a square arena with walls, equipped with infrared beams or video tracking software to monitor movement.
-
Animal Preparation: As described in the writhing test protocol.
-
Compound Administration: Test compounds or vehicle are administered at specified times before placing the animal in the apparatus.
-
Testing: Each animal is placed individually into the center of the open field. Locomotor activity (e.g., distance traveled, number of line crossings) is recorded automatically for a defined period (e.g., 30 minutes).
-
Analysis: The total locomotor activity is compared between the treatment groups and the control group to determine if the compound has a statistically significant inhibitory effect. A dose-response curve can be generated to determine the ED50.[1]
Anticancer Properties
The pyrrolopyridine scaffold is a component of established anticancer drugs like Vemurafenib.[1] Derivatives of the pyrrolo[3,4-c]pyridine isomer have also shown promise, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][3]
Mechanism: Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Pyrrolopyridine derivatives have been developed as potent inhibitors of various kinases. While much of the literature focuses on isomers like pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine as FMS, EGFR, and VEGFR-2 kinase inhibitors, the core principles of targeting the ATP-binding site are applicable across the isomer family.[5][6][7]
Mechanism: Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
Some 4-sulfonylobenzyl derivatives of pyrrolo[3,4-c]pyridine-2-carboxamide have been identified as potent inhibitors of NAMPT, an enzyme crucial for NAD+ biosynthesis and cancer cell metabolism.[1]
| Compound Class | Target | Representative IC50 | Cancer Cell Lines | Reference |
| 4-Methyl-6-phenyl-pyrrolo[3,4-c]pyridine-1,3-diones | Unknown | 19–29 µg/mL | Various | [1] |
| 4-Sulfonylobenzyl-pyrrolo[3,4-c]pyridine-2-carboxamides | NAMPT | Potent Inhibition | Not specified | [1] |
Table 2. Anticancer activity of selected pyrrolo[3,4-c]pyridine derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The culture medium is replaced with medium containing the test compound or vehicle control.
-
Incubation: The plate is incubated for a period that allows for multiple cell divisions (typically 48-72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Anti-infective Properties
Antiviral (Anti-HIV) Activity
With the rise of drug resistance, there is a continuous need for new antiviral agents. Derivatives of pyrrolo[3,4-c]pyridine have been developed as novel HIV-1 integrase (IN) inhibitors.[1] This enzyme is essential for integrating the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1]
-
Key Finding: Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate was identified as a potent anti-HIV-1 agent with an EC50 of 1.65 µM.[1] The structure-activity relationship studies indicated that the ester substituent at position 4 and the distance between the core scaffold and the terminal phenyl ring are crucial for activity.[1]
Antimycobacterial Activity
Mycobacterium tuberculosis, the causative agent of tuberculosis, requires the enzyme enoyl-acyl carrier protein reductase (InhA) for the synthesis of mycolic acids, a key component of its cell wall.[1] Pyrrolo[3,4-c]pyridine derivatives have been designed to target this enzyme.
-
Key Finding: 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one derivatives have been shown to inhibit the InhA enzyme.[1] Additionally, certain 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine esters exhibited good in vitro activity, with MIC90 values below 0.15 µM.[1]
Metabolic Disease Applications
Antidiabetic Activity
Derivatives of the pyrrolo[3,4-c]pyridine scaffold have been investigated for their potential in treating type 2 diabetes through various mechanisms.
-
Aldose Reductase (AR) Inhibition: A series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids were shown to be effective AR inhibitors.[1] This enzyme is implicated in diabetic complications, and its inhibition is a therapeutic strategy. The presence of a carboxylic acid group at an appropriate distance from the heterocyclic core was found to be essential for activity.[1]
-
Insulin Sensitization: 4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were found to increase the insulin sensitivity of mouse adipocytes by up to 37.4%, effectively reducing blood glucose levels without altering insulin concentrations.[1][3]
Conclusion and Future Perspectives
The pyrrolo[3,4-c]pyridine scaffold is a remarkably versatile platform for the design of pharmacologically active compounds. The extensive body of research demonstrates its potential in developing therapeutics for a wide range of diseases, including CNS disorders, cancer, infectious diseases, and metabolic conditions.[1][2][3] Future research should focus on elucidating the precise molecular mechanisms for their analgesic effects, optimizing the selectivity of kinase inhibitors to minimize off-target effects, and improving the pharmacokinetic profiles of lead compounds to advance them into clinical development. The continued exploration of this privileged scaffold holds significant promise for the future of drug discovery.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Intermediate: Application Notes for 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis
Introduction: The Privileged Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its structure is a bioisostere of indole, capable of forming critical hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[3] The strategic functionalization of this core is paramount in tuning inhibitor potency, selectivity, and pharmacokinetic properties. 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 943323-92-0) has emerged as a key intermediate in the synthesis of a new generation of kinase inhibitors, offering orthogonal handles for sequential, regioselective cross-coupling reactions.[4][5] This document provides a comprehensive guide to the synthesis and application of this versatile building block for researchers and professionals in drug discovery and development.
The unique arrangement of a chloro group at the 3-position and a bromo group at the 4-position allows for a programmed introduction of diverse substituents. The differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (typically I > Br > Cl) provides a synthetic strategy for the sequential functionalization of the 7-azaindole core.[6] This enables the construction of complex molecular architectures required for potent and selective kinase inhibition.
Synthesis of this compound: A Proposed Route
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol
Step 1: Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in glacial acetic acid (10 vol), add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The electron-rich pyrrole ring of the 7-azaindole is susceptible to electrophilic substitution. The use of NCS in acetic acid provides a source of electrophilic chlorine, leading to preferential chlorination at the 3-position.
Step 2: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid (5 vol) at 0 °C, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the solution with a 50% aqueous solution of sodium hydroxide to pH 8-9, keeping the temperature below 20 °C.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
Causality: In a strongly acidic medium like sulfuric acid, the pyridine nitrogen is protonated, deactivating the pyridine ring towards electrophilic substitution. This directs the electrophilic bromination with NBS to the less deactivated pyrrole ring, specifically at the 4-position.
Application in Kinase Inhibitor Synthesis: Regioselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility. The C-Br bond at the 4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 3-position. This allows for a sequential and regioselective introduction of substituents.
Strategic Functionalization Pathway
Caption: Sequential Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound.
Protocol 1: Suzuki-Miyaura Coupling at the C4-Position
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the C4-bromo position of the 7-azaindole core.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (0.1 M concentration with respect to the starting material).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the product. The greater reactivity of the C-Br bond ensures selective coupling at the 4-position.[6]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | Robust for heteroaromatic couplings. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water | Aqueous mixture facilitates dissolution of the base. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
Following the Suzuki coupling, the remaining chloro group at the C3-position can be substituted with a primary or secondary amine via a Buchwald-Hartwig amination.[9]
Materials:
-
4-Aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)
-
Amine (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.
-
Reagent Addition: Add anhydrous 1,4-dioxane, followed by the amine (1.5 eq).
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC.
Causality: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[10] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle, particularly the reductive elimination step, with the less reactive aryl chloride. Cesium carbonate is a strong base often required for the deprotonation of the amine.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, RuPhos Pd G3 | Efficient for coupling with less reactive aryl chlorides. |
| Base | Cs₂CO₃, K₃PO₄, LiHMDS | Strong, non-nucleophilic base is required. |
| Solvent | Anhydrous Dioxane, Toluene | Aprotic solvent to prevent side reactions. |
| Temperature | 100-130 °C | Higher temperature needed for the less reactive C-Cl bond. |
Application Example: Synthesis of a VEGFR-2 Inhibitor Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.[7] Many VEGFR-2 inhibitors feature a substituted 7-azaindole core. The following pathway illustrates the application of this compound in the synthesis of a potential VEGFR-2 inhibitor scaffold.
VEGFR-2 Inhibition Pathway Context
Caption: Simplified VEGFR-2 signaling pathway and the role of 7-azaindole inhibitors.
Conclusion
This compound is a strategically designed intermediate that unlocks efficient and regioselective pathways to novel kinase inhibitors. Its di-halogenated nature, with halogens of differing reactivity, allows for a programmed and sequential introduction of various chemical moieties through well-established palladium-catalyzed cross-coupling reactions. The protocols and rationale provided herein offer a robust framework for researchers to leverage this versatile building block in the design and synthesis of next-generation therapeutics targeting the human kinome.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-chloro-1H-pyrrolo[2,3-b]pyridines
Introduction: The Strategic Importance of 4-Functionalized 7-Azaindoles in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging in key biological interactions, while the pyridine nitrogen introduces unique physicochemical properties such as improved solubility and metabolic stability. This framework is a core component of numerous kinase inhibitors and other therapeutic agents.[1][2] The ability to selectively functionalize the 7-azaindole core is therefore of paramount importance in the generation of novel molecular entities for drug development programs.
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine is a versatile starting material, offering two distinct halogenated positions for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4] This application note provides a comprehensive guide and a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The focus is on the selective functionalization at the C4-position, leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond.
The Principle of Regioselectivity: A Mechanistic Rationale
The cornerstone of this protocol is the predictable regioselectivity of the Suzuki-Miyaura coupling on the dihalogenated 7-azaindole substrate. The reaction proceeds selectively at the C4-bromo position over the C3-chloro position. This selectivity is governed by the fundamental steps of the palladium-catalyzed cycle, specifically the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[5]
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4][5] This trend is primarily attributed to the decreasing bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). The weaker carbon-bromine bond in this compound undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the stronger carbon-chlorine bond.[5][6] Consequently, by carefully controlling the reaction conditions, it is possible to achieve exclusive coupling at the C4 position, leaving the C3-chloro substituent intact for potential subsequent transformations.
The catalytic cycle can be visualized as follows:
Caption: Mechanistic cycle of the regioselective Suzuki coupling.
Experimental Protocol: C4-Arylation of this compound
This protocol provides a general procedure that has been found to be effective for a range of arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [Pd(dppf)Cl₂] (3 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) via syringe. The final concentration of the this compound should be in the range of 0.1 to 0.2 M.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key parameters for the regioselective Suzuki-Miyaura coupling.
| Parameter | Recommended Conditions | Rationale / Notes |
| Substrate | This compound | The C4-Br bond is the reactive site. |
| Coupling Partner | Arylboronic Acid or Ester | 1.1 - 1.5 equivalents are typically used to ensure complete consumption of the starting material. |
| Catalyst | [Pd(dppf)Cl₂] | 1-5 mol% loading. dppf is a robust ligand for cross-coupling with heteroaryl chlorides and bromides.[7] Other catalysts like Pd(PPh₃)₄ can also be effective. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents. The base is crucial for the transmetalation step.[8] K₂CO₃ is a cost-effective and generally effective choice. |
| Solvent | 1,4-Dioxane/Water (4:1 to 5:1) | A mixture of an organic solvent and water is common for Suzuki couplings to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient to promote the reaction without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow of the protocol.
Caption: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol's reliability is grounded in well-established principles of organometallic chemistry. The progress of the reaction should be carefully monitored. A successful reaction will show the consumption of the starting this compound and the formation of a new, less polar spot on the TLC plate, corresponding to the arylated product. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques like NOESY or HMBC if necessary.
Conclusion
This application note details a robust and reliable protocol for the regioselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this method provides a straightforward and efficient route to a wide array of 4-aryl-3-chloro-7-azaindole derivatives. These compounds are valuable building blocks for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. youtube.com [youtube.com]
Topic: Selective Sonogashira Coupling of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the selective Sonogashira cross-coupling reaction on 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry known as 7-azaindole. We delve into the mechanistic principles that govern regioselectivity, present a detailed and field-proven experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This application note is designed to equip researchers with the necessary knowledge to successfully synthesize C4-alkynylated 7-azaindole derivatives, which are crucial intermediates in the development of novel therapeutics.
Introduction: The Strategic Value of 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a "privileged structure" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to purines allows it to function as a versatile hinge-binding motif in enzymes.[3][4] The ability to selectively functionalize the dihalogenated precursor, 4-bromo-3-chloro-7-azaindole, opens a gateway to a vast chemical space for structure-activity relationship (SAR) studies.
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[5][6][7] Its reliability and tolerance of various functional groups make it an indispensable tool.[5] This guide focuses on exploiting the differential reactivity of the C-Br and C-Cl bonds on the 7-azaindole core to achieve a highly selective C4-alkynylation.
Mechanistic Insight: The Key to Regioselectivity
The success of this selective transformation hinges on the well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl.[5] The C-Br bond undergoes oxidative addition to the Pd(0) catalyst at a much faster rate and under milder conditions than the more robust C-Cl bond. This kinetic difference is the foundation of our selective protocol.
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9][10]
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the 7-azaindole.
-
Copper Cycle : Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[9] This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium center, regenerating the copper catalyst.
-
Reductive Elimination : The final step involves the reductive elimination of the product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
By carefully controlling reaction conditions, particularly temperature, we can ensure the reaction occurs exclusively at the C4-bromo position while the C3-chloro position remains intact for subsequent transformations.
Experimental Application Protocol
This protocol is designed as a self-validating system. In-process controls via TLC or LC-MS are critical for monitoring reaction completion and selectivity.
Materials & Reagents
-
This compound (≥97%)
-
Terminal Alkyne of choice (e.g., Phenylacetylene, Trimethylsilylacetylene) (≥98%)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI) (≥99%)
-
Triphenylphosphine (PPh₃) (≥99%)
-
Triethylamine (Et₃N), anhydrous (≥99.5%)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold, balloons)
-
Schlenk line (recommended)
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser. Place the system under a positive pressure of nitrogen or argon. This is crucial to prevent oxidation of the Pd(0) species and unwanted alkyne homocoupling (Glaser coupling).[5]
-
Reagent Addition : To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).
-
Solvent Addition & Degassing : Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Bubble nitrogen or argon through the solvent for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Final Additions : Add the terminal alkyne (1.2 eq) followed by anhydrous Et₃N (3.0 eq) via syringe. The base neutralizes the HBr formed during the reaction and aids in the formation of the copper acetylide.
-
Reaction Execution : Heat the reaction mixture to 60-80°C. The specific temperature may require optimization but should be kept below 100°C to minimize any competing reaction at the C-Cl position.[11]
-
Monitoring (Trustworthiness Check) : After 1 hour, and every 1-2 hours thereafter, take a small aliquot from the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate (or analyze by LC-MS). Monitor for the consumption of the starting material. The reaction is typically complete within 3-12 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and water.
-
Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This final step validates the regioselectivity and success of the coupling.
Optimization & Troubleshooting: An Expert Perspective
Achieving high yield and selectivity requires careful control over several parameters. The following table summarizes key variables and provides expert recommendations.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) is a robust, air-stable precatalyst. Pd(PPh₃)₄ can also be used. | The precatalyst is reduced in situ to the active Pd(0) species. Using a reliable precatalyst ensures consistent reaction initiation.[8] For particularly challenging substrates, more advanced Buchwald or Fu ligands (e.g., XPhos) could be screened.[12] |
| Copper(I) Source | CuI (5-10 mol%) is standard. | CuI is essential for the formation of the copper acetylide, which accelerates the transmetalation step.[10] In its absence (copper-free Sonogashira), the reaction is often slower and may require a stronger base.[6] |
| Base | Et₃N or Diisopropylethylamine (DIPEA) (2-4 eq). | The amine base is critical. It deprotonates the alkyne and neutralizes the HX produced. It can also serve as a ligand for the metal centers. Anhydrous conditions are preferred. |
| Solvent | DMF, THF, or Dioxane. | Anhydrous, polar aprotic solvents are ideal for solubilizing the reagents and catalyst complex. Degassing is non-negotiable to prevent catalyst degradation. |
| Temperature | 60-80°C | This is the most critical parameter for selectivity. Temperatures in this range are sufficient to activate the C-Br bond without significantly engaging the C-Cl bond.[5] Overheating can lead to a loss of selectivity and the formation of di-alkynylated products. |
| Troubleshooting | Low Yield: Ensure reagents are anhydrous and the system is fully inert. Consider adding a small excess of a phosphine ligand (e.g., PPh₃) to stabilize the Pd(0) catalyst. Alkyne Homocoupling: This side reaction (forming R-C≡C-C≡C-R) is often copper-mediated. Minimize O₂ in the system. If it persists, a copper-free protocol may be necessary.[5] |
Conclusion
This application note details a reliable and highly regioselective protocol for the Sonogashira coupling at the C4-position of this compound. By leveraging the inherent reactivity differences between the carbon-halogen bonds and maintaining careful control over the reaction conditions, researchers can efficiently access valuable C4-alkynylated 7-azaindole intermediates. The unreacted C3-chloro position serves as a versatile handle for subsequent diversification, enabling the rapid exploration of chemical space in drug discovery programs.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FUNCTIONALIZATION OF PYRROLO[2,3-<i>d</i>]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 4-Bromo Position on Pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Its structural resemblance to purine and indole has made it a cornerstone in the design of a plethora of biologically active molecules, including potent kinase inhibitors for oncology, antiviral agents, and compounds targeting neurodegenerative diseases.[2][4][7] The strategic introduction of substituents onto the 7-azaindole core is paramount for modulating the physicochemical properties, target affinity, and pharmacokinetic profile of these molecules.
The 4-bromo-7-azaindole derivative is a particularly valuable intermediate, offering a versatile handle for a wide array of synthetic transformations. The bromine atom at the C4 position allows for the regioselective introduction of diverse functional groups through various metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of the 4-bromo position of the pyrrolo[2,3-b]pyridine scaffold. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the selection of reagents and reaction conditions.
Navigating the Synthetic Landscape: Key Functionalization Strategies
The functionalization of 4-bromo-7-azaindole is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, or cyanation—depends on the desired C-C, C-N, or C-O bond formation. A critical consideration for many of these transformations is the protection of the pyrrole N-H proton, which can interfere with the catalytic cycle.[8] Common protecting groups include tosyl (Ts), benzenesulfonyl (Bs), and silyl ethers.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[9][10][11] In the context of 4-bromo-7-azaindole, this reaction is instrumental for introducing aryl, heteroaryl, and vinyl substituents.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The choice of palladium catalyst, ligand, and base is crucial for an efficient reaction. For electron-rich heterocycles like 7-azaindole, the selection of a suitable ligand is critical to prevent catalyst inhibition and promote the desired coupling.[12]
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-tosyl-protected 4-bromo-7-azaindole with an arylboronic acid.
Materials:
-
4-Bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (2-3 equivalents)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1-(tosyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (toluene:ethanol, 3:1) followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol | 85 | 6 | 85-95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 4 | 90-98 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF/Water | 90 | 8 | 80-92 |
Table 1: Representative conditions for Suzuki-Miyaura coupling on the 4-bromo-7-azaindole scaffold.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[13][14][15] This reaction is essential for introducing primary and secondary amines, as well as amides and other nitrogen-containing moieties at the 4-position of the 7-azaindole core.
Mechanistic Insights
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[13][16] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective.[13][16] These ligands facilitate the reductive elimination step, which is often rate-limiting.
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a general procedure for the amination of 4-bromo-7-azaindole with a secondary amine. Note that for some substrates, N-protection of the 7-azaindole may be necessary.[17][18]
Materials:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2-4 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge a Schlenk tube with 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Remove the tube from the glovebox and add anhydrous, degassed 1,4-dioxane followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 80-95 |
| Pd(OAc)₂ | RuPhos | LiHMDS | Toluene | 110 | 8-16 | 75-90 |
| Pd-PEPPSI-IPr | - | K₂CO₃ | t-BuOH | 80 | 12 | 70-85 |
Table 2: Representative conditions for Buchwald-Hartwig amination of 4-bromo-7-azaindole.
C-C Bond Formation: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is invaluable for introducing alkynyl moieties onto the 4-position of the 7-azaindole scaffold, which can then be further elaborated or used to construct extended π-systems.
Mechanistic Insights
The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[19][20] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Protocol: Sonogashira Coupling of 4-Bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine
This protocol provides a general method for the Sonogashira coupling of N-TIPS protected 4-bromo-7-azaindole with a terminal alkyne.
Materials:
-
4-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask containing 4-bromo-1-(TIPS)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the anhydrous solvent (THF or DMF) and the amine base (e.g., Et₃N, 2.5 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 2-6 | 85-96 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | 4-8 | 80-92 |
| Pd(OAc)₂/XPhos | - | Cs₂CO₃ | Dioxane | 80 | 12 | 70-88 (Copper-free) |
Table 3: Representative conditions for Sonogashira coupling of 4-bromo-7-azaindole.
Other Important Functionalizations
Heck Coupling
The Heck reaction allows for the formation of a C-C bond between an unsaturated halide and an alkene. While less common for the 4-position of 7-azaindole compared to Suzuki and Sonogashira couplings, it can be a useful tool for introducing vinyl groups. The reaction typically employs a palladium catalyst and a base.[21][22]
Cyanation
The introduction of a nitrile group at the 4-position can be achieved through palladium-catalyzed cyanation. This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amides, and amines.
Conclusion
The 4-bromo position of the pyrrolo[2,3-b]pyridine scaffold serves as a versatile anchor point for a wide range of functionalization reactions. Mastery of the cross-coupling techniques detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—empowers researchers to synthesize a diverse array of novel 7-azaindole derivatives. A thorough understanding of the underlying mechanisms and careful selection of catalysts, ligands, and reaction conditions are paramount for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for the successful exploration of the chemical space around this important heterocyclic core, paving the way for the discovery of new therapeutics and advanced materials.
References
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐ <i>b</i> ]pyridine Derivatives [ouci.dntb.gov.ua]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. research.rug.nl [research.rug.nl]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering Regioselectivity—Targeted C3-Functionalization of the Pyrrolo[2,3-b]pyridine Scaffold
An Application Guide for Medicinal Chemists and Process Development Scientists
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a versatile hinge-binding motif, leading to its incorporation into numerous clinically significant molecules, particularly kinase inhibitors.[1][2][3] The ability to selectively functionalize this core at specific positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties in structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of selective reactions at the 3-chloro position of the pyrrolo[2,3-b]pyridine nucleus. We will delve into the mechanistic rationale behind C3-selectivity and provide field-proven, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for synthesizing diverse libraries of 3-substituted 7-azaindole derivatives.
The Strategic Importance of the C3-Position
The electronic landscape of the 7-azaindole core makes it a fascinating substrate for regioselective synthesis. The pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. Halogenation at the C3 position provides a versatile synthetic handle. The C3-Cl bond is readily activated by palladium(0) catalysts, making it an ideal electrophilic partner for a wide array of cross-coupling reactions. This reactivity is generally favored over other positions, such as the more electron-rich C4 or C6 positions on the pyridine ring, especially when using specifically tailored catalyst systems.[4][5]
This selective reactivity allows for the direct and predictable installation of aryl, heteroaryl, alkyl, amino, and alkynyl groups, which are crucial for probing the binding pockets of biological targets.
Pillar 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between the C3 position of 7-azaindole and various aryl or heteroaryl boronic acids. The selection of the palladium catalyst, ligand, and base is critical for achieving high yields and preventing unwanted side reactions like dehalogenation.
Mechanistic Insight: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C3-Cl bond of the pyrrolo[2,3-b]pyridine.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 3-chloro-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids.[4]
Materials:
-
3-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol, typically 4:1 to 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add 3-chloro-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, palladium catalyst, ligand, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-1H-pyrrolo[2,3-b]pyridine.
Data Summary: Optimized Suzuki-Miyaura Conditions [4]
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield | Notes |
| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | 67-93% | Effective for both electron-donating and withdrawing groups on the boronic acid. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | Good | A classic, reliable system, though may require higher temperatures. |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF / H₂O | 90 | Variable | Often used for heteroaryl couplings. |
Pillar 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, providing a direct route to 3-amino-7-azaindole derivatives.[6][7] This reaction is highly sensitive to the choice of ligand, base, and solvent, particularly when using the unprotected 7-azaindole N-H, which can complicate the catalytic cycle.[8]
Causality in Component Selection
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium center, preventing decomposition and side reactions.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but lithium bis(trimethylsilyl)amide (LiHMDS) has proven particularly effective for unprotected halo-azaindoles, minimizing side reactions.[8]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to ensure the stability of the catalyst and base.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from successful aminations of halo-7-azaindoles.[8][9]
Materials:
-
3-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) or Pd(OAc)₂/Ligand combination
-
Ligand (if not using a precatalyst, e.g., RuPhos, 4-10 mol%)
-
Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)
-
Anhydrous Solvent (e.g., THF or Toluene)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the 3-chloro-1H-pyrrolo[2,3-b]pyridine, palladium (pre)catalyst, ligand (if separate), and base to an oven-dried reaction vial.
-
Seal the vial, remove from the glovebox, and add the anhydrous solvent.
-
Add the amine coupling partner (neat if liquid, or as a solution in the reaction solvent).
-
Heat the mixture to the specified temperature (can range from room temperature to 110 °C depending on the substrate and catalyst).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Pillar 3: Sonogashira Coupling for Alkynyl Moiety Installation
The Sonogashira coupling provides a powerful method for installing alkynyl groups at the C3 position, creating a linear, rigid linker often explored in drug design.[10][11] The reaction typically employs a dual-catalyst system of palladium and copper(I).[12][13]
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
3-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a reaction flask, add 3-chloro-1H-pyrrolo[2,3-b]pyridine, the palladium catalyst, and CuI.
-
Purge the flask with an inert gas.
-
Add the solvent and the amine base. The mixture should be thoroughly degassed.
-
Add the terminal alkyne via syringe and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to obtain the 3-alkynyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or temperature. | Use a fresh batch of catalyst/ligand. Ensure rigorous exclusion of air and moisture. Use freshly distilled/anhydrous solvents. Screen alternative bases and increase the reaction temperature. |
| Hydrodehalogenation | The C-Cl bond is reduced to a C-H bond. Often caused by trace water or a slow transmetalation/coupling step. | Use a more electron-rich, sterically hindered ligand to accelerate the catalytic cycle. Ensure all reagents and solvents are scrupulously dry. Use a weaker base if possible.[9] |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, leading to oxidative coupling of the boronic acid. | Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Catalyst Decomposition | Indicated by the formation of palladium black. Can be caused by excessive temperature or incompatible functional groups. | Lower the reaction temperature. Increase ligand-to-palladium ratio. Ensure the substrate is stable under the reaction conditions. |
References
- 1. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.unl.pt [research.unl.pt]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Strategic Utility of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the strategic application of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into the nuanced reactivity of this scaffold, elucidating the rationale behind its use in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for key transformations, including selective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The content herein is designed to empower researchers to leverage the unique chemical attributes of this intermediate for the efficient construction of complex, biologically active molecules.
Introduction: The Privileged Scaffold in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to function as a hinge-binding motif in many protein kinases, making it a cornerstone in the development of targeted cancer therapies and treatments for inflammatory diseases. The strategic di-halogenation in this compound offers medicinal chemists a versatile platform for molecular elaboration through sequential and site-selective cross-coupling reactions.
The primary advantage of this reagent lies in the differential reactivity of the bromine and chlorine substituents. The carbon-bromine bond at the 4-position is weaker and thus more susceptible to oxidative addition by palladium(0) catalysts. This inherent reactivity allows for selective functionalization at C4 via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while leaving the more robust carbon-chlorine bond at the 3-position intact for subsequent transformations.[2] Conversely, the chlorine atom at the 3-position can be targeted for nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-withdrawing nature of the adjacent pyridine nitrogen. This orthogonal reactivity is the key to its utility in building complex molecular architectures.
Core Applications in Kinase Inhibitor Synthesis
The this compound scaffold has been instrumental in the development of a diverse range of protein kinase inhibitors. The pyrrolo[2,3-b]pyridine core typically serves as a bioisostere of adenine, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The substituents introduced at the 4- and 3-positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby dictating the potency and selectivity of the inhibitor.
Notable examples of kinase families targeted using this scaffold include:
-
Fibroblast Growth Factor Receptors (FGFRs): Derivatives have shown potent inhibitory activity against FGFRs, which are implicated in various cancers.[3][4]
-
Janus Kinases (JAKs): The scaffold is a key component of several JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.
-
Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives are being explored as potent GSK-3β inhibitors for Alzheimer's disease.[5]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): This scaffold is utilized in the design of inhibitors targeting CSF1R, a key player in cancer and inflammatory diseases.
The general synthetic strategy, as illustrated in the workflow diagram below, involves a sequential cross-coupling approach to introduce the desired diversity elements.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Application Protocols
The following protocols are based on established methodologies and provide a starting point for the functionalization of the this compound scaffold. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
N-Protection of the Pyrrole Moiety (Optional but Recommended)
For many cross-coupling reactions, protection of the pyrrole N-H can improve solubility and prevent side reactions. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice due to its stability and ease of removal.
Protocol 3.1: SEM Protection
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes. c. Add SEM-Cl (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. f. Extract the aqueous layer with EtOAc (3 x volumes). g. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. h. Filter and concentrate the solvent under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.
Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol details the selective coupling of an aryl boronic acid at the more reactive C4-bromo position.
Protocol 3.2: C4-Arylation via Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
N-Protected this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure: a. To a reaction vessel, add N-Protected this compound, the arylboronic acid, Pd₂(dba)₃, and K₂CO₃.[3] b. Evacuate and backfill the vessel with an inert gas (repeat 3 times). c. Add degassed 1,4-dioxane and water (typically in a 4:1 to 1:1 ratio).[3] d. Heat the reaction mixture to 80-100 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. f. Partition the residue between EtOAc and water. g. Separate the layers and extract the aqueous phase with EtOAc. h. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. i. Purify the resulting 4-aryl-3-chloro intermediate by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Other catalysts like Pd(PPh₃)₄ can also be used.
-
Base: K₂CO₃ is a moderately strong base suitable for many Suzuki couplings. Other bases like Cs₂CO₃ or K₃PO₄ can be screened for improved yields with challenging substrates.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents. The ratio can be optimized.
Protocol for Buchwald-Hartwig Amination at the C3-Position
Following the successful arylation at C4, the remaining chloro-substituent at C3 can be functionalized via a Buchwald-Hartwig amination.
Protocol 3.3: C3-Amination via Buchwald-Hartwig Coupling
-
Reagents and Materials:
-
N-Protected 4-Aryl-3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Xantphos (0.10 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
-
Procedure: a. In a sealed reaction vessel, combine the N-protected 4-aryl-3-chloro intermediate, Pd(OAc)₂, and Xantphos.[2] b. Evacuate and backfill the vessel with an inert gas. c. Add anhydrous 1,4-dioxane, the amine, and Cs₂CO₃.[2] d. Seal the vessel and heat the mixture to 100-110 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS. e. After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of celite. f. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. g. Concentrate the solvent under reduced pressure and purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Xantphos is a bulky, electron-rich bisphosphine ligand that is highly effective for C-N cross-coupling reactions, particularly with less reactive aryl chlorides.[2] Other biarylphosphine ligands like RuPhos or DavePhos can also be effective.[5][6]
-
Base: Cs₂CO₃ is a strong, non-nucleophilic base that is often superior to other bases in Buchwald-Hartwig aminations.
-
Catalyst Precursor: Pd(OAc)₂ is a common and air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Caption: Catalytic cycles for sequential cross-coupling.
Data Summary and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 943323-92-0 | C₇H₄BrClN₂ | 231.48 |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its predictable and sequential reactivity allows for the efficient and controlled synthesis of complex molecular scaffolds, particularly for the development of targeted kinase inhibitors. The protocols and insights provided in this guide are intended to facilitate the adoption of this powerful synthetic intermediate in drug discovery programs, ultimately accelerating the development of novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Design and Development of Next-Generation FGFR Inhibitors Utilizing the 1H-Pyrrolo[2,3-b]pyridine Scaffold: Application Notes & Protocols
Introduction: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[2][3] This has established the FGFR family as a compelling target for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine core of ATP and its ability to form key hydrogen bond interactions within the kinase hinge region.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of potent and selective FGFR inhibitors based on this versatile scaffold.
Part 1: The Rationale - Why 1H-Pyrrolo[2,3-b]pyridine for FGFR Inhibition?
The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent starting point for the structure-based design of FGFR inhibitors. Its defining feature is the nitrogen atom at position 7, which acts as a hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the kinase hinge region. This interaction anchors the inhibitor in the active site. Furthermore, the bicyclic nature of the scaffold provides a rigid framework for the strategic placement of substituents to exploit other interactions within the ATP-binding pocket, thereby enhancing potency and selectivity.[2]
A key aspect of designing potent inhibitors is to achieve a high ligand efficiency, meaning a high binding affinity per non-hydrogen atom. The compact nature of the 1H-pyrrolo[2,3-b]pyridine scaffold contributes to favorable ligand efficiency, making it an attractive starting point for developing drug candidates with optimal physicochemical properties.[2]
Part 2: The Workflow - From Concept to Candidate
The development of a novel FGFR inhibitor is a multi-step process that integrates computational design, chemical synthesis, and rigorous biological evaluation. This section outlines a typical workflow, providing detailed protocols for each stage.
Computational Design and In Silico Screening
Computational methods are indispensable for the rational design of kinase inhibitors, enabling the prediction of binding modes and affinities, and prioritizing compounds for synthesis.
Protocol 1: Molecular Docking of 1H-pyrrolo[2,3-b]pyridine Derivatives into the FGFR1 Active Site
-
Objective: To predict the binding pose and estimate the binding affinity of designed inhibitors.
-
Materials:
-
Procedure:
-
Protein Preparation:
-
Load the FGFR1 crystal structure into the modeling software.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate 3D conformers for each designed inhibitor.
-
Assign correct bond orders and protonation states.
-
Perform energy minimization of the ligands.
-
-
Grid Generation:
-
Define the active site for docking by selecting residues around the ATP-binding pocket or by using the co-crystallized ligand as a reference.
-
Generate a receptor grid that encompasses the defined active site.
-
-
Molecular Docking:
-
Dock the prepared ligand library into the receptor grid using a suitable docking algorithm (e.g., Glide, GOLD).[4]
-
Retain a specified number of top-scoring poses for each ligand.
-
-
Analysis:
-
Visually inspect the predicted binding poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) are present.
-
Analyze the docking scores to rank the compounds based on their predicted binding affinity.
-
Calculate the binding free energy using methods like MM-GBSA for a more accurate estimation of affinity.[4]
-
-
Chemical Synthesis
The synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors typically involves the initial construction of the core scaffold followed by the introduction of various substituents to explore the structure-activity relationship (SAR).
Protocol 2: Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol is adapted from a reported synthesis of potent FGFR inhibitors.[2]
-
Objective: To synthesize a series of 1H-pyrrolo[2,3-b]pyridine derivatives for biological evaluation.
-
Materials:
-
Starting material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Various R-substituted aldehydes.
-
Potassium hydroxide, methanol, ethyl acetate, anhydrous sodium sulfate.
-
Triethylsilane, trifluoroacetic acid, acetonitrile.
-
-
Procedure:
-
Step 1: Aldol Condensation
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).
-
Stir the reaction mixture at 50 °C for 5 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate compounds.[2]
-
-
Step 2: Reduction
-
To a solution of the intermediate from Step 1 in acetonitrile, add triethylsilane and trifluoroacetic acid.
-
Reflux the reaction mixture to facilitate the reduction.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the final compounds by column chromatography.[2]
-
-
Biochemical Evaluation
Biochemical assays are crucial for determining the intrinsic potency of the synthesized compounds against the target kinase.
Protocol 3: In Vitro FGFR Kinase Inhibition Assay
-
Objective: To determine the IC50 values of the synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
A suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[5]
-
ATP.
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]
-
Synthesized inhibitor compounds dissolved in DMSO.
-
A detection reagent to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay kit).[7]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the inhibitor dilutions or DMSO (as a control).
-
Add a solution containing the FGFR enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Representative IC50 Values for a 1H-pyrrolo[2,3-b]pyridine Derivative
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[8] |
Cellular Evaluation
Cell-based assays are essential to confirm that the inhibitors can effectively penetrate cells and inhibit FGFR signaling, leading to a desired biological outcome such as reduced cell proliferation.
Protocol 4: Western Blot Analysis of FGFR Signaling Pathway Inhibition
-
Objective: To assess the effect of inhibitors on the phosphorylation of FGFR and downstream signaling proteins like ERK.[9][10]
-
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16 with FGFR2 amplification).[3]
-
Cell culture medium and supplements.
-
Synthesized inhibitor compounds.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).[9][11]
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
-
Protocol 5: Cell Proliferation Assay
-
Objective: To determine the effect of the inhibitors on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines with FGFR dependency.
-
96-well plates.
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the inhibitor compounds.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 6: Cell Migration and Invasion Assay
-
Objective: To assess the inhibitor's effect on cancer cell motility and invasiveness.
-
Materials:
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate. For invasion assays, the inserts should be pre-coated with Matrigel.[12]
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend cancer cells in serum-free media containing the inhibitor or DMSO and seed them into the upper chamber of the inserts.
-
Incubate for 24-48 hours.
-
Remove the non-migrated/invaded cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope to quantify migration/invasion.
-
In Vivo Evaluation
Promising compounds are advanced to in vivo studies to assess their efficacy and tolerability in a living organism.
Protocol 7: Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor activity of the lead inhibitor in a mouse model.[14][15]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line known to form tumors in mice.
-
Matrigel (optional, for co-injection with cells).
-
Inhibitor compound formulated for in vivo administration (e.g., oral gavage).
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor or vehicle daily (or as per the determined dosing schedule).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive profile of the synthesized inhibitors. A successful lead compound will exhibit:
-
Potent and selective inhibition of the target FGFR isoforms in biochemical assays.
-
Effective inhibition of FGFR signaling and cell proliferation in relevant cancer cell lines.
-
Significant anti-tumor efficacy in in vivo models at well-tolerated doses.
-
Favorable ADME/Tox properties , including good oral bioavailability and a clean safety profile.
Compounds that meet these criteria can be advanced to further preclinical development, including IND-enabling studies.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 13. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 14. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
X-ray crystallography of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine derivatives
An Application Guide to the Structural Elucidation of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives via Single-Crystal X-ray Crystallography
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules targeting a wide array of diseases, including cancer and inflammatory disorders.[1][2] Derivatives such as this compound (CAS 943323-92-0) serve as critical intermediates in the synthesis of potent kinase inhibitors and other targeted therapies.[3][4][5] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design.[6][7] Single-crystal X-ray crystallography is the definitive method for obtaining this structural information, providing unambiguous insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide provides a comprehensive overview and detailed protocols for the crystallization, data collection, and structure refinement of this compound derivatives, tailored for researchers in drug discovery and chemical sciences.
Introduction: The Structural Imperative for 7-Azaindole Derivatives
The 7-azaindole core mimics the purine ring of ATP, enabling derivatives to act as competitive inhibitors at the ATP-binding sites of kinases.[5] The strategic placement of halogen atoms, such as bromine and chlorine, significantly influences the electronic properties and binding affinities of these molecules. Halogens can participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-protein recognition and stabilization. High-resolution X-ray diffraction is essential for experimentally validating these interactions and understanding substituent effects on the molecular geometry.[8]
This document outlines the causal logic behind the experimental choices in the crystallographic workflow, from achieving diffraction-quality crystals—often the most significant bottleneck[7]—to interpreting the final refined structure.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous execution. Each stage is critical for the success of the next, forming a self-validating system where the quality of the output is directly dependent on the quality of the input.
Caption: Overall workflow from compound synthesis to final structural validation.
Part I: Crystallization Strategies for Halogenated Heterocycles
Obtaining a well-ordered, single crystal is the most crucial and often empirical step in X-ray crystallography.[7] The goal is to guide molecules from a disordered state in solution to a highly ordered crystalline lattice by slowly approaching supersaturation.[9] For planar, relatively non-polar molecules like this compound, several techniques are effective.
Causality of Method Selection
-
Slow Evaporation: This is the simplest method but offers the least control. It is suitable for compounds that are highly soluble and stable. However, rapid evaporation can lead to poorly formed or aggregated crystals.[9]
-
Vapor Diffusion (Hanging/Sitting Drop): This is the most successful and widely used technique for obtaining high-quality crystals from small amounts of material.[9] By allowing a volatile precipitant to slowly diffuse into the sample solution, it provides a gentle and controlled approach to supersaturation, promoting the growth of fewer, larger crystals.
-
Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound with a miscible solvent in which it is less soluble. Crystallization occurs at the interface. This method is excellent for compounds that may oil out or precipitate too quickly with other methods.
Caption: Common crystallization techniques for small organic molecules.
Protocol: Vapor Diffusion Crystallization
This protocol is optimized for milligram quantities of a this compound derivative.
Materials:
-
Compound of interest (purity > 98%).
-
Solvents for dissolution (e.g., Dichloromethane (DCM), Acetone, Ethyl Acetate).
-
Precipitant/Anti-solvent (e.g., Heptane, Hexane, Diethyl Ether).
-
24-well crystallization plate (sitting drop) or siliconized glass coverslips (hanging drop).
-
Small inner vials or coverslips.
-
Sealing grease/tape.
Procedure:
-
Prepare Reservoir Solution: Pipette 500 µL of the precipitant solvent (e.g., n-Heptane) into the reservoir of a crystallization plate well.
-
Prepare Compound Solution: Dissolve 1-5 mg of the purified compound in a minimal volume (50-200 µL) of a suitable solvent (e.g., Acetone) to create a clear, near-saturated solution.
-
Set the Drop: Pipette 1-2 µL of the compound solution onto the sitting drop post or the center of a greased coverslip.
-
Seal the System: Securely seal the well with clear sealing tape or invert the coverslip over the reservoir to create a closed system. The precipitant vapor will slowly diffuse into the drop.
-
Incubate: Place the plate in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor: Check for crystal growth daily over several days to weeks. High-quality crystals are typically clear with well-defined facets.
Part II: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains information about the crystal's internal structure.[10]
Key Considerations for Halogenated Compounds
-
X-ray Source: For compounds containing heavier atoms like bromine, X-ray absorption can be significant, especially with Copper Kα radiation (λ = 1.5418 Å). Using a higher energy source like Molybdenum Kα (λ = 0.7107 Å) or synchrotron radiation is highly recommended to minimize absorption effects and improve data quality.[11]
-
Cryo-cooling: To prevent radiation damage and improve diffraction resolution, data is almost always collected at low temperatures (typically 100 K).[10] The crystal is flash-cooled in a stream of liquid nitrogen after being coated in a cryoprotectant (e.g., Paratone-N oil).
-
Data Collection Strategy: A complete dataset requires collecting reflections over a wide range of crystal orientations. Modern diffractometers automate this by rotating the crystal and collecting a series of images (frames). The strategy should aim for high completeness and redundancy of the data.
Protocol: Single-Crystal Data Collection
Equipment:
-
Diffractometer equipped with a Mo or Cu X-ray source and a CCD/CMOS detector.
-
Cryo-cooling system (e.g., Oxford Cryosystems).
-
Microscope with polarized light.
-
Crystal mounting tools (e.g., MiTeGen loops).
Procedure:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.[7]
-
Mounting: Coat the selected crystal in a cryoprotectant oil. Using a nylon loop slightly larger than the crystal, scoop it up and immediately place it in the cold nitrogen stream on the diffractometer's goniometer head.
-
Centering: Optically and computationally center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal and allows the software to calculate an optimal data collection strategy.
-
Data Collection: Launch the full data collection run. This typically involves collecting hundreds of frames over a range of 180° or more, depending on the crystal's symmetry.
-
Data Processing: After collection, the raw image data is processed. This involves integrating the reflection intensities, applying corrections for experimental factors (like Lorentz-polarization and absorption), and scaling the data to produce a final reflection file for structure solution.[10]
Part III: Structure Solution and Refinement
The processed data is used to solve the "phase problem" and build an initial electron density map, from which an atomic model is constructed and refined.[12]
-
Structure Solution: For small molecules, "direct methods" are typically used to determine the initial phases of the reflections. The heavy bromine and chlorine atoms in the structure provide strong scattering signals, making their positions easy to locate and facilitating the solution of the rest of the structure.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process iteratively adjusts atomic positions, and thermal displacement parameters (isotropic, then anisotropic) to improve the agreement between the calculated and observed structure factors (R-factor). Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final model is checked for geometric reasonability and overall quality using software like checkCIF.
Table 1: Representative Crystallographic Data and Refinement Parameters
| Parameter | Typical Value for a 7-Azaindole Derivative |
| Chemical formula | C₇H₄BrClN₂ |
| Formula weight | 231.48 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or P-1 |
| a, b, c (Å) | 10-20 Å |
| α, β, γ (°) | 90, 90-110, 90 |
| Volume (ų) | 800-1500 |
| Z (molecules/unit cell) | 4 or 8 |
| Temperature | 100(2) K |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Reflections collected | > 5000 |
| Independent reflections | > 1500 |
| R_int | < 0.05 |
| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |
| Goodness-of-fit (S) | ~1.0 |
Note: These are example values based on typical small-molecule structures and may vary. Data adapted from similar structures.[12][13][14]
Conclusion
X-ray crystallography provides indispensable, high-resolution structural data for this compound derivatives. This information is critical for understanding their binding modes, validating computational models, and guiding the design of next-generation therapeutics. By carefully applying the principles and protocols outlined in this guide, researchers can successfully navigate the crystallographic workflow to unlock the structural secrets of these vital pharmaceutical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory [mdpi.com]
- 13. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine, a key heterocyclic intermediate in pharmaceutical research and development.[1] The inherent reactivity and potential for side-product formation during the synthesis of halogenated pyrrolopyridines necessitate a robust purification strategy to ensure high purity standards required for downstream applications.[2][3] We detail a reverse-phase high-performance liquid chromatography (RP-HPLC) method, covering method development, preparative-scale purification, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar halogenated heterocyclic compounds.
Introduction and Scientific Rationale
This compound (also known as 4-Bromo-3-chloro-7-azaindole) is a structurally important scaffold in medicinal chemistry.[4] Its purity is paramount, as even minor impurities can confound biological assay results or lead to the formation of undesirable byproducts in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for both analytical assessment and preparative purification of small molecules.[5]
Why Reverse-Phase HPLC?
The choice of reverse-phase chromatography is dictated by the physicochemical properties of the target molecule. This compound (MW: ~229.92 g/mol ) is a relatively non-polar, hydrophobic molecule due to the presence of bromo and chloro substituents and the aromatic pyrrolopyridine core.[6][7] RP-HPLC utilizes a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[8] This setup allows for strong hydrophobic interactions between the analyte and the stationary phase, providing excellent separation from more polar or less retained impurities.[8][9]
The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. It serves two primary functions:
-
Suppression of Silanol Interactions: It protonates free silanol groups on the silica backbone of the stationary phase, minimizing peak tailing and improving chromatographic efficiency.
-
Consistent Analyte Protonation: It ensures that the nitrogen atoms in the pyrrolopyridine ring system are consistently protonated, preventing peak splitting and yielding sharp, reproducible peaks.[10]
Materials and Instrumentation
Reagents and Consumables
| Reagent / Material | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Acetonitrile (ACN) | HPLC Grade or higher | Fisher Scientific, Sigma-Aldrich |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® System or equivalent |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% | Sigma-Aldrich, Thermo Scientific |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or higher | Sigma-Aldrich |
| Syringe Filters | 0.22 µm PTFE | Pall, Whatman |
Instrumentation
| Instrument | Specification |
| Preparative HPLC System | Quaternary pump, autosampler, column oven, fraction collector |
| Detector | Photodiode Array (PDA) or UV-Vis Detector |
| Analytical HPLC System | For purity analysis and method scouting |
| Preparative Column | C18, 5-10 µm particle size, e.g., 250 x 21.2 mm |
| Analytical Column | C18, <5 µm particle size, e.g., 150 x 4.6 mm |
| Solvent Evaporation System | Rotary Evaporator or Genevac-style system |
| Freeze Dryer (Lyophilizer) | For removal of residual aqueous solvent |
Experimental Protocols
The overall purification strategy involves three main stages: analytical method development (scouting), preparative-scale purification, and purity verification.
Caption: Workflow for HPLC purification of target compound.
Step 1: Sample Preparation
Rationale: Proper sample preparation is crucial to prevent column clogging and ensure reproducible results. The goal is to fully dissolve the crude material in a solvent compatible with the mobile phase.
-
Weigh an appropriate amount of the crude this compound.
-
Dissolve the sample in a minimal amount of DMSO.
-
Dilute the DMSO stock with Mobile Phase A (see below) to a final concentration suitable for injection (e.g., 10-50 mg/mL for preparative runs). Ensure the final solution has a low percentage of DMSO (<5%) to avoid solvent effects on the chromatogram.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
Step 2: Analytical Method Development (Scouting)
Rationale: Before committing large amounts of material to a preparative column, a fast analytical-scale gradient is used to determine the retention time of the target compound and the separation profile of impurities. This allows for the development of an efficient, focused preparative method.[11][12]
Analytical HPLC Conditions:
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA Scan (210-400 nm) or 254 nm |
| Injection Vol. | 5 µL |
Procedure:
-
Equilibrate the analytical column with the starting mobile phase conditions (95% A / 5% B) for at least 10 minutes.
-
Inject the filtered, diluted crude sample.
-
Run the scouting gradient and identify the peak corresponding to the product (usually the major peak, verifiable by LC-MS if available).
-
Note the retention time (RT) and the approximate %B at which the product elutes. This information is critical for designing the preparative gradient.
Step 3: Preparative HPLC Purification
Rationale: The preparative method is scaled from the analytical scouting run. The gradient is flattened around the elution point of the target compound to maximize resolution from closely eluting impurities.[11]
Preparative HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Column Temp. | Ambient |
| Detection | 254 nm |
| Injection Vol. | 1-5 mL (dependent on concentration and loading) |
| Example Gradient | Based on a hypothetical scouting RT at 45% B: 1. 25% B for 2 min (Hold) 2. 25% to 55% B over 20 min (Shallow Gradient) 3. 55% to 95% B over 2 min (Wash) 4. 95% B for 5 min (Hold) 5. 95% to 25% B over 2 min (Re-equilibrate) |
Procedure:
-
Equilibrate the preparative column with the starting mobile phase conditions.
-
Perform a blank run (injecting only the sample solvent) to ensure the baseline is clean.
-
Inject the filtered crude sample.
-
Run the preparative gradient.
-
Set the fraction collector to trigger based on the UV signal threshold, collecting peaks into separate tubes or vials.
Step 4: Post-Purification Analysis and Work-up
Rationale: Collected fractions must be analyzed to confirm purity before they are combined. Subsequent solvent removal must be performed carefully to isolate the final product without degradation.
-
Fraction Analysis: Analyze a small aliquot from each collected fraction (or a representative set of fractions across the main peak) using the analytical HPLC method developed in Step 2.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal:
-
Reduce the volume of the pooled fractions using a rotary evaporator to remove the bulk of the acetonitrile.
-
Freeze the remaining aqueous solution using a dry ice/acetone bath or a freezer.
-
Lyophilize (freeze-dry) the frozen sample to remove the water and residual TFA, yielding the purified product as a solid. The TFA will be present as a salt with the product. If the free base is required, a subsequent acid/base workup may be necessary.
-
Expected Results
The described protocol is expected to significantly enhance the purity of the crude this compound.
Hypothetical Purity Assessment:
| Sample | Purity by Analytical HPLC (%) | Appearance |
| Crude Material | 75% | Brownish solid |
| Purified Product | >99% | Off-white to pale yellow solid |
Troubleshooting
-
Poor Resolution: If the product peak co-elutes with an impurity, flatten the preparative gradient further around the elution point or try an alternative organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
-
Peak Tailing: This is often due to interactions with residual silanols. Ensure the TFA concentration is sufficient (0.1%). If tailing persists, a different column with high-purity silica or end-capping may be required.
-
Low Recovery: Ensure the sample is fully dissolved before injection. Check for precipitation on the column by performing a high-organic wash. The compound may also be unstable in the acidic mobile phase over long collection times; process fractions promptly.
Conclusion
This application note provides a robust and reproducible RP-HPLC method for the purification of this compound. By employing a systematic approach involving analytical scouting, scaled-up preparative separation, and rigorous post-purification analysis, researchers can reliably obtain this key pharmaceutical intermediate with high purity. The principles and techniques described herein are broadly applicable to the purification of other challenging halogenated heterocyclic compounds.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 3-bromo-4-chloro-1h-pyrrolo[2,3-b]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for Pyrrolo[2,3-b]pyridine Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The inherent electronic properties of the 7-azaindole nucleus, particularly the pyridine nitrogen, can present unique challenges such as catalyst inhibition and competing side reactions.[1][2] This resource provides in-depth troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the functionalization of the 7-azaindole core.
Q1: Why are cross-coupling reactions on 7-azaindoles often challenging?
A1: The primary challenge stems from the electron-deficient nature of the pyridine ring and the presence of the basic nitrogen atom.[2] This nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive, a phenomenon known as catalyst poisoning.[1][3] Additionally, the N-H proton of the pyrrole ring can complicate reactions, sometimes necessitating the use of protecting groups or specific bases to avoid undesired side reactions like homo-coupling.[4]
Q2: Which positions on the 7-azaindole ring are most commonly functionalized via cross-coupling?
A2: The C2, C3, C4, and C6 positions are all accessible for functionalization through various palladium-catalyzed reactions. The specific position depends on the availability of the corresponding halo-azaindole starting material and the desired synthetic outcome.[5][6][7] C-H activation strategies have also been developed to directly functionalize specific positions, such as C2 and C7, without prior halogenation.[5][8]
Q3: What are the most common palladium-catalyzed cross-coupling reactions used for 7-azaindoles?
A3: The most prevalent and versatile methods include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[9][10]
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines and amides.[4][11]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[12][13]
-
Heck Coupling: For the reaction of halo-azaindoles with alkenes.[14]
Q4: Is it necessary to protect the N-H of the pyrrole ring?
A4: Not always, but it can be beneficial. N-protection can prevent catalyst poisoning by the pyridine nitrogen and avoid complications from the acidic N-H proton.[2][14] However, recent advancements have led to robust catalyst systems that are effective for unprotected 7-azaindoles, often by using strong bases like LiHMDS to deprotonate both the amine and the azaindole.[4] The choice to protect or not often depends on the specific coupling partners and reaction conditions.
II. Troubleshooting Guide: From Low Yield to No Reaction
This section provides a systematic approach to diagnosing and solving common experimental issues.
Issue 1: Low to No Product Formation
Q: My reaction shows very low conversion, or the starting material is recovered unchanged. What are the potential causes and solutions?
A: This is a frequent issue and can be attributed to several factors related to catalyst activity and reaction conditions.
-
Cause 1: Catalyst Deactivation/Inhibition. The pyridine nitrogen of the 7-azaindole is a prime suspect for coordinating to the palladium center and inhibiting the catalytic cycle.[1]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[1][15] These ligands stabilize the Pd(0) active species and sterically hinder coordination of the azaindole nitrogen.[1] The strong sigma-donating ability of NHCs can make oxidative addition more facile and the robust Pd-NHC bond enhances catalyst stability.[15][16]
-
Use of Pre-catalysts: Well-defined Pd(II) pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[17][18] Pre-catalysts ensure efficient and clean formation of the active catalytic species.[17]
-
-
-
Cause 2: Inefficient Oxidative Addition. This is often the rate-determining step, especially with less reactive aryl chlorides.[9]
-
Solution:
-
Choice of Halide: The reactivity order for oxidative addition is generally I > Br > OTf >> Cl. If possible, using an aryl iodide or bromide will facilitate the reaction.[17]
-
Electron-Rich Ligands: As mentioned, electron-rich ligands enhance the electron density on the palladium center, promoting oxidative addition.[15]
-
-
-
Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for both catalyst activity and substrate solubility.
-
Solution:
-
Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LiHMDS are typically required.[4][19] The base must be strong enough to deprotonate the coupling partner (e.g., the amine in a Buchwald-Hartwig reaction) but should not promote undesired side reactions.
-
Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[17][18] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. In some cases, a mixture of solvents can be beneficial.[18]
-
-
-
Cause 4: Presence of Oxygen or Water. The active Pd(0) catalyst is sensitive to oxidation.
Issue 2: Formation of Palladium Black
Q: My reaction mixture has turned black, and the reaction has stalled. What does this indicate?
A: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium metal. This is a clear sign of catalyst decomposition. [1]
-
Cause 1: Insufficient Ligand. An inadequate amount of ligand leaves the palladium center exposed and susceptible to aggregation.[1]
-
Solution:
-
-
Cause 2: High Reaction Temperature. Elevated temperatures can accelerate catalyst decomposition.[1]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
-
-
Cause 3: Inefficient Reduction of Pd(II) Pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species might be incomplete or lead to decomposition.
-
Solution: As mentioned earlier, using well-defined Pd(0) sources (e.g., Pd₂(dba)₃) or modern pre-catalysts is often more reliable.[21]
-
Issue 3: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side product formation is often a result of competing reaction pathways. Identifying the side products can provide clues to the solution.
-
Side Product 1: Homo-coupling of Boronic Acid (in Suzuki Reactions). This leads to the formation of a biaryl product derived from the boronic acid coupling partner.
-
Cause: Often promoted by the presence of oxygen or high temperatures.
-
Solution:
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen.
-
Controlled Addition: In some cases, slow addition of the boronic acid can minimize homo-coupling.
-
-
-
Side Product 2: Hydrodehalogenation. The starting halo-azaindole is converted to the corresponding de-halogenated azaindole.
-
Cause: Can occur via β-hydride elimination from a Pd-H species, which can arise from various pathways.[11]
-
Solution:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is often necessary.
-
Base Selection: The base can play a role. For instance, in some Buchwald-Hartwig reactions, switching from NaOtBu to a weaker base like K₃PO₄ might reduce this side reaction, although it may also slow down the desired coupling.[19]
-
-
-
Side Product 3: Protodeborylation (in Suzuki Reactions). The boronic acid is converted to the corresponding arene.
-
Cause: This is more common with heteroarylboronic acids, especially those with protonatable nitrogen atoms.[21]
-
Solution:
-
Base and Solvent: Using anhydrous conditions and a suitable base can minimize this pathway.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeborylation.
-
-
III. Optimized Experimental Protocols
The following protocols provide a starting point for the successful coupling of pyrrolo[2,3-b]pyridines. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a halo-7-azaindole with an arylboronic acid.
Materials:
-
Halo-7-azaindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture, to achieve a concentration of ~0.1 M)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the halo-7-azaindole, arylboronic acid, palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for the coupling of a halo-7-azaindole with a primary or secondary amine.
Materials:
-
Halo-7-azaindole (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst, 1-3 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.4-2.0 mmol, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1-0.2 M)
Procedure:
-
In a glovebox, add the palladium pre-catalyst and base to an oven-dried Schlenk tube or reaction vial.
-
Add the halo-7-azaindole and a stir bar.
-
If the amine is a solid, add it at this stage.
-
Seal the vessel, remove it from the glovebox, and add the degassed solvent.
-
If the amine is a liquid, add it via syringe at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Data and Visualization
Table 1: Recommended Catalyst Systems for Pyrrolo[2,3-b]pyridine Coupling
| Coupling Type | Substrate Halide | Recommended Ligand(s) | Recommended Pre-catalyst(s) | Typical Base(s) | Notes |
| Suzuki-Miyaura | -Br, -I | SPhos, XPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Good functional group tolerance.[22] |
| -Cl | Buchwald-type biaryl phosphines | Buchwald G3/G4 Pre-catalysts | K₃PO₄, CsF | Aryl chlorides are more challenging and require more active catalyst systems.[17] | |
| Buchwald-Hartwig | -Br, -I, -Cl | DavePhos, XPhos, BrettPhos | RuPhos-Pd-G3, XPhos-Pd-G3 | LiHMDS, NaOtBu, K₂CO₃ | LiHMDS is often effective for unprotected azaindoles.[4] |
| Sonogashira | -Br, -I | PPh₃, Xantphos | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, i-Pr₂NH (often as solvent) | Often requires a Cu(I) co-catalyst (e.g., CuI). Copper-free conditions are also available.[12][13] |
Diagrams and Workflows
A clear understanding of the catalytic cycle and a systematic troubleshooting approach are essential for success.
Caption: General catalytic cycle for cross-coupling with a potential inhibition pathway.
Caption: Systematic workflow for troubleshooting failed coupling reactions.
V. References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. --INVALID-LINK--
-
Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate. --INVALID-LINK--
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem. --INVALID-LINK--
-
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. ResearchGate. --INVALID-LINK--
-
A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. --INVALID-LINK--
-
Mechanistic Studies on a Cooperative NHC Organocatalysis/Palladium Catalysis System: Uncovering Significant Lessons for Mixed Chiral Pd(NHC)(PR3) Catalyst Design. Journal of the American Chemical Society. --INVALID-LINK--
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. --INVALID-LINK--
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. --INVALID-LINK--
-
Cross-coupling reactions : a practical guide. Semantic Scholar. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. --INVALID-LINK--
-
The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem. --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. --INVALID-LINK--
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. --INVALID-LINK--
-
Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. --INVALID-LINK--
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. --INVALID-LINK--
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. --INVALID-LINK--
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. --INVALID-LINK--
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. --INVALID-LINK--
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. --INVALID-LINK--
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. --INVALID-LINK--
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. --INVALID-LINK--
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--
-
Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. Benchchem. --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--
-
Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. --INVALID-LINK--
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH National Center for Biotechnology Information. --INVALID-LINK--
-
Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. --INVALID-LINK--
-
Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. NIH National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. --INVALID-LINK--
-
Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. --INVALID-LINK--
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. --INVALID-LINK--
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. --INVALID-LINK--
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Center for Biotechnology Information. --INVALID-LINK--
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. --INVALID-LINK--
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. --INVALID-LINK--
-
Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. ResearchGate. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thalesnano.com [thalesnano.com]
- 14. mdpi.com [mdpi.com]
- 15. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles [organic-chemistry.org]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sonogashira Coupling with Bromo-Chloro Substrates
Welcome to the technical support center for Sonogashira coupling reactions involving bromo-chloro substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective C-C bond formation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind achieving chemoselectivity in Sonogashira coupling with a substrate bearing both bromine and chlorine substituents?
A1: The chemoselectivity in Sonogashira couplings of bromo-chloro substrates hinges on the differential reactivity of the carbon-halogen bonds towards oxidative addition with the palladium(0) catalyst.[1] The general reactivity trend for aryl halides is C-I > C-Br > C-Cl.[1][2][3][4] This inherent difference in bond strength and reactivity allows for the preferential activation of the more labile C-Br bond under carefully controlled reaction conditions, leaving the more robust C-Cl bond intact for potential subsequent functionalization.
Q2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). What is the primary cause and how can I prevent it?
A2: Glaser coupling is a common side reaction in Sonogashira couplings and is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[3][5][6] To minimize this undesired dimerization of your terminal alkyne, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3][5][7] Thoroughly degassing all solvents and reagents is a critical step.[5][8] Alternatively, employing a "copper-free" Sonogashira protocol can eliminate this side reaction.[3][9][10][11][12]
Q3: Can I use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ directly, or do I need a Pd(0) source?
A3: Yes, you can use Pd(II) precatalysts. These are often more stable and easier to handle than Pd(0) complexes.[3] In the reaction mixture, the Pd(II) species is reduced in situ to the active Pd(0) catalyst.[3] This reduction can be facilitated by an amine base, a phosphine ligand, or another reactant in the mixture.[3] For example, triphenylphosphine can be oxidized to triphenylphosphine oxide, which facilitates the formation of Pd(0).[3]
Q4: What is the role of the amine base in the Sonogashira reaction?
A4: The amine base serves multiple crucial roles in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species.[9] It also acts as a scavenger for the hydrogen halide (HX) generated during the reaction. In the case of using a Pd(II) precatalyst, the amine can also serve as a reducing agent to generate the active Pd(0) catalyst.[3]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Monosubstituted Product
Q: My reaction with a bromo-chloro substrate is resulting in very low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A: This is a common issue that can stem from several factors related to catalyst activity and reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst System: The C-Br bond, while more reactive than C-Cl, may still require a sufficiently active catalyst for efficient oxidative addition, especially if electronically deactivated.
-
Troubleshooting Steps:
-
Ligand Choice: Switch to more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][9] These ligands can enhance the electron density on the palladium center, promoting oxidative addition.[9]
-
Palladium Precursor: Screen different palladium precatalysts such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes, as the choice of precursor can influence the formation of the active catalytic species.[1]
-
Catalyst Loading: For challenging substrates, consider increasing the palladium catalyst loading from the typical 1-5 mol% to 5-10 mol%.[5]
-
-
-
Sub-optimal Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier for oxidative addition.
-
Troubleshooting Steps:
-
Temperature Screen: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the desired reaction without significant decomposition.
-
-
-
Poor Reagent Quality or Reaction Setup: The presence of impurities or oxygen can deactivate the catalyst.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the solvent and amine base, are anhydrous and of high purity.[5] Amine bases can oxidize over time and may need to be freshly distilled.[5]
-
Inert Atmosphere: As mentioned in the FAQs, maintaining a strictly oxygen-free environment is critical to prevent catalyst deactivation and Glaser homocoupling.[3][5] Utilize robust degassing techniques like freeze-pump-thaw cycles.[5]
-
-
Issue 2: Poor Chemoselectivity - Formation of Disubstituted Product
Q: I am observing the formation of a significant amount of the product where the alkyne has coupled at both the bromo and chloro positions. How can I enhance the selectivity for C-Br coupling?
A: Achieving high chemoselectivity requires fine-tuning the reaction conditions to favor the activation of the C-Br bond over the C-Cl bond.
Potential Causes & Solutions:
-
Reaction Conditions are Too Harsh: High temperatures or overly active catalysts can overcome the reactivity difference between the C-Br and C-Cl bonds.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest temperature that still provides a reasonable rate for the C-Br coupling. This will increase the energy difference required to activate the C-Cl bond.
-
Catalyst System Tuning: While highly active catalysts are good for low yields, they might be detrimental to selectivity. Consider using a less forcing catalyst system. For example, if you are using a highly active NHC-Pd complex, you might switch to a more traditional PPh₃-based system and optimize the temperature.
-
-
-
Ligand Effects: The nature of the ligand can influence the selectivity of the palladium catalyst.
-
Troubleshooting Steps:
-
Ligand Screening: Experiment with different ligands. While bulky, electron-rich ligands are generally recommended for activating C-Br bonds, their high reactivity might lead to over-reaction. A systematic screening of ligands with varying steric and electronic properties is advisable. Interestingly, some specialized phosphine ligands have been developed that can even invert the conventional chemoselectivity order.[13][14]
-
-
-
Reaction Time: Prolonged reaction times, even after the bromo-substituted starting material is consumed, can lead to the slower coupling at the chloro position.
-
Troubleshooting Steps:
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the monosubstituted product is maximized and before significant formation of the disubstituted product occurs.
-
-
Issue 3: Formation of Dehalogenated Byproducts
Q: I am observing the formation of byproducts where the bromine or chlorine has been replaced by hydrogen. What causes this and how can I prevent it?
A: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong bases can promote dehalogenation pathways.
-
Troubleshooting Steps:
-
Milder Base: If using a very strong base, consider switching to a milder one (e.g., from an alkoxide to a carbonate).
-
Lower Temperature: As with improving selectivity, lowering the reaction temperature can often suppress dehalogenation.
-
-
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation process.
Experimental Protocols
Protocol 1: General Procedure for Selective Sonogashira Coupling at the C-Br Position
This protocol provides a starting point and may require optimization for your specific substrate.
Materials:
-
Bromo-chloro aryl substrate (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or a Pd-NHC precatalyst) (1-5 mol%)
-
Copper(I) iodide (CuI) (0.5-2 mol%)
-
Amine base (e.g., Et₃N, DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add the bromo-chloro aryl substrate, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) at least three times.
-
Under a positive pressure of the inert gas, add the degassed solvent and the degassed amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Degassing of Solvents and Liquid Reagents (Freeze-Pump-Thaw Method)
-
Place the solvent or liquid reagent in a Schlenk flask with a stir bar.
-
Freeze the liquid using a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum line and thaw the liquid in a water bath. You will observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
After the final cycle, backfill the flask with an inert gas.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thalesnano.com [thalesnano.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research and drug development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. My insights are drawn from extensive experience in heterocyclic chemistry and a thorough review of the current literature.
Introduction to the Synthetic Challenge
The synthesis of this compound (also known as 4-bromo-3-chloro-7-azaindole) presents a unique set of challenges primarily due to the electronic nature of the 7-azaindole core. The pyrrole ring is electron-rich and prone to electrophilic substitution, while the pyridine ring is electron-deficient.[2] This dichotomy in reactivity requires a carefully orchestrated synthetic strategy to achieve the desired di-halogenation pattern with high regioselectivity. The most common synthetic approaches involve sequential halogenation, often requiring protection of the pyrrole nitrogen to prevent unwanted side reactions and to modulate the reactivity of the heterocyclic system.[3][4]
This guide will address the most frequently encountered issues in a question-and-answer format, providing both mechanistic explanations and practical, field-proven solutions.
Troubleshooting Guide & FAQs
Section 1: Issues in Electrophilic Halogenation
Question 1: My bromination of 3-chloro-7-azaindole is not selective and I'm observing multiple brominated species. What is happening and how can I improve the regioselectivity to favor the 4-position?
Answer:
This is a classic challenge in the functionalization of the 7-azaindole nucleus. The pyrrole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.[5][6] Once the C3 position is chlorinated, the subsequent bromination is directed to other positions. While the desired C4 position is on the pyridine ring, residual reactivity on the pyrrole ring and the potential for substitution on the pyridine ring at C5 or C6 can lead to a mixture of isomers.
Underlying Causes:
-
Over-activation of the Ring System: The unprotected pyrrole nitrogen's lone pair strongly activates the entire ring system towards electrophilic attack.
-
Harsh Brominating Agents: Reagents like molecular bromine (Br₂) can be too reactive, leading to a lack of selectivity and the formation of poly-brominated byproducts.
-
Reaction Conditions: Temperature and solvent can significantly influence the regiochemical outcome.
Troubleshooting Protocol:
-
N-Protection is Key: The most effective strategy to control regioselectivity is to protect the pyrrole nitrogen. A phenylsulfonyl (-SO₂Ph) or a tosyl (-Ts) group is highly recommended. These electron-withdrawing groups temper the reactivity of the pyrrole ring, deactivating the C3 and C5 positions and directing electrophilic attack to the C4 position of the pyridine ring.
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is a milder and more selective brominating agent compared to Br₂. It is the reagent of choice for controlled monobromination.
-
PyBroP: This phosphonium-based reagent has been shown to be effective for the bromination of azaindoles, sometimes offering improved yields and selectivity.[7]
-
-
Solvent and Temperature Control:
-
Conduct the bromination in a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform at low temperatures (0 °C to room temperature) to enhance selectivity.
-
-
Sequential Halogenation Strategy: A robust approach is to first introduce the chloro group at the 3-position of a protected 7-azaindole, followed by bromination at the 4-position.
Illustrative Workflow for Regioselective Bromination:
Caption: Recommended vs. Problematic Bromination Pathways.
Question 2: I am observing significant amounts of a di-brominated byproduct. How can I prevent this over-halogenation?
Answer:
Over-halogenation is a common side reaction when the substrate is more reactive than the mono-halogenated product. In this case, the initial 4-bromo-3-chloro product can undergo a second bromination.
Underlying Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent will inevitably lead to di-bromination.
-
High Reaction Temperature: Increased temperature provides the activation energy for the less favorable second halogenation.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed can promote the formation of di-halogenated species.
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Use 1.0 to 1.1 equivalents of NBS.
-
Slow Addition: Add the brominating agent slowly, portion-wise or as a solution via a syringe pump, at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.
-
Purification: If a small amount of di-brominated product is unavoidable, it can typically be separated by column chromatography on silica gel.
Data Summary: Effect of Stoichiometry on Product Distribution
| Equivalents of NBS | Mono-brominated Product Yield | Di-brominated Product Yield |
| 1.0 | ~85% | <5% |
| 1.2 | ~70% | ~20% |
| 1.5 | ~45% | ~40% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Section 2: Issues with N-Protection and Deprotection
Question 3: My N-protection step with a sulfonyl group is low-yielding. What are the common pitfalls?
Answer:
While seemingly straightforward, the N-protection of 7-azaindoles can be inefficient if not performed under optimal conditions.
Underlying Causes:
-
Inadequate Base: The choice and amount of base are critical. The pKa of the 7-azaindole N-H is approximately 16-17, requiring a sufficiently strong base to generate the nucleophilic anion.
-
Moisture: The presence of water can quench the base and hydrolyze the sulfonyl chloride.
-
Steric Hindrance: If your 7-azaindole is already substituted, steric hindrance can slow down the reaction.
Troubleshooting Protocol:
-
Choice of Base:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that works well. Use in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Effective and easier to handle than NaH. Often used in DMF or acetonitrile.
-
Triethylamine (TEA) with 4-Dimethylaminopyridine (DMAP): A common combination for acylation and sulfonylation. DMAP acts as a nucleophilic catalyst.
-
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The initial deprotonation with NaH is often done at 0 °C, followed by warming to room temperature after the addition of the sulfonyl chloride.
Question 4: The deprotection of my N-sulfonylated 4-bromo-3-chloro-7-azaindole is causing product degradation. How can I remove the protecting group cleanly?
Answer:
The removal of sulfonyl groups typically requires harsh conditions (strong base or acid) which the halogenated 7-azaindole core may not tolerate, leading to decomposition or dehalogenation.
Underlying Causes:
-
Harsh Basic Conditions: High concentrations of NaOH or KOH at elevated temperatures can lead to nucleophilic aromatic substitution (SNAAr) of the halogens or other decomposition pathways.
-
Strong Acidic Conditions: Strong acids can lead to protonation of the pyridine nitrogen, altering the electronic properties and potentially causing rearrangement or decomposition.
Troubleshooting Protocol:
-
Milder Basic Hydrolysis:
-
Use a milder base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
-
Employ sodium methoxide in methanol at moderate temperatures.
-
-
Reductive Cleavage:
-
Reagents like magnesium in methanol or samarium iodide can reductively cleave the N-S bond under milder conditions.
-
-
Alternative Protecting Groups:
-
If deprotection proves to be consistently problematic, consider a more labile protecting group from the outset. A 2-(trimethylsilyl)ethoxymethyl (SEM) group can be an excellent alternative, as it can be removed under acidic conditions (e.g., with trifluoroacetic acid - TFA) or with fluoride ions (e.g., tetrabutylammonium fluoride - TBAF). However, be aware that SEM deprotection can sometimes lead to formaldehyde-related side products.[8]
-
Deprotection Strategy Decision Tree:
Caption: Decision tree for N-tosyl deprotection.
Experimental Protocols
Protocol 1: N-Tosylation of 3-chloro-1H-pyrrolo[2,3-b]pyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 3-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination of 3-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
-
Dissolve 3-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 7. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents [patents.google.com]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Dehalogenation of Bromo-Chloro Aromatics in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the dehalogenation of bromo-chloro aromatic substrates. Achieving selective functionalization of the C-Br bond while preserving the C-Cl bond is critical for sequential coupling strategies, and this resource will equip you with the knowledge to optimize your reactions for success.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Significant formation of the chloro-aromatic byproduct (hydrodehalogenation of the C-Br bond).
-
Potential Cause A: Suboptimal Ligand Choice. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. An inappropriate ligand may not efficiently promote the desired reductive elimination of the cross-coupled product, allowing for competing dehalogenation pathways to dominate.[1]
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or other biaryl phosphines are known to accelerate reductive elimination, which is often the product-forming step in the catalytic cycle.[1][2] N-heterocyclic carbene (NHC) ligands can also be effective in suppressing dehalogenation.[3]
-
-
Potential Cause B: Inappropriate Base. Strong bases, particularly alkoxides like sodium tert-butoxide, can promote dehalogenation.[3][4] The base can also be a source of hydride species, leading to the undesired reduction.
-
Solution: Screen weaker inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often milder alternatives that can effectively promote the cross-coupling reaction while minimizing dehalogenation.[1]
-
-
Potential Cause C: Protic or Impure Solvents. Solvents, especially alcohols, can act as a hydride source, leading to hydrodehalogenation.[2] The presence of water, while sometimes necessary for the catalytic cycle (e.g., in Suzuki-Miyaura coupling), can also contribute to this side reaction if present in excess.[1][5]
-
Potential Cause D: High Reaction Temperature. Elevated temperatures can provide the necessary activation energy for the undesired dehalogenation pathway.[7] While necessary to drive the reaction to completion, excessive heat can reduce selectivity.
-
Solution: Reduce the reaction temperature and monitor the progress over a longer period. It's a trade-off between reaction rate and selectivity. Finding the optimal temperature is key.[6]
-
Issue 2: Low or no conversion of the bromo-chloro aromatic starting material.
-
Potential Cause A: Inefficient Catalyst System. For some substrates, particularly electron-rich ones, traditional catalysts like Pd(PPh₃)₄ may be ineffective.[6] The oxidative addition step, which is the insertion of the palladium catalyst into the C-Br bond, can be challenging for these systems.[8]
-
Potential Cause B: Catalyst Inhibition. Heteroaromatic substrates can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[9]
-
Solution: In such cases, screening a variety of ligands is crucial. Sometimes a less electron-rich ligand or a different class of ligand (e.g., an NHC) can mitigate substrate inhibition.
-
Issue 3: Formation of a di-substituted product (reaction at both C-Br and C-Cl bonds).
-
Potential Cause A: Lack of Catalyst Selectivity. While the C-Br bond is generally more reactive than the C-Cl bond, a highly active catalyst system under forcing conditions can overcome this difference and lead to reaction at both sites.[6][8]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the differential reactivity between C-Br and C-Cl bonds in cross-coupling?
The primary reason lies in the bond dissociation energies (BDE) and the kinetics of the oxidative addition step. The C-Br bond is weaker than the C-Cl bond, meaning less energy is required to break it.[8][10] Consequently, the oxidative addition of the palladium(0) catalyst into the C-Br bond is kinetically more favorable and often faster than the insertion into the C-Cl bond.[8] This inherent reactivity difference (generally C-I > C-Br > C-OTf > C-Cl) is the basis for achieving selective cross-coupling.[6][11]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling?
Dehalogenation, specifically hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom.[4] A common pathway involves the oxidative addition of the aryl halide to the Pd(0) catalyst to form an Ar-Pd(II)-X intermediate.[2] Instead of proceeding through transmetalation and reductive elimination to form the desired C-C bond, this intermediate can react with a hydride source.[2] The source of the hydride can be the solvent (e.g., alcohols), the base, or even water.[1][2][5] This leads to the reductive elimination of the dehalogenated arene and regenerates the Pd(0) catalyst.
Q3: Can the choice of the coupling partner (e.g., boronic acid in Suzuki coupling) influence dehalogenation?
Yes. While the aryl halide is the primary substrate undergoing dehalogenation, a slow transmetalation step with the organoboron reagent can allow more time for competing side reactions like dehalogenation to occur.[1] Therefore, using a highly active and stable boronic acid or ester can contribute to minimizing this side reaction by promoting a faster forward reaction.[1]
Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Bromo-Chloro Aromatic Substrate
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of a bromo-chloro aromatic compound with an arylboronic acid, utilizing a catalyst system known to minimize dehalogenation.
Materials:
-
Bromo-chloro aromatic substrate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-chloro aromatic substrate, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, depending on substrate solubility).
-
Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Table 1: Troubleshooting Summary for Selective Cross-Coupling
| Problem | Potential Cause | Recommended Solution |
| High Dehalogenation | Inappropriate ligand, strong base, protic solvent, high temperature. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); switch to a weaker inorganic base (e.g., K₃PO₄, Cs₂CO₃); use anhydrous aprotic solvents (e.g., dioxane, toluene); lower the reaction temperature.[1][2][6] |
| Low Conversion | Inefficient catalyst for the substrate. | Employ a more active catalyst system (e.g., Pd(OAc)₂ or Pd₂(dba)₃ with a biaryl phosphine ligand).[6] |
| Di-substitution | Lack of catalyst selectivity, forcing conditions. | Reduce reaction temperature and/or time; screen for a bulkier, more selective ligand.[6] |
Visualizing Key Processes
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling and Competing Dehalogenation Pathway
Caption: Catalytic cycle for Suzuki-Miyaura coupling with the competing dehalogenation pathway.
Diagram 2: Troubleshooting Decision Tree for Dehalogenation
Caption: A decision tree to guide troubleshooting efforts when dehalogenation is observed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. homework.study.com [homework.study.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-3-chloro-7-azaindole). This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and byproduct formation during the synthesis of this important heterocyclic building block.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted 7-azaindoles, such as this compound, requires careful control of regioselectivity during electrophilic halogenation. The pyrrolo[2,3-b]pyridine core presents multiple sites susceptible to electrophilic attack, leading to the potential for a variety of undesired byproducts. This guide will help you navigate these challenges to improve the yield and purity of your target compound.
A plausible and common synthetic strategy involves a stepwise halogenation of the 7-azaindole core. The order of these halogenation steps is critical for achieving the desired substitution pattern.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Question 1: My reaction to chlorinate 4-bromo-7-azaindole is producing a mixture of products that are difficult to separate. What are the likely byproducts and how can I avoid them?
Answer:
When chlorinating 4-bromo-7-azaindole, the primary challenge is controlling the regioselectivity of the chlorination. The pyrrole ring of the 7-azaindole nucleus is electron-rich and prone to electrophilic substitution, particularly at the C3 position.[1]
Likely Byproducts:
-
3-Chloro-4-bromo-1H-pyrrolo[2,3-b]pyridine (desired product)
-
3,x-Dichloro-4-bromo-1H-pyrrolo[2,3-b]pyridine (over-chlorination): Dichlorinated species can form if the reaction is not carefully controlled.
-
Isomeric Monochloro-bromo-7-azaindoles: Depending on the reaction conditions, chlorination might occur on the pyridine ring, though this is generally less favorable than substitution on the pyrrole ring.
-
Starting Material: Incomplete reaction will leave unreacted 4-bromo-7-azaindole.
Causality and Mitigation Strategies:
| Observation | Probable Cause | Recommended Solution |
| Significant amount of dichlorinated byproduct | Reaction temperature is too high, or an excess of the chlorinating agent was used. | Lower the reaction temperature and slowly add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) in stoichiometric amounts. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. |
| Presence of multiple isomeric products | Lack of regioselective control. | The use of a protecting group on the pyrrole nitrogen can help direct the halogenation. For example, a bulky protecting group like triisopropylsilyl (TIPS) can sterically hinder the C2 position, favoring substitution at C3.[2] |
| Low conversion of starting material | Insufficient activation of the chlorinating agent or low reaction temperature. | If using NCS, the addition of a catalytic amount of a Lewis acid or protic acid can enhance its electrophilicity. Ensure the reaction temperature is optimal for the specific chlorinating agent used. |
Experimental Protocol for Regioselective Chlorination:
-
Protection (Optional but Recommended): To a solution of 4-bromo-7-azaindole in an anhydrous aprotic solvent (e.g., THF), add a suitable base (e.g., NaH) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., TIPS-Cl) and allow the reaction to warm to room temperature.[2]
-
Chlorination: Dissolve the N-protected 4-bromo-7-azaindole in an appropriate solvent (e.g., DMF or CH2Cl2). Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) portion-wise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Deprotection: If a protecting group was used, deprotect under appropriate conditions (e.g., TBAF for a silyl protecting group).
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Question 2: I am attempting a one-pot synthesis of 4-Bromo-3-chloro-7-azaindole from 7-azaindole, but the reaction is messy and the yield is low. What is the likely issue?
Answer:
A one-pot synthesis involving two different halogenations is challenging due to the competing reactions and the potential for the formation of a complex mixture of products. The order of halogenation is critical.
Plausible Byproducts in a One-Pot Synthesis:
-
3-Bromo-7-azaindole and 3-Chloro-7-azaindole: Monohalogenated species.
-
3,4-Dibromo-7-azaindole and 3,4-Dichloro-7-azaindole: Dihalogenated species with the same halogen.
-
Isomeric Bromo-chloro-7-azaindoles: Besides the desired 4-Bromo-3-chloro isomer, other isomers like 3-Bromo-4-chloro, 3-Bromo-5-chloro, etc., can form.
-
Tri-halogenated species: Over-halogenation can occur if excess halogenating agent is used.
Causality and Mitigation:
The primary issue with a one-pot approach is the lack of control over the regioselectivity of each halogenation step. It is highly recommended to perform a stepwise synthesis to ensure a cleaner reaction and higher yield of the desired product.
Recommended Stepwise Synthetic Approach:
Caption: Recommended two-step synthesis of this compound.
A stepwise approach allows for the purification of the intermediate (4-bromo-7-azaindole), ensuring that the subsequent chlorination reaction starts with a clean substrate. This significantly reduces the number of potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is often the isomeric 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This is due to the high reactivity of the C3 position towards electrophilic substitution. If the synthesis starts with the chlorination of 7-azaindole to form 4-chloro-7-azaindole, subsequent bromination can still occur at the highly activated C3 position.
Q2: How can I confirm the regiochemistry of my final product?
A2: The most reliable method for confirming the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the protons and carbons in the molecule, allowing for unambiguous structure elucidation. High-Performance Liquid Chromatography (HPLC) coupled with a reference standard can also be used for confirmation.[3]
Q3: What are the best practices for purifying the final product?
A3: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from its byproducts. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Careful monitoring of the fractions by TLC or HPLC is crucial for isolating the pure product.
Q4: Can I use liquid bromine and chlorine gas for the halogenation steps?
A4: While elemental bromine and chlorine can be used, they are generally not recommended for laboratory-scale synthesis of complex molecules like 7-azaindoles due to their high reactivity and hazardous nature. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are safer and more selective halogenating agents that offer better control over the reaction.[3]
Q5: My final product appears to be unstable and decomposes over time. What could be the cause?
A5: The 7-azaindole core can be sensitive to light, air, and acidic conditions.[4] Ensure that the purified product is stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). If the product is an intermediate for subsequent reactions, it is best to use it promptly after purification.
Visualizing the Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway and potential byproduct formation in the synthesis of 4-Bromo-3-chloro-7-azaindole.
References
Technical Support Center: A Guide to Improving Yield in 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-3-chloro-7-azaindole). This valuable heterocyclic compound is a critical building block in the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.
Core Synthesis Strategy: A Tale of Two Positions
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. Direct halogenation of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core typically occurs at the C3 position of the pyrrole ring, as this is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.[4] To achieve the desired 3,4-dihalogenated pattern, a strategic approach is necessary to activate the less reactive C4 position on the pyridine ring.
The most effective and scientifically validated strategy involves a two-stage halogenation process:
-
Activation and Halogenation at the C4-Position: This is achieved by first forming the N-oxide of the 7-azaindole. The N-oxide intermediate activates the pyridine ring, making the C4 position susceptible to nucleophilic attack by a halide.
-
Electrophilic Halogenation at the C3-Position: Once the C4 position is functionalized, a standard electrophilic halogenation can be performed to introduce the second halogen at the highly reactive C3 position.
This guide will focus on the synthesis of this compound, which dictates the following sequence:
-
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine via the N-oxide intermediate.
-
Step 2: Regioselective chlorination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine at the C3-position.
Visualizing the Synthetic Workflow
Caption: A two-stage workflow for the synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Stage 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Q1: My N-oxidation of 7-azaindole is incomplete or shows low yield. What are the likely causes?
A1: An incomplete N-oxidation reaction is often due to issues with the oxidizing agent or reaction conditions.
-
Cause & Explanation: Hydrogen peroxide (H₂O₂) is a common and cost-effective oxidant for this step.[5] However, its concentration can degrade over time. Using a less potent batch of H₂O₂ will lead to incomplete conversion. The reaction temperature is also critical; it needs to be low enough to prevent side reactions but sufficient to drive the reaction forward.
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Use a fresh, properly stored bottle of hydrogen peroxide (typically 30-50% solution).
-
Optimize Temperature: The reaction is typically performed at a low temperature (5–15 °C) to control exothermicity and is then allowed to warm to room temperature.[5] Ensure your cooling bath is stable.
-
Check Stoichiometry: A slight excess of H₂O₂ (1.1–2.0 equivalents) is generally recommended to ensure full conversion of the starting material.[5]
-
Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for this step.[5] Ensure it is of appropriate quality.
-
Q2: The conversion of the N-oxide to 4-bromo-7-azaindole is inefficient. How can I improve this step?
A2: This is a critical step that relies on the activation of the N-oxide by a phosphorus oxyhalide. Low yields can stem from several factors.
-
Cause & Explanation: The reaction with phosphorus oxybromide (POBr₃) requires elevated temperatures (typically 80–100 °C) to proceed effectively.[5] Insufficient heating will result in a sluggish or incomplete reaction. The purity of the N-oxide starting material is also important; impurities can interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While not explicitly stated in all protocols, moisture can react with POBr₃, reducing its effectiveness. Using dry solvents and glassware is good practice.
-
Temperature Control: Maintain a consistent reaction temperature within the recommended range. Use an oil bath and a reliable thermometer to monitor the internal reaction temperature.
-
Reagent Purity: Ensure the 7-azaindole-N-oxide is pure and dry before proceeding. Recrystallization may be necessary if impurities are suspected.
-
Work-up Procedure: The work-up typically involves quenching the reaction mixture in ice water and then neutralizing with a base (e.g., NaOH or K₂CO₃) to precipitate the product.[4] Careful pH control during neutralization is important to maximize product precipitation and avoid potential side reactions.
-
Stage 2: Chlorination of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Q3: My chlorination reaction is producing multiple products, including what appears to be a di-chloro or bromo-chloro isomer. How do I improve selectivity for the 3-position?
A3: Achieving regioselectivity in the second halogenation step is paramount. The formation of isomers or over-halogenated products is a common challenge.
-
Cause & Explanation: The C3 position of the 4-bromo-7-azaindole intermediate is highly activated towards electrophilic substitution. N-Chlorosuccinimide (NCS) is the preferred reagent for this step as it is a milder and more selective source of electrophilic chlorine compared to chlorine gas.[6] The choice of solvent and reaction temperature significantly influences selectivity.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use only a slight excess of NCS (1.0 to 1.1 equivalents). A large excess will promote di-chlorination or other side reactions.
-
Solvent Selection: Aprotic solvents like dimethylformamide (DMF) or acetonitrile are often used.[7] The choice of solvent can influence the reactivity of NCS and the substrate.
-
Temperature Management: Run the reaction at a controlled, and often low, temperature initially, and monitor the progress by TLC or LC-MS. This can help minimize the formation of undesired byproducts.
-
Slow Reagent Addition: Add the NCS solution dropwise to the solution of 4-bromo-7-azaindole. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more reactive C3 site and reducing the chance of over-halogenation.
-
Q4: I have a low yield of the final 4-Bromo-3-chloro product, and purification is difficult. What strategies can I employ?
A4: Low yield and purification difficulties often go hand-in-hand, pointing towards incomplete reactions or the formation of closely related impurities.
-
Cause & Explanation: Incomplete chlorination will leave unreacted 4-bromo-7-azaindole, which can be difficult to separate from the product due to similar polarities. The formation of isomers can also complicate purification by column chromatography.
-
Troubleshooting & Purification Strategies:
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS to ensure it goes to completion. This will minimize the amount of starting material in the crude product.
-
Optimized Chromatography:
-
Solvent System: Systematically test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating your product from impurities on a TLC plate before attempting column chromatography.
-
Silica Gel: Ensure you are using high-quality silica gel for your column.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Aqueous Wash: During the work-up, washing the organic layer with a solution of sodium thiosulfate can help remove any residual NCS.
-
Data Interpretation: What to Look For
| Compound | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (approx. δ in DMSO-d₆) |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 197/199 (1:1 ratio) | Signals for H2, H3, H5, H6 protons, with characteristic splitting patterns. |
| This compound | 231/233/235 (isotope pattern for Br and Cl) | Disappearance of the H3 proton signal. Shifts in the remaining aromatic protons. |
| 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine (Potential Side Product) | 275/277/279 (isotope pattern for two Br atoms) | Disappearance of the H3 proton signal. |
Note: The exact NMR shifts will depend on the solvent and instrument used. The key is to look for the disappearance of the C3-proton signal upon successful chlorination.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from methodologies described for halogenation at the C4 position via an N-oxide intermediate.[5]
-
N-Oxidation:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as THF.
-
Cool the solution to 5-10 °C using an ice bath.
-
Slowly add hydrogen peroxide (50%, 1.2 equiv) dropwise, maintaining the internal temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Add n-hexane to precipitate the N-oxide product.
-
Filter the solid, wash with n-hexane, and dry under vacuum to obtain 7-azaindole-N-oxide.
-
-
Bromination:
-
To a solution of 7-azaindole-N-oxide (1.0 equiv) in acetonitrile, add phosphorus oxybromide (POBr₃, 3.0 equiv).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution to a pH of 8-9 with a saturated solution of sodium bicarbonate or potassium carbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield 4-Bromo-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 2: Synthesis of this compound
-
Chlorination:
-
Dissolve 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 equiv) in anhydrous DMF.
-
Add the NCS solution dropwise to the solution of the bromo-azaindole over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final product.
-
Safety Precautions
-
N-halosuccinimides (NCS, NBS): These are irritants and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxyhalides (POBr₃, POCl₃): These are corrosive and react violently with water. Handle them in a fume hood and ensure all glassware is dry.
-
Hydrogen Peroxide (High Concentration): This is a strong oxidizer. Avoid contact with skin and eyes.
By understanding the underlying chemical principles, anticipating potential pitfalls, and following these detailed protocols, researchers can significantly improve the yield and purity of this compound, accelerating their research and development efforts.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 6. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective azaindole arylation at the azine and azole rings via N-oxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with Pyrrolo[2,3-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a persistent challenge in modern synthesis: catalyst deactivation in reactions involving the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Our goal is to move beyond simple protocols and provide a mechanistic understanding that empowers you to diagnose and solve issues in your own experiments.
Section 1: The Root Cause - Why Are Pyrrolo[2,3-b]pyridines So Challenging?
Q1: My palladium-catalyzed cross-coupling reactions with 7-azaindole substrates are consistently low-yielding or fail completely, while similar reactions with other heterocycles work fine. What makes this scaffold so difficult?
A: The difficulty arises from the inherent electronic properties of the 7-azaindole bicycle. The system contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The key issue is the lone pair of electrons on the pyridine nitrogen (N7), which is a potent Lewis base.[1] This nitrogen atom can act as a strong ligand, coordinating to the electron-deficient metal center of your catalyst (e.g., Palladium).[2][3] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity, a process known as catalyst poisoning.[4][5]
This binding event effectively sequesters the active catalyst, preventing it from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination). The strength of this coordination can often be competitive with or even stronger than that of the phosphine ligands designed to stabilize the catalyst.
Caption: Catalyst poisoning by the 7-azaindole scaffold.
Section 2: Troubleshooting Guide - Reaction Failure Analysis
This section provides a systematic approach to diagnosing and resolving common failures encountered during cross-coupling reactions with pyrrolo[2,3-b]pyridine derivatives.
Issue 1: Low or No Conversion in Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki)
Q2: My reaction has stalled after a short period, or I see no product formation. What are the likely causes and how do I fix it?
A: A stalled reaction is the most common symptom of catalyst deactivation. The underlying cause can usually be traced to one of four main issues. A logical diagnostic workflow is essential for efficiently identifying the problem.
Caption: Troubleshooting workflow for failed 7-azaindole couplings.
Cause A: Direct Catalyst Poisoning by the 7-Azaindole Nitrogen
This is the most frequent cause, as described in Section 1. The pyridine nitrogen binds to the palladium center, halting the catalytic cycle.
-
Diagnostic Steps: This is often the default diagnosis when other causes are ruled out. It is particularly likely with less sterically hindered or less electron-rich phosphine ligands.
-
Corrective Actions:
-
Ligand Modification: The most effective solution is to use a ligand that can kinetically or thermodynamically outcompete the 7-azaindole's coordination. Switch to bulky, electron-rich monodentate phosphine ligands (often called Buchwald ligands) or specialized bidentate ligands.[6][7] These ligands stabilize the palladium center and promote the crucial reductive elimination step, which is often the rate-limiting step and where catalyst decomposition can occur.[7]
-
Protecting Group Strategy: For certain substrates, particularly in cases where C-H activation is a concern or when the pyridine nitrogen's basicity is exceptionally problematic, protection as an N-oxide can be a powerful strategy.[4][8] The N-oxide group is electron-withdrawing, reducing the basicity of the nitrogen and eliminating its ability to coordinate with the catalyst. The N-oxide can be removed later in the synthetic sequence.
-
Cause B: Formation of Inactive Palladium Black (Pd(0) Aggregation)
The active, monomeric Pd(0) species can aggregate to form catalytically inactive palladium nanoparticles or bulk metal, often visible as a black precipitate ("palladium black").[9][10]
-
Diagnostic Steps: Visually inspect the reaction. The formation of a black precipitate or a color change from a homogeneous yellow/orange to a dark, heterogeneous mixture is a strong indicator.
-
Corrective Actions:
-
Increase Ligand-to-Metal Ratio: A higher concentration of the stabilizing phosphine ligand can help maintain the palladium in its active, monomeric state.
-
Change Palladium Source: Some Pd(II) precursors, like Pd(OAc)₂, require an in-situ reduction to Pd(0), a step that can sometimes lead to uncontrolled precipitation. Starting with a stable Pd(0) source like Pd₂(dba)₃ might provide a more controlled entry into the catalytic cycle.[3]
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and aggregation. If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C instead of >110 °C).[2]
-
Cause C: Interference from the Pyrrole N-H
The pyrrole N-H is acidic and can interfere with the reaction in several ways, including reacting with the base, coordinating to the metal, or directing reactivity to undesired positions.[2]
-
Diagnostic Steps: If you are using an N-unsubstituted 7-azaindole, this is a highly probable cause of failure, especially in C-N couplings.
-
Corrective Actions:
-
Protect the Pyrrole Nitrogen: This is a critical and often non-negotiable step. Common protecting groups like (2-(trimethylsilyl)ethoxy)methyl (SEM) or tosyl (Ts) are effective at preventing N-H interference and improving solubility and reactivity.[2][11] The choice of protecting group can be crucial and may require optimization.
-
Section 3: Proactive Strategies & Best Practices
Q3: How can I design my experiment to minimize the risk of catalyst deactivation from the start?
A: A successful reaction with a 7-azaindole substrate is built on a foundation of careful planning and rigorous experimental technique. The following protocol outlines best practices for a generic Buchwald-Hartwig amination, which can be adapted for other cross-coupling reactions.
Protocol 1: General Setup for Robust Buchwald-Hartwig Amination of a Halo-7-Azaindole
This protocol assumes the use of a pyrrole N-protected halo-7-azaindole.
-
Reagent Preparation & Purity:
-
Ensure all reagents are of the highest possible purity. Substrates should be purified by chromatography or recrystallization to remove any potentially coordinating impurities.
-
The amine coupling partner must be pure.
-
Use an anhydrous, degassed solvent (e.g., dioxane, toluene). Sparge the solvent with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Assembly (Under Inert Atmosphere):
-
To a dry Schlenk flask or microwave vial under a positive pressure of argon or nitrogen, add the N-protected halo-7-azaindole, the palladium precatalyst, and the phosphine ligand.
-
Add the solid base (e.g., Cs₂CO₃, NaOtBu). The choice of base is critical and should be selected based on literature precedent for similar substrates.[2]
-
Seal the vessel.
-
Evacuate and backfill the vessel with inert gas three times to ensure all oxygen is removed.
-
Via syringe, add the degassed solvent, followed by the liquid amine coupling partner.
-
-
Reaction Execution:
-
Stir the mixture at the designated temperature (typically 80-120 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS. Due to the potential for deactivation, it is crucial to monitor the reaction from the early time points to determine if the reaction is proceeding as expected.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous work-up and purification.
-
Data Presentation: Recommended Conditions for Cross-Coupling
The choice of catalyst system is paramount. The following table summarizes field-proven combinations for successful couplings on the 7-azaindole core.
| Reaction Type | Substrate Position | Recommended Catalyst/Precatalyst | Recommended Ligand | Typical Base | Solvent / Temp. | Reference(s) |
| Buchwald-Hartwig Amination | 4-Chloro or 2-Iodo | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, RuPhos, XPhos | Cs₂CO₃, NaOtBu | Dioxane, 100-110 °C | [2][11][12] |
| Suzuki-Miyaura Coupling | 2-Iodo or 4-Chloro | Pd₂(dba)₃, Pd(dppf)₂Cl₂ | SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, 100 °C | [11][12] |
| Sonogashira Coupling | 3-Alkynyl synthesis | CuI / Pd(PPh₃)₄ | PPh₃ | N/A (Acid-catalyzed cyclization follows) | N/A | [8] |
Section 4: Advanced Topics & FAQs
Q4: Can a deactivated catalyst be reactivated in situ?
A: In specific cases, yes. If deactivation is due to the reduction of the active Pd(II) species to inactive Pd(0) aggregates, re-oxidation is sometimes possible. For certain heterogeneous catalyst systems, the addition of a mild oxidant like benzoquinone (BQ) has been shown to re-oxidize the Pd(0) nanoparticles back to the active Pd(II) state, restoring catalytic activity.[10][13] However, this is not a universally applicable solution and is highly system-dependent. It is generally not effective for deactivation caused by strong ligand poisoning from the substrate.
Q5: When is it absolutely essential to use a protecting group on the pyrrole nitrogen?
A: It is almost always recommended. For Buchwald-Hartwig aminations, it is considered essential.[2] The acidic N-H proton can be deprotonated by the strong bases used, creating an anionic species that can complicate the reaction. For Suzuki couplings, while sometimes possible without protection, yields and reaction consistency are dramatically improved with an N-protected substrate.[11] The protecting group prevents side reactions and improves the substrate's compatibility with the catalytic system.
Q6: Are there alternatives to palladium catalysts for these reactions?
A: Yes, while palladium is the workhorse for cross-coupling, other metals have been explored. Rhodium(III)-catalyzed systems, often assisted by a silver oxidant, have been successfully used for the synthesis of 7-azaindoles via C-H activation pathways.[14][15] These methods can offer different reactivity and selectivity patterns compared to traditional palladium catalysis. For certain Suzuki-type couplings, earth-abundant and less toxic iron catalysts are also an emerging area of research.[16]
References
- 1. boyer-research.com [boyer-research.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
Effect of base and solvent on Suzuki coupling of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of the Suzuki-Miyaura cross-coupling reaction with 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. This dihalogenated pyrrolopyridine presents unique challenges due to the differential reactivity of the C-Br and C-Cl bonds and the potential for the pyrrole N-H to influence the catalytic cycle. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic routes.
Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The choice of base and solvent is critical as they significantly influence the efficiency of these steps, particularly the transmetalation phase.[5]
References
Technical Support Center: Troubleshooting the Sonogashira Reaction of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion, with the Sonogashira reaction of 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. The unique electronic and steric properties of this substrate necessitate a nuanced approach to reaction optimization. This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome common experimental hurdles.
Understanding the Challenge: The Substrate Specifics
The this compound, a 7-azaindole derivative, presents a distinct set of challenges in Sonogashira coupling. The pyrrolo[2,3-b]pyridine core is a prevalent scaffold in biologically active compounds, making its functionalization a key strategy in medicinal chemistry.[1] However, the presence of two different halogen substituents and the electron-deficient nature of the pyridine ring can lead to sluggish reactions and low yields.
The primary issue revolves around the relative reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > OTf >> Cl.[2][3] This inherent difference in reactivity should, in principle, allow for selective coupling at the more reactive C-Br bond. However, the electron-withdrawing effect of the pyridine nitrogen and the adjacent chloro group can deactivate the C-Br bond towards oxidative addition, the rate-limiting step of the Sonogashira reaction.[2][4][5]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira reaction of this compound and provides actionable solutions.
Issue 1: Low to No Product Yield
Question: My Sonogashira reaction with this compound is resulting in very low or no conversion. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a multifaceted problem that requires a systematic troubleshooting approach. The key is to dissect the reaction into its critical components: the catalyst system, the reaction conditions, and the reagents.
1. Catalyst System Integrity and Activity:
The heart of the Sonogashira reaction is the palladium catalyst. Its activity is paramount for success.
-
Palladium Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0).[5] The presence of palladium black (a black precipitate) is a sign of catalyst decomposition and inactivity.[6] Always use a fresh, high-quality palladium source.
-
Ligand Choice: For challenging substrates like electron-deficient heteroaryl bromides, the choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition.[2][7] Consider using ligands such as XPhos, SPhos, or P(t-Bu)₃.
-
Copper Co-catalyst: The copper(I) salt (typically CuI) acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] Ensure your CuI is fresh and free from colored impurities, which can indicate oxidation to Cu(II).
2. Reaction Conditions Optimization:
The reaction environment plays a crucial role in the catalytic cycle's efficiency.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[6] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The use of Schlenk techniques or a glovebox is highly recommended.[6][8]
-
Solvent Selection: The solvent must be able to dissolve all reactants. Common choices for Sonogashira reactions include DMF, THF, toluene, and dioxane.[6][9] For your specific substrate, a polar aprotic solvent like DMF or dioxane is a good starting point. Ensure the solvent is anhydrous.
-
Base Selection: An amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[5] Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA). The base should be distilled and dry, as water and oxidative impurities can quench the reaction.[6]
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides, especially deactivated ones, often require heating.[5][9] A systematic temperature screen (e.g., 50 °C, 80 °C, 100 °C) is recommended. However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.[9][10]
3. Reagent Purity:
The quality of your starting materials can significantly impact the reaction outcome.
-
Substrate and Alkyne Purity: Ensure that your this compound and the terminal alkyne are pure. Impurities can poison the catalyst or participate in unwanted side reactions.
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially in the presence of copper and oxygen, leading to the formation of a diyne byproduct.[4][5] This consumes your alkyne and can complicate purification.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Question: I am observing a significant amount of the homocoupled dimer of my alkyne. How can I minimize this side reaction?
Answer: Glaser coupling is a common pitfall in copper-mediated Sonogashira reactions.[4] Here’s how to address it:
-
Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes the oxidative homocoupling of the alkyne.[4] Meticulous degassing of the solvent and maintaining a strict inert atmosphere are your first lines of defense.[6]
-
Reduce Copper Catalyst Loading: While copper(I) is beneficial, excessive amounts can accelerate Glaser coupling. Try reducing the CuI loading to 1-2 mol%.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[11]
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to employ a copper-free Sonogashira protocol.[4][5][12] These conditions often require a more specialized palladium catalyst/ligand system and may necessitate higher temperatures, but they completely eliminate the Glaser coupling side reaction.[4][5]
Issue 3: Reaction Stalls at Partial Conversion
Question: My reaction starts but then stalls, leaving a significant amount of starting material. What could be the cause?
Answer: A stalled reaction often points to catalyst deactivation.
-
Catalyst Decomposition: The palladium catalyst can decompose over time, especially at elevated temperatures. This is often visible as the formation of palladium black.[6]
-
Inhibition by Reaction Components: Certain functional groups on your substrate or alkyne, or even impurities, can coordinate to the palladium center and inhibit catalysis.
-
Insufficient Base: If the base is consumed or is not strong enough, the reaction can stall. Ensure you are using a sufficient excess of a high-purity amine base.
To address a stalled reaction, you can try adding a fresh portion of the palladium catalyst and ligand. However, it is often more effective to re-evaluate the reaction conditions, such as temperature and solvent, to improve catalyst stability.
Experimental Protocols and Data
Recommended Starting Conditions for Sonogashira Coupling of this compound
This protocol provides a robust starting point for your optimization efforts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) (3-5 equiv)
-
Anhydrous, degassed DMF or dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent, followed by the triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization Table
| Parameter | Standard Condition | Optimization Strategy for Low Conversion | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Use Pd(OAc)₂/XPhos (2-5 mol%) or Pd(P(t-Bu)₃)₂ (2-5 mol%) | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[2][7] |
| Copper Co-catalyst | CuI (5 mol%) | Reduce to 1-2 mol% or switch to a copper-free protocol | Minimizes Glaser homocoupling side reaction.[4][5] |
| Base | Triethylamine (3-5 equiv) | Use diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) | Stronger, non-coordinating bases can be more effective in some cases. |
| Solvent | DMF or Dioxane | Screen other anhydrous, degassed solvents like toluene or acetonitrile | Solvent can influence catalyst solubility, stability, and reactivity. |
| Temperature | 80-100 °C | Systematically screen temperatures from 60 °C to 120 °C | Balances the need for thermal energy to overcome the activation barrier with catalyst stability.[9][10] |
| Atmosphere | Inert (Argon/Nitrogen) | Ensure rigorous degassing and use of Schlenk techniques or a glovebox | Protects the oxygen-sensitive Pd(0) catalyst from deactivation.[6][8] |
Visualizing the Process
The Sonogashira Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence for diagnosing and solving low conversion issues.
Caption: A systematic workflow for troubleshooting low conversion in the Sonogashira reaction.
By systematically addressing each potential point of failure—from the integrity of your catalytic system to the optimization of reaction parameters—you can significantly improve the conversion of the Sonogashira reaction for this compound. Remember that for challenging substrates, a methodical approach to optimization is often the key to success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Technical Support Center: Scalable Synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the scalable synthesis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 4-Bromo-3-chloro-7-azaindole). This critical building block is instrumental in the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to ensure a successful and scalable synthetic campaign.
Diagram of the Proposed Synthetic Pathway
The following diagram outlines a plausible and scalable synthetic route to this compound, commencing from the commercially available 7-azaindole.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion in the N-Oxidation of 7-Azaindole
-
Question: My N-oxidation of 7-azaindole to 7-azaindole N-oxide is sluggish and results in a low yield. How can I improve this?
-
Answer: Low yields in this step are often attributed to suboptimal reaction conditions or reagent quality.
-
Causality: The N-oxidation of the pyridine ring is a critical step that activates the 4-position for subsequent halogenation. Incomplete reaction can be due to insufficient oxidant, inadequate temperature control, or the use of a solvent that does not favor the reaction. A patent for a similar synthesis suggests using hydrogen peroxide as a cost-effective and efficient oxidizing agent.[4]
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your oxidizing agent (e.g., m-CPBA or hydrogen peroxide) is fresh and has not degraded.
-
Solvent Choice: While various solvents can be used, acetic acid is a common choice that can facilitate the reaction.
-
Temperature Control: The reaction is typically exothermic. Maintain the temperature between 0-5 °C during the initial addition of the oxidant, then allow the reaction to slowly warm to room temperature.
-
Stoichiometry: A slight excess of the oxidizing agent (1.1-1.3 equivalents) can drive the reaction to completion.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material. If the reaction stalls, a small additional portion of the oxidant can be added.
-
-
Issue 2: Poor Regioselectivity and Side Product Formation during Bromination
-
Question: During the bromination of 7-azaindole N-oxide to form 4-bromo-7-azaindole, I am observing the formation of multiple brominated species. How can I achieve better selectivity for the 4-position?
-
Answer: Achieving high regioselectivity in the halogenation of 7-azaindole N-oxide is crucial. The formation of di- or other positional isomers is a common challenge.
-
Causality: The N-oxide directs electrophilic substitution to the 4-position. However, harsh reaction conditions or an inappropriate brominating agent can lead to a loss of selectivity. The choice of the halogenating agent and careful control of the reaction temperature are paramount.
-
Troubleshooting Steps:
-
Brominating Agent: Phosphorus oxybromide (POBr₃) is a suitable reagent for this transformation. It provides a source of electrophilic bromine under controlled conditions.
-
Temperature Management: The reaction should be performed at an elevated temperature, but excessive heat can lead to side product formation. A temperature range of 80-100 °C is a good starting point.
-
Controlled Addition: Add the 7-azaindole N-oxide portion-wise to the POBr₃ to manage the exothermicity of the reaction.
-
Quenching: After the reaction is complete, quench the mixture carefully by pouring it onto ice water. This will hydrolyze the excess POBr₃ and precipitate the product.
-
-
Issue 3: Difficulty in the Chlorination of 4-Bromo-7-azaindole
-
Question: The final chlorination step to produce this compound is resulting in a complex mixture of products and a low yield of the desired compound. What are the key parameters to control?
-
Answer: The direct chlorination of the electron-rich pyrrole ring can be challenging due to its high reactivity, which can lead to over-chlorination or decomposition.
-
Causality: The pyrrole ring of the 7-azaindole system is susceptible to electrophilic substitution. A mild and selective chlorinating agent is necessary to avoid unwanted side reactions.
-
Troubleshooting Steps:
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a mild and effective reagent for the chlorination of pyrroles and indoles.
-
Solvent: A polar aprotic solvent such as acetonitrile or DMF is recommended.
-
Temperature: This reaction should be performed at or below room temperature to control its rate and improve selectivity. Cooling the reaction to 0 °C before the addition of NCS is advisable.
-
Stoichiometry: Use a slight excess of NCS (1.05-1.1 equivalents) to ensure complete conversion of the starting material without significant over-chlorination.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The reaction is often rapid, and prolonged reaction times can lead to the formation of impurities.
-
Work-up: Upon completion, the reaction should be quenched with a reducing agent like sodium thiosulfate to destroy any remaining NCS.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a suitable starting material for a scalable synthesis?
-
A1: For a scalable synthesis, commercially available 7-azaindole is an excellent starting material due to its relative low cost and accessibility. Alternatively, substituted pyridines such as 3-bromo-4-chloropyridine can be considered for more convergent synthetic routes, although these may be more expensive.[5][6]
-
-
Q2: How can I effectively purify the final product, this compound?
-
A2: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. For larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be a more efficient method for obtaining highly pure material.
-
-
Q3: Are there any specific safety precautions I should take during this synthesis?
-
A3: Yes, several safety precautions are essential:
-
Phosphorus oxybromide (POBr₃): This reagent is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Chlorosuccinimide (NCS): NCS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Solvents: Use all organic solvents in a well-ventilated fume hood.
-
-
-
Q4: Can I use a one-pot procedure for any of the steps?
-
A4: While one-pot reactions can improve efficiency, for this particular multi-step synthesis, isolating and purifying the intermediates (7-azaindole N-oxide and 4-bromo-7-azaindole) is highly recommended. This ensures that impurities are removed at each stage, leading to a cleaner final product and simplifying the final purification.
-
Experimental Protocol: A Scalable Synthesis Approach
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 7-Azaindole N-oxide
-
To a solution of 7-azaindole (1.0 eq) in acetic acid (5-10 volumes), add hydrogen peroxide (30% aqueous solution, 1.2 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-azaindole N-oxide.
Step 2: Synthesis of 4-Bromo-7-azaindole
-
In a fume hood, add 7-azaindole N-oxide (1.0 eq) portion-wise to phosphorus oxybromide (POBr₃, 3.0-5.0 eq) at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-bromo-7-azaindole.
Step 3: Synthesis of this compound
-
Dissolve 4-bromo-7-azaindole (1.0 eq) in acetonitrile (10-20 volumes).
-
Cool the solution to 0 °C and add N-chlorosuccinimide (NCS, 1.05 eq) in one portion.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary
| Step | Reactant | Reagent | Equivalents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 7-Azaindole | H₂O₂ (30%) | 1.2 | Acetic Acid | 0 → RT | 85-95 |
| 2 | 7-Azaindole N-oxide | POBr₃ | 3.0-5.0 | None | 90-100 | 70-80 |
| 3 | 4-Bromo-7-azaindole | NCS | 1.05 | Acetonitrile | 0 | 60-75 |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues in the synthesis.
Caption: Decision-making workflow for troubleshooting the synthesis.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
Validation & Comparative
A Researcher's Guide to Selective Suzuki Coupling of Dihalogenated Pyrrolopyridines: A Comparative Analysis
For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrrolopyridines, also known as azaindoles, are a privileged structural motif found in numerous biologically active compounds. Their dihalogenated derivatives offer a versatile platform for introducing molecular diversity through sequential cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a powerful and widely used tool. This guide provides an in-depth technical comparison of selective Suzuki coupling with other palladium-catalyzed cross-coupling reactions for the functionalization of dihalogenated pyrrolopyridines, supported by experimental data and protocols.
The ability to selectively introduce different substituents at specific positions of a dihalogenated pyrrolopyridine core is crucial for structure-activity relationship (SAR) studies. The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions (typically I > Br > Cl) provides a basis for achieving such selectivity.[1] However, factors such as the electronic nature of the pyrrolopyridine ring, steric hindrance, and the choice of catalyst, ligand, and base all play a critical role in determining the outcome of the reaction.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[2] Its advantages include the commercial availability of a vast array of boronic acids, the relatively low toxicity of the boron-containing byproducts, and its tolerance to a wide range of functional groups.
Achieving Selectivity in Dihalogenated Pyrrolopyridines
In a typical dihalogenated pyrrolopyridine, such as a 2,4-dihalopyrrolopyridine, the C4 position is generally more electron-deficient and thus more reactive towards oxidative addition of the palladium catalyst. This intrinsic reactivity can be exploited to achieve selective mono-functionalization at the C4 position. For instance, in the case of 2,4-dichloropyrrolo[2,3-d]pyrimidine, a close analog of dihalogenated pyrrolopyridines, selective mono-arylation at the C4-position can be achieved by carefully controlling the reaction temperature.[3]
Comparative Analysis: Suzuki vs. Stille and Sonogashira Couplings
While the Suzuki coupling is a workhorse in cross-coupling chemistry, other reactions such as the Stille and Sonogashira couplings offer alternative and sometimes advantageous routes for the functionalization of dihalogenated pyrrolopyridines.
| Parameter | Suzuki Coupling | Stille Coupling | Sonogashira Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organotin (Stannanes) | Terminal Alkyne |
| Key Advantages | Wide commercial availability of reagents, low toxicity of byproducts, good functional group tolerance.[2] | Often proceeds under milder conditions, less sensitive to steric hindrance, tolerant of a wide range of functional groups.[4] | Direct introduction of an alkyne moiety, which can be further functionalized.[5] |
| Key Disadvantages | Can be sensitive to steric hindrance, requires a base which can sometimes lead to side reactions.[4] | Toxicity of organotin reagents and byproducts, which can be difficult to remove.[6] | Requires a copper co-catalyst in the classic protocol, which can lead to homocoupling of the alkyne.[5] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine ligands. | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂. | PdCl₂(PPh₃)₂, CuI (co-catalyst). |
| Typical Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄. | Not typically required. | Amine base (e.g., Et₃N, DIPEA). |
Table 1. Comparison of Suzuki, Stille, and Sonogashira cross-coupling reactions for the functionalization of dihalogenated heterocycles.
Experimental studies on diazocines, another class of N-heterocycles, have shown that Stille coupling can be less affected by steric hindrance compared to Suzuki coupling, providing higher yields in certain cases.[4] For substrates with coordinating groups, such as free electron pairs on other nitrogen atoms, the Stille coupling has also been reported to outperform the Suzuki reaction.[4]
The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable handles for further transformations such as click chemistry or conversion to other functional groups. Regioselective Sonogashira coupling on dihalopyridines has been well-established, with the more reactive halogen (e.g., iodine over bromine) reacting preferentially.[5][7]
Experimental Protocols
The following protocols are representative examples for the selective functionalization of a dihalogenated pyrrolopyridine scaffold, based on established procedures for closely related heterocycles.
Protocol 1: Selective Mono-arylation of 2,4-Dichloropyrrolo[2,3-d]pyrimidine via Suzuki Coupling[3]
This protocol describes the selective coupling at the C4 position.
Materials:
-
2,4-Dichloropyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a reaction vessel, add 2,4-dichloropyrrolo[2,3-d]pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note: To achieve di-arylation, the amount of arylboronic acid can be increased to 2.4 equivalents and the reaction can be heated to reflux in dioxane.[3]
Protocol 2: General Procedure for Stille Coupling of a Dihaloheterocycle[4]
Materials:
-
Dihaloheterocycle (e.g., dibromopyrrolopyridine) (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a dry reaction vessel, add the dihaloheterocycle and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous and degassed toluene, followed by the organostannane.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Regioselective Sonogashira Coupling of a Dihaloheterocycle[5]
This protocol is for a copper-free Sonogashira coupling.
Materials:
-
Dihaloheterocycle (e.g., 2-bromo-4-iodopyrrolopyridine) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(P(t-Bu)₃)₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
To a dry Schlenk flask, add the dihaloheterocycle, Pd(P(t-Bu)₃)₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed toluene.
-
Add the terminal alkyne and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights and Workflow Diagrams
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of the optimal cross-coupling strategy depends on several factors, including the specific dihalogenated pyrrolopyridine substrate, the desired functional group to be introduced, and the tolerance of other functional groups present in the molecule.
Caption: A decision tree to guide the selection of a cross-coupling method.
Conclusion
The selective functionalization of dihalogenated pyrrolopyridines is a critical task in medicinal chemistry. The Suzuki-Miyaura coupling stands out as a robust and versatile method for this purpose. By carefully controlling reaction conditions, particularly temperature and stoichiometry, selective mono-arylation can be achieved. However, for cases involving significant steric hindrance or the presence of strongly coordinating functional groups, the Stille coupling may offer a superior alternative. The Sonogashira coupling provides a direct and efficient route for the introduction of alkynyl moieties. The choice of the optimal method should be guided by the specific synthetic challenge at hand, and the protocols and comparative data presented in this guide provide a solid foundation for making that decision.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and Its Analogs in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a multitude of therapeutic agents, particularly in oncology and infectious diseases. The strategic substitution of this core structure allows for the fine-tuning of its biological activity, leading to the identification of potent and selective inhibitors of various cellular targets. This guide provides an in-depth comparison of the biological activity of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine and its key analogs, offering experimental insights for researchers and drug development professionals.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Versatile Pharmacophore
The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle that serves as a bioisostere for purines and other key biological motifs. This structural mimicry allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Numerous derivatives of the pyrrolo[2,3-b]pyridine scaffold have been developed as potent kinase inhibitors.[3][4][5][6][7][8]
Beyond oncology, this versatile scaffold has demonstrated significant potential in the development of antimicrobial agents.[9][10][11][12][13] The emergence of antimicrobial resistance (AMR) is a critical global health threat, necessitating the urgent development of novel antimicrobial agents with new mechanisms of action.[11][12] Pyrrolo[2,3-b]pyridine derivatives offer a promising avenue for the discovery of such agents.
Biological Profile of this compound
While specific biological data for the parent compound this compound is not extensively detailed in publicly available literature, its structure suggests significant potential as a kinase inhibitor and an antiproliferative agent. The presence of halogen atoms at positions 3 and 4 is a common feature in many potent kinase inhibitors, as they can form crucial halogen bonds with the target protein, enhancing binding affinity and selectivity. Studies on related halogenated pyrrolopyrimidines have shown that the presence and position of halogens significantly impact cytotoxic activity.[14] For instance, the introduction of iodine at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold increased its antiproliferative activity by a factor of 5 to 20.[14]
Comparative Analysis with Key Analogs
The true potential of the this compound scaffold is realized through the exploration of its analogs. By systematically modifying the core structure, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitory Activity
The pyrrolo[2,3-b]pyridine nucleus is a common feature in a number of potent kinase inhibitors targeting various members of the kinome.
Table 1: Comparative Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| Analog 1 | TNIK | <1 | 1H-pyrrolo[2,3-b]pyridine core | [3] |
| Analog 2 | GSK-3β | 0.22 | Substituted 1H-pyrrolo[2,3-b]pyridine | [5] |
| Analog 3 (Compound 22) | CDK8 | 48.6 | 5-phenyl-1H-pyrrolo[2,3-b]pyridine derivative | [6][15] |
| Analog 4 (Compound 4h) | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine with trifluoromethyl group | [7][8] |
| Analog 5 (Compound 4h) | FGFR2 | 9 | 1H-pyrrolo[2,3-b]pyridine with trifluoromethyl group | [7][8] |
| Analog 6 (Compound 4h) | FGFR3 | 25 | 1H-pyrrolo[2,3-b]pyridine with trifluoromethyl group | [7][8] |
-
Traf2- and Nck-interacting kinase (TNIK) inhibitors with a 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity with IC50 values in the sub-nanomolar range.[3]
-
Derivatives of this scaffold have also been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) , a key target in Alzheimer's disease research, with IC50 values as low as 0.22 nM.[5]
-
In the context of colorectal cancer, a novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II Cyclin-Dependent Kinase 8 (CDK8) inhibitor with an IC50 of 48.6 nM.[6][15] This compound demonstrated significant tumor growth inhibition in vivo.[6][15]
-
Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) , which are implicated in various cancers.[7][8] One such derivative, compound 4h, exhibited IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[7][8]
The causality behind these potent inhibitory activities often lies in the ability of the pyrrolo[2,3-b]pyridine core to act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. Substitutions on the core then explore and occupy adjacent hydrophobic pockets, further enhancing affinity and contributing to selectivity.
Caption: A simplified signaling pathway illustrating kinase activation and inhibition by a pyrrolo[2,3-b]pyridine analog.
Antiproliferative and Cytotoxic Activity
The inhibition of key kinases by pyrrolo[2,3-b]pyridine analogs translates into potent antiproliferative and cytotoxic effects against various cancer cell lines.
Table 2: Comparative Antiproliferative Activity of Pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Analog 1 (Compound 1) | L1210 | 6.8 | Mouse lymphocytic leukemia | [14] |
| Analog 2 (Compound 2) | L1210 | 0.93 | Mouse lymphocytic leukemia | [14] |
| Analog 3 (Compound 1) | HeLa | 19 | Cervical cancer | [14] |
| Analog 4 (Compound 2) | HeLa | 0.92 | Cervical cancer | [14] |
| Analog 5 (Compound 10t) | HeLa | 0.12 | Cervical cancer | [16] |
| Analog 6 (Compound 10t) | SGC-7901 | 0.15 | Gastric cancer | [16] |
| Analog 7 (Compound 10t) | MCF-7 | 0.21 | Breast cancer | [16] |
As shown in Table 2, halogenation plays a critical role in the antiproliferative activity of these compounds. The introduction of an iodine atom at the C7 position of a 2,4-dichloro pyrrolo[3,2-d]pyrimidine (a related scaffold) significantly enhanced its potency against both L1210 and HeLa cell lines.[14] Furthermore, a series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated excellent antitumor activities, with compound 10t exhibiting IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cell lines.[16]
Antimicrobial Activity
The pyrrolo[2,3-b]pyridine scaffold has also been explored for its antimicrobial properties. A study on pyrrolo[2,3-b]quinoxalines, which incorporate the pyrrolo[2,3-b]pyridine core, showed that certain derivatives exhibited inhibitory activity against E. coli and B. spizizenii.[9] Another study on pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivatives found that some compounds displayed potent activity against various bacteria and fungi.[10] This suggests that the this compound core could be a valuable starting point for the development of novel antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17][18] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction.[19] A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.
Protocol:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer. Dissolve test compounds in DMSO.
-
Compound Dispensing: In a 384-well plate, dispense the test compounds and a known inhibitor as a positive control.[1]
-
Kinase Reaction Initiation: Add the kinase enzyme to the wells and incubate briefly. Then, add a mixture of the substrate and ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21][22]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[20][22] This can be assessed visually or by using a microplate reader.[21]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly promising class of compounds with diverse biological activities. The evidence strongly suggests their potential as potent inhibitors of various protein kinases implicated in cancer and other diseases, as well as their utility as novel antimicrobial agents. The structure-activity relationship studies highlighted in this guide underscore the importance of strategic substitutions on the core scaffold to achieve desired potency and selectivity. Future research should focus on the synthesis and evaluation of a broader range of analogs, coupled with in-depth mechanistic studies and in vivo efficacy assessments, to fully unlock the therapeutic potential of this remarkable chemical scaffold.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. apec.org [apec.org]
A Comparative Guide to the Structure-Activity Relationships of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine Derivatives in Kinase Inhibition
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors by mimicking the ATP binding motif. The strategic placement of substituents on this core structure is paramount in achieving desired potency, selectivity, and pharmacokinetic profiles. Among the myriad of possible modifications, halogenation stands out as a powerful tool to modulate the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-bromo and 3-chloro substituted 1H-pyrrolo[2,3-b]pyridine derivatives. While direct and extensive SAR studies on the 4-bromo-3-chloro disubstituted scaffold are emerging, a comprehensive understanding of the individual contributions of these halogens can provide invaluable insights for the rational design of novel and potent kinase inhibitors. We will delve into the known effects of these substitutions, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibitors
The 7-azaindole core is an aromatic heterocyclic system consisting of a fused pyrrole and pyridine ring. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites. The pyrrole nitrogen can act as a hydrogen bond donor. Key positions for substitution that significantly influence biological activity include C2, C3, C4, C5, and the pyrrole nitrogen (N1).
Comparative SAR Analysis of Halogenated 1H-pyrrolo[2,3-b]pyridine Derivatives
Halogen atoms, through their inductive and steric effects, can profoundly impact a molecule's binding affinity, selectivity, and metabolic stability. The following sections dissect the influence of bromine at the C4 position and chlorine at the C3 position.
The Influence of 4-Bromo Substitution
The C4 position of the 7-azaindole ring is a critical site for modification. A bromine atom at this position can serve multiple purposes in drug design. Its moderate size and lipophilicity can lead to favorable van der Waals interactions within the ATP-binding pocket of kinases. Furthermore, the bromine atom can act as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wider chemical space. For instance, in the development of Rho kinase (ROCK) inhibitors, the 4-substituted 7-azaindole scaffold has been extensively explored.[1] The presence of a halogen at C4 can influence the orientation of other substituents and contribute to the overall binding affinity.
The Impact of 3-Chloro Substitution
Substitution at the C3 position of the 7-azaindole nucleus directly impacts the electronic environment of the pyrrole ring and can introduce key interactions with the target protein. A chlorine atom at this position is a relatively small and electronegative substituent. It can act as a weak hydrogen bond acceptor and its presence can significantly alter the acidity of the pyrrole N-H, thereby modulating its hydrogen bonding capabilities. In various kinase inhibitor scaffolds, a halogen at a position equivalent to C3 has been shown to be crucial for potency.
Inferred SAR of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Forward Look
Based on the individual contributions of 4-bromo and 3-chloro substitutions, we can infer the potential characteristics of the this compound scaffold. The combination of these two halogens is expected to create a unique electronic and steric profile. The electron-withdrawing nature of both halogens would decrease the basicity of the pyridine nitrogen, which could be beneficial for cell permeability and bioavailability.
The 4-bromo substituent could provide a vector for further chemical modification to enhance potency and selectivity, while the 3-chloro group could establish crucial interactions within the kinase active site. The synthesis of a key intermediate, 5-bromo-4-chloro-3-nitro-7-azaindole, has been reported, demonstrating the synthetic feasibility of this substitution pattern.[2] This disubstituted scaffold holds significant promise for the development of next-generation kinase inhibitors with potentially improved properties.
Comparative Biological Activity of Halogenated Pyrrolo[2,3-b]pyridine Derivatives
To provide a quantitative comparison, the following table summarizes the inhibitory activities of representative mono-halogenated 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases from the literature. It is important to note that direct comparison across different assays and targets should be made with caution.
| Compound ID | Scaffold | R Group | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | (Varying substitutions) | ROCK | (Varies) | [1] |
| 2 | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | 3-chloro-4-methylphenyl | PDE4B | ~200-2000 | [3] |
| 3 | 1H-pyrrolo[2,3-b]pyridine | (Varying substitutions) | FGFR | (Varies) | [4] |
| 4 | 1H-pyrrolo[2,3-b]pyridine | (Varying substitutions) | GSK-3β | 0.22 - 0.26 | [5] |
This table is a representative summary. The inhibitory concentrations (IC50) for compound 1 and 3 are presented as a range as they represent a series of compounds with varying R groups.
Target in Focus: Rho Kinase (ROCK) and its Signaling Pathway
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[6] Its signaling pathway is implicated in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of the ROCK signaling pathway is associated with several diseases, including hypertension, glaucoma, and cancer metastasis, making it an attractive therapeutic target.[7]
Below is a diagram illustrating the ROCK signaling pathway and the point of inhibition by 7-azaindole based inhibitors.
Caption: The ROCK signaling pathway and its inhibition.
Experimental Protocols
General Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole[2]
This protocol describes the synthesis of a key intermediate for preparing this compound derivatives.
Step 1: Nitration of 7-Azaindole
-
To a solution of 7-azaindole in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-nitro-7-azaindole.
Step 2: Chlorination of 3-Nitro-7-azaindole
-
Treat 3-nitro-7-azaindole with a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography to yield 4-chloro-3-nitro-7-azaindole.
Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole
-
To a solution of 4-chloro-3-nitro-7-azaindole in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Isolate the product by pouring the reaction mixture into water and filtering the precipitate.
-
Wash the solid with water and dry to obtain 5-bromo-4-chloro-3-nitro-7-azaindole.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the kinase, substrate, and test compound dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. The strategic introduction of halogen substituents at the C3 and C4 positions offers a powerful approach to fine-tune the pharmacological properties of these compounds. While comprehensive SAR data for the 4-bromo-3-chloro disubstituted analogs is not yet widely available, the analysis of the individual contributions of these halogens provides a strong rationale for their combined use. The this compound core represents a promising, yet underexplored, area for the development of potent and selective kinase inhibitors. Future research should focus on the synthesis and systematic evaluation of a library of these disubstituted derivatives against a panel of kinases to fully elucidate their SAR and therapeutic potential.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
An In Vitro Comparative Analysis of Pyrrolo[2,3-b]pyridine-Derived Kinase Inhibitors
A Senior Application Scientist's Guide to Structure, Potency, and Selectivity
The pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase ATP-binding site, making it a versatile framework for targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders. This guide provides an in-depth in vitro comparison of notable kinase inhibitors derived from this scaffold, offering insights into their structure-activity relationships (SAR), selectivity profiles, and the experimental methodologies used for their evaluation.
The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, serves as an excellent starting point for inhibitor design. Strategic modifications at various positions of the bicyclic ring system allow for the fine-tuning of potency and selectivity towards specific kinase targets. This has led to the development of inhibitors for diverse kinase families, including Janus kinases (JAKs), Glycogen Synthase Kinase 3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8), among others.
Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
The following sections delve into a comparative analysis of representative pyrrolo[2,3-b]pyridine-based inhibitors, focusing on their in vitro potency and selectivity against key kinase targets.
The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses. Dysregulation of this pathway is associated with various autoimmune diseases and cancers.[1][2] Several pyrrolo[2,3-b]pyridine derivatives have been developed as potent JAK inhibitors.
A notable example is the N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide series. Within this series, compound 31g and its (S,S)-enantiomer 38a have demonstrated potent and selective inhibition of JAK1.[1][2] The strategic introduction of an N-alkyl substitution on the pyrrolo[2,3-b]pyridine carboxamide scaffold was key to achieving this selectivity.[1][2]
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| 38a | JAK1 | Potent (exact value not specified in abstract) | Selective over JAK2, JAK3, and TYK2 | [1][2] |
| 14c | JAK3 | 5.1 | Moderately selective over JAK1 and JAK2 | [3] |
Table 1: In vitro potency and selectivity of selected pyrrolo[2,3-b]pyridine-based JAK inhibitors.
GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's.[4] A series of pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[4]
Compounds 41 , 46 , and 54 from this series exhibited remarkable potency with sub-nanomolar IC50 values and high selectivity against a panel of 24 other kinases.[4] This highlights the potential of the pyrrolo[2,3-b]pyridine scaffold in developing highly selective inhibitors for therapeutic intervention in Alzheimer's disease.[4]
| Compound | Target Kinase | IC50 (nM) | Key Cellular Effects | Reference |
| 41 | GSK-3β | 0.22 | Inhibits tau hyperphosphorylation, promotes neurite outgrowth | [4] |
| 46 | GSK-3β | 0.26 | Strong GSK-3β inhibitory activity | [4] |
| 54 | GSK-3β | 0.24 | Strong GSK-3β inhibitory activity | [4] |
Table 2: In vitro potency of potent pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors.
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other important cancer-related kinases. For instance, derivatives bearing a 1,2,3-triazole moiety have been developed as potent c-Met kinase inhibitors, with compound 34 showing an IC50 of 1.68 nM.[5] Another derivative, compound 22 , was identified as a potent type II inhibitor of CDK8, a key oncogene in colorectal cancer, with an IC50 of 48.6 nM.[6] Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of Cdc7 kinase, with compound 42 being a potent ATP mimetic inhibitor with an IC50 of 7 nM.[7]
Experimental Methodologies: A Guide to In Vitro Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust and reproducible in vitro assays. A critical step in the development of new inhibitors is the cell-free in vitro testing to determine comparable parameters like the commonly used IC50 value.[8][9] However, it is important to note that literature-derived IC50 values can be biased due to variations in experimental setups.[9][10]
This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled)
-
Test Compound (pyrrolo[2,3-b]pyridine derivative)
-
Assay Buffer
-
Detection Reagent (e.g., for luminescence or fluorescence-based assays)
-
96- or 384-well plates
Workflow:
Step-by-Step Protocol:
-
Compound Preparation: Perform serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or vehicle (for control wells) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and add a detection reagent to measure the kinase activity. The method of detection can vary, including radiometric assays using radiolabeled ATP, or non-radiometric methods such as fluorescence or luminescence-based assays.[11]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
This assay assesses the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Objective: To evaluate the effect of a test compound on cell viability.
Workflow:
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathway Context
The targeted kinases are key nodes in critical signaling pathways. For example, JAK inhibitors modulate the JAK-STAT pathway, which is crucial for cytokine signaling.
By inhibiting JAK, the pyrrolo[2,3-b]pyridine derivatives prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking their translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation.
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of a diverse range of potent and selective kinase inhibitors. The in vitro data presented in this guide underscores the versatility of this chemical framework and its potential for generating novel therapeutics. Future efforts in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and enhance their therapeutic window. The continued exploration of structure-activity relationships and the use of advanced screening platforms will undoubtedly lead to the discovery of next-generation kinase inhibitors based on the pyrrolo[2,3-b]pyridine core. The development of dual inhibitors, such as those targeting both JAK and HDAC, from the related pyrrolo[2,3-d]pyrimidine scaffold, also presents an exciting avenue for overcoming drug resistance in cancer.[12][13]
References
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro [macau.uni-kiel.de]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Landscape of Substituted Pyrrolo[2,3-b]pyridines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, imparts a range of desirable physicochemical properties. This scaffold is a cornerstone in the development of therapeutics targeting kinases, with applications in oncology and inflammatory diseases. Furthermore, the inherent fluorescence of the 7-azaindole core makes it a valuable photophysical probe for studying biological systems.
The strategic placement of substituents on the pyrrolo[2,3-b]pyridine ring system is a key strategy for modulating its biological activity, selectivity, and pharmacokinetic properties. Understanding how these substituents influence the molecule's electronic and steric characteristics is paramount for rational drug design. Spectroscopic techniques provide a powerful lens through which we can observe these subtle yet critical molecular changes.
This guide offers a comparative analysis of the spectroscopic properties of substituted pyrrolo[2,3-b]pyridines. We will delve into how different functional groups impact the Nuclear Magnetic Resonance (NMR), Infrared (IR), and photophysical (UV-Vis and Fluorescence) signatures of this important scaffold. The insights provided herein are grounded in experimental data and are intended to equip researchers with the knowledge to predict and interpret the spectroscopic behavior of their own novel pyrrolo[2,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For substituted pyrrolo[2,3-b]pyridines, both ¹H and ¹³C NMR provide a detailed map of the electron distribution across the bicyclic system and the influence of appended functional groups.
The Causality Behind Experimental Choices in NMR
The choice of deuterated solvent is a critical first step in NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is frequently employed for pyrrolo[2,3-b]pyridines due to its excellent solubilizing power for a wide range of polar and nonpolar derivatives. Furthermore, the NH proton of the pyrrole ring is often observable in DMSO-d₆, appearing as a broad singlet at a downfield chemical shift (typically >11 ppm), which can be confirmed by D₂O exchange. For less polar analogs, deuterated chloroform (CDCl₃) is a suitable alternative, though the NH proton may exchange more rapidly or be broader.
Standard ¹H NMR experiments provide information on proton chemical shifts and coupling constants, which are highly sensitive to the electronic nature of substituents. For a more in-depth structural analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.
Comparative ¹H and ¹³C NMR Data
The position and electronic nature of a substituent significantly perturb the chemical shifts of the protons and carbons of the pyrrolo[2,3-b]pyridine core. Electron-donating groups (EDGs) like amino (-NH₂) and methoxy (-OCH₃) tend to shield the ring protons and carbons, causing upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) deshield the ring, leading to downfield shifts (higher ppm values).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrrolo[2,3-b]pyridines in DMSO-d₆
| Substituent (at C5) | H2 | H3 | H4 | H6 | NH (H1) | Reference |
| -H (unsubstituted) | ~7.50 | ~6.45 | ~7.95 | ~7.05 | ~11.6 | [1] |
| -CF₃ (EWG) | ~7.80 | ~6.70 | ~8.40 | ~7.50 | ~12.0 | [2] |
| -NH₂ (EDG) | ~7.20 | ~6.20 | ~7.50 | ~6.50 | ~11.0 | [3] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrrolo[2,3-b]pyridines in DMSO-d₆
| Substituent (at C5) | C2 | C3 | C4 | C5 | C6 | C7a | C3a | Reference |
| -H (unsubstituted) | ~127.0 | ~100.0 | ~143.0 | ~120.0 | ~115.0 | ~148.0 | ~128.0 | [3] |
| -CF₃ (EWG) | ~128.0 | ~102.0 | ~145.0 | ~118.0 (q) | ~113.0 | ~149.0 | ~129.0 | [2] |
| -COCH₃ (EWG) | ~130.2 | ~108.7 | ~144.5 | ~118.9 | ~129.1 | ~150.1 | ~132.4 | [3] |
| -CN (EWG) | ~129.5 | ~101.5 | ~146.2 | ~105.1 | ~133.4 | ~149.8 | ~127.6 | [3] |
Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern and experimental conditions.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted pyrrolo[2,3-b]pyridine derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.
-
Place the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, maximizing spectral resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum to identify exchangeable protons (e.g., NH).
-
Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.
-
For complex structures, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For substituted pyrrolo[2,3-b]pyridines, IR is particularly useful for confirming the incorporation of substituents and observing changes in the vibrational modes of the heterocyclic core.
Interpreting the IR Spectra of Substituted Pyrrolo[2,3-b]pyridines
The IR spectrum of a substituted pyrrolo[2,3-b]pyridine is characterized by several key absorption bands. The N-H stretching vibration of the pyrrole ring typically appears as a sharp to moderately broad band in the region of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
Substituents introduce their own characteristic absorption bands. For example, a cyano (-CN) group will exhibit a strong, sharp absorption around 2200-2230 cm⁻¹, while a carbonyl group (-C=O) will show a strong absorption in the range of 1650-1750 cm⁻¹, with the precise frequency depending on its electronic environment (e.g., ketone, ester, amide). Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings appear in the 1400-1650 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyrrolo[2,3-b]pyridines
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Reference |
| N-H (pyrrole) | 3100 - 3400 | Stretching | [4] |
| C=O (acetyl) | ~1675 | Stretching | [3] |
| C≡N (cyano) | ~2212 | Stretching | [3] |
| C-Br (bromo) | 500 - 600 | Stretching | [3] |
| NH₂ (amino) | 3300 - 3500 | N-H Stretching (asymmetric and symmetric) | [3] |
| Aromatic C=C/C=N | 1400 - 1650 | Ring Stretching | [5] |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the finely ground substituted pyrrolo[2,3-b]pyridine sample in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to a fine, uniform powder.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with the functional groups present in the molecule.
-
UV-Vis and Fluorescence Spectroscopy: Exploring the Photophysical Properties
The 7-azaindole scaffold is inherently fluorescent, and its photophysical properties are highly sensitive to the nature and position of substituents. UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy reveals the emission properties of the excited state.
Substituent Effects on Electronic Transitions
The UV-Vis absorption spectrum of pyrrolo[2,3-b]pyridine typically exhibits two main absorption bands, analogous to the ¹Lₐ and ¹Lₑ transitions in indole. The position and intensity of these bands are modulated by substituents. Electron-donating groups generally cause a bathochromic (red) shift in the absorption and emission maxima, while electron-withdrawing groups can lead to either a bathochromic or hypsochromic (blue) shift depending on the nature of the electronic transition.
Fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is also highly dependent on the substitution pattern. Substituents that promote non-radiative decay pathways, such as heavy atoms (e.g., bromine, iodine) or groups that undergo efficient intersystem crossing, can lead to a significant quenching of fluorescence. Conversely, rigidifying the molecular structure or introducing substituents that enhance the radiative decay rate can increase the quantum yield.[6]
Table 4: Photophysical Properties of Substituted Pyrrolo[2,3-b]pyridines and Related Analogs
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| 7-Azaindole | ~285 | ~370 | ~0.02 | Water | [7] |
| 1-Methyl-7-azaindole | ~288 | ~375 | 0.55 | Water | [6] |
| 5-Hydroxyindole | ~295 | ~325 | - | Cyclohexane | [8] |
| 6-Hydroxyindole | ~285 | ~350 | - | Cyclohexane | [8] |
| Pyrrolo[2,3-c]isoquinoline (Aryl at C5) | 330-360 | 450-480 | 0.01-0.05 | Dichloromethane | [9] |
Note: Data for directly substituted pyrrolo[2,3-b]pyridines with a range of substituents is limited; data for the parent scaffold and related indoles and aza-indoles are included for comparative purposes.
Experimental Protocol for Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the substituted pyrrolo[2,3-b]pyridine in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).
-
Prepare a series of dilute solutions from the stock solution, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.
-
Select the appropriate excitation and emission wavelengths based on the UV-Vis absorption spectrum.
-
Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed.
-
Record the fluorescence excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength.
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Caption: Workflow for Fluorescence Spectroscopy.
Conclusion: A Unified Spectroscopic Perspective
The spectroscopic characterization of substituted pyrrolo[2,3-b]pyridines provides a wealth of information that is indispensable for modern drug discovery and materials science. By systematically analyzing the NMR, IR, and photophysical data, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these versatile molecules. This guide has provided a comparative framework for interpreting the spectroscopic signatures of substituted pyrrolo[2,3-b]pyridines, underpinned by detailed experimental protocols and an explanation of the fundamental principles. As the exploration of this chemical space continues to yield novel compounds with exciting therapeutic and technological potential, a thorough understanding of their spectroscopic properties will remain a critical component of the innovation pipeline.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. 7-Azaindole (271-63-6) IR Spectrum [chemicalbook.com]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles [mdpi.com]
- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Coupling with 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis
For the discerning researcher in medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is a paramount objective. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure, featuring prominently in a multitude of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of the cross-coupling performance of 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine against other halogenated heterocycles, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
The unique dihalogenated substitution pattern of this compound presents a fascinating case study in chemoselectivity. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for sequential, site-selective functionalization, making it a highly valuable building block for creating diverse molecular architectures. This guide will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings, providing a comparative framework for its performance.
The Decisive Factor: Understanding Halogen Reactivity in Cross-Coupling
The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the organic halide to the Pd(0) catalyst. The efficiency of this step, which is often rate-determining, is intrinsically linked to the carbon-halogen bond dissociation energy (BDE). The established reactivity trend for halogens is I > Br > Cl > F, a direct consequence of their respective BDEs. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond, a principle that underpins the chemoselectivity observed with dihalogenated substrates.[3]
For this compound, this differential reactivity allows for selective functionalization at the C4-position (bromine) while leaving the C3-position (chlorine) intact for subsequent transformations. This inherent orthogonality is a significant advantage in multi-step syntheses.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The reaction of this compound with various boronic acids is anticipated to proceed with high selectivity at the C4-position. While direct comparative data under identical conditions is sparse, we can infer performance from related systems.
| Halogenated Heterocycle | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-bromo-3-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 3-bromo-2-chloropyridine | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 78-92 | [3] |
| 6-chloro-3-iodo-7-azaindole | Phenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene/EtOH | 60 | 2 | 85 | [5] |
Table 1: Illustrative Suzuki-Miyaura Coupling Yields for Dihalogenated Heterocycles.
The data suggests that the C-Br bond of dihalogenated pyridines readily participates in Suzuki-Miyaura coupling under standard conditions, affording good to excellent yields. For the more reactive C-I bond in 6-chloro-3-iodo-7-azaindole, the reaction proceeds efficiently even at a lower temperature.[5] It is therefore expected that this compound will exhibit robust performance in Suzuki-Miyaura couplings at the C4-position.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the selective Suzuki-Miyaura coupling at the C4-position of this compound is as follows:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (5 mol%) to the flask.
-
Add a degassed mixture of toluene and water (4:1) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Navigating C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[6][7] The selective amination of this compound at the C4-position is a key transformation for introducing nitrogen-containing functionalities.
| Halogenated Heterocycle | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65 | 16 | 83 | [3][8] |
| 4-bromo-3-(trifluoromethyl)aniline | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 75-95 | [9] |
| 5-chloro-2-aminopyridine | Morpholine | Pd₂(dba)₃/XPhos | LiHMDS | THF | 65 | 16 | ~40 | [8] |
Table 2: Representative Buchwald-Hartwig Amination Yields.
The higher reactivity of the C-Br bond is again evident, with 3-bromo-2-chloropyridine undergoing efficient amination at the bromine-bearing position.[3][8] The less reactive C-Cl bond in 5-chloro-2-aminopyridine requires a more activated system and still results in lower yields.[8] This strongly suggests that this compound will undergo selective amination at the C4-position under appropriate Buchwald-Hartwig conditions.
Experimental Protocol: Buchwald-Hartwig Amination
A detailed protocol for the selective Buchwald-Hartwig amination of this compound is as follows:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling: A Mild Approach to C-C Bond Formation
The Stille coupling offers a mild and functional group-tolerant method for creating C-C bonds using organotin reagents. The inherent reactivity difference between the C-Br and C-Cl bonds in this compound can be exploited for regioselective Stille couplings.[10]
| Halogenated Heterocycle | Organotin Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-2-chloropyridine | 2-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | 110 | 24 | 80 | [10] |
| Bromo-1-methylpyridinium salt | Heteroarylstannane | Pd₂(dba)₃/P(o-Tol)₃ | DMF | 65 | 4 | 51 | [11] |
Table 3: Illustrative Stille Coupling Yields.
The successful and high-yielding Stille coupling at the C-Br position of 3-bromo-2-chloropyridine demonstrates the feasibility of this transformation on our target molecule.[10] The milder conditions required for the pyridinium salt suggest that the electron-deficient nature of the pyridine ring can facilitate the reaction.[11]
Experimental Protocol: Stille Coupling
A representative Stille coupling protocol for this compound is as follows:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 equiv) and the organotin reagent (1.1 equiv) in anhydrous toluene.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Heat the reaction to 110 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with diethyl ether.
-
Filter the solution through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Power of Alkynes: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[1][12] The selective coupling of terminal alkynes at the C4-position of this compound is a key step in the elaboration of this scaffold.
| Halogenated Heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-iodo-1-acetyl-7-azaindole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | NEt₃ | DMF | RT | 12 | 94 |[13] | | Aryl Iodide | Phenylacetylene | Pd(II) complex/CuI | Et₃N | Acetonitrile | 80 | 1-3 | 85-95 |[14] | | 3-Iodo-2-aminopyridine | Various Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 12 | >90 |[15] |
Table 4: Representative Sonogashira Coupling Yields.
The high yields obtained with iodo-substituted azaindoles and pyridines at room temperature highlight the efficiency of the Sonogashira coupling.[13][15] While bromo-substrates may require slightly elevated temperatures, good to excellent yields are still expected for the selective coupling at the C4-position of this compound.
Experimental Protocol: Sonogashira Coupling
A standard protocol for the Sonogashira coupling of this compound is provided below:
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv).
-
Add a base, typically triethylamine or diisopropylamine (2.0 equiv).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Core Principles
To further elucidate the concepts discussed, the following diagrams illustrate the fundamental mechanisms and workflows.
Concluding Remarks
This compound stands out as a highly versatile and valuable building block in the synthesis of complex, biologically active molecules. Its dihalogenated nature, combined with the inherent reactivity differences between bromine and chlorine, allows for predictable and selective functionalization. The C4-bromo position serves as a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira couplings, while the less reactive C3-chloro position remains available for subsequent transformations. This guide has provided a comparative overview, supported by illustrative data and detailed protocols, to empower researchers to effectively harness the synthetic potential of this important heterocyclic intermediate. The continued development of novel catalysts and methodologies will undoubtedly further expand the utility of this compound in the pursuit of new therapeutic agents and functional materials.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones via Pd-catalyzed cross-coupling reaction and cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. US9546191B1 - Palladium(II) complex for catalyzing sonogashira coupling reactions and a method thereof - Google Patents [patents.google.com]
- 15. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
Decoding the Molecular Endgame: A Comparative Guide to Mechanism of Action Studies for 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The specific derivative, 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, serves as a crucial intermediate in the synthesis of a new generation of targeted therapies.[1][2] This guide provides an in-depth analysis of the probable mechanism of action of these derivatives, offering a comparative overview of the essential experimental methodologies required to elucidate their molecular interactions and cellular effects. As a Senior Application Scientist, my aim is to bridge the gap between theoretical understanding and practical application, providing you with the insights needed to accelerate your research.
The Rise of Pyrrolo[2,3-b]pyridines: A Scaffold for Precision Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is a bioisostere of purine, the fundamental building block of ATP.[3] This structural mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[6]
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[7][8][9]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key player in the pathogenesis of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have shown promise as GSK-3β inhibitors.[10]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a colorectal oncogene, and specific 1H-pyrrolo[2,a]pyridine derivatives have been discovered as potent type II CDK8 inhibitors.[11][12]
-
PI3K-related kinases (PIKKs): Certain pyrrolo-quinoline derivatives, which share structural similarities, have shown inhibitory activity against ATM and mTOR, members of the PIKK family.[13]
The 4-bromo and 3-chloro substitutions on the pyrrolo[2,3-b]pyridine ring are strategically placed to allow for further chemical modifications, enabling the synthesis of diverse libraries of compounds with tailored selectivity and potency. These halogens can serve as handles for cross-coupling reactions, allowing for the introduction of various functional groups to explore the chemical space around the core scaffold.[14]
Elucidating the Mechanism of Action: A Multi-Faceted Approach
Understanding the precise mechanism by which a this compound derivative exerts its biological effect is paramount for its development as a therapeutic agent. This requires a combination of biochemical, cellular, and biophysical assays to confirm target engagement, delineate the mode of inhibition, and characterize downstream cellular consequences.
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates a typical workflow for characterizing the mechanism of action of a novel kinase inhibitor.
Caption: A streamlined workflow for characterizing the mechanism of action of kinase inhibitors.
Comparative Guide to Key Experimental Methodologies
The choice of assay is critical and depends on the specific research question, the nature of the target kinase, and the available resources. Below is a comparison of essential techniques.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are the first step to determine if a compound directly inhibits the enzymatic activity of the target kinase.[15]
| Assay Type | Principle | Advantages | Limitations |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[16] | Gold standard for sensitivity and direct measurement of enzymatic activity. | Requires handling of radioactive materials, low throughput. |
| Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, FP) | Detects the product of the kinase reaction using fluorescence resonance energy transfer or fluorescence polarization.[17][18] | High throughput, non-radioactive, amenable to automation. | Prone to interference from colored or fluorescent compounds. |
| Luminescence-Based ATP Detection (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction.[17] | Universal for any kinase, simple "add-mix-read" format. | Indirect measurement of kinase activity, can be affected by ATPase activity. |
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a popular method for high-throughput screening.
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Prepare assay buffer containing the kinase, a fluorescently labeled substrate peptide, and ATP.
-
-
Compound Dispensing:
-
Serially dilute the compound stock to create a dose-response curve.
-
Dispense the diluted compounds into a low-volume 384-well plate.
-
-
Kinase Reaction:
-
Add the kinase/substrate/ATP mixture to the wells containing the compound.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Add a detection solution containing a lanthanide-labeled anti-phospho-substrate antibody.
-
Incubate to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths.
-
Calculate the TR-FRET ratio and plot the data to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Cellular Efficacy and Target Engagement
While biochemical assays are crucial, they do not fully replicate the complexity of the cellular environment.[19] Cell-based assays are essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.[20][21]
| Assay Type | Principle | Advantages | Limitations |
| Target Engagement Assays (e.g., CETSA, NanoBRET™) | Measures the direct binding of the compound to its target protein within intact cells.[22][23] | Provides direct evidence of target engagement in a physiological context. | Can be technically challenging and may require specific reagents or instrumentation. |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation status of the kinase's downstream substrates.[20] | Directly assesses the functional consequence of kinase inhibition in a signaling pathway. | Requires specific and validated phospho-antibodies. |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®) | Measures the effect of the compound on cell survival and growth.[20] | Provides a phenotypic readout of the compound's overall cellular activity. | Not target-specific; off-target effects can contribute to the observed phenotype. |
CETSA is a powerful method to validate target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24][25]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the this compound derivative or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thawing or other methods.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing a Key Signaling Pathway: The FGFR Signaling Cascade
The following diagram illustrates a simplified representation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a common target for pyrrolo[2,3-b]pyridine derivatives.
Caption: Simplified FGFR signaling pathway leading to cell proliferation and survival.
Conclusion: A Roadmap for Successful Drug Discovery
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of their mechanism of action is critical for advancing these compounds through the drug discovery pipeline. By employing a combination of the biochemical, cellular, and biophysical methods outlined in this guide, researchers can confidently characterize the molecular interactions of these derivatives, validate their cellular efficacy, and ultimately unlock their full therapeutic potential. This systematic and evidence-based approach, grounded in scientific integrity, is the cornerstone of successful modern drug development.
References
- 1. 4-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. kinaselogistics.com [kinaselogistics.com]
- 24. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antimicrobial Activity of Functionalized Pyrrolo[2,3-b]pyridines
In the ever-escalating battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds as potential therapeutic agents is a cornerstone of modern drug discovery. Among these, the pyrrolo[2,3-b]pyridine (7-azaindole) nucleus has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the antimicrobial performance of functionalized pyrrolo[2,3-b]pyridines, offering insights into their synthesis, mechanism of action, and in vitro efficacy against clinically relevant pathogens. We will delve into the structure-activity relationships that govern their antimicrobial potential and benchmark their performance against established antibiotic classes, providing researchers, scientists, and drug development professionals with a critical evaluation of this promising class of compounds.
The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Core for Antimicrobial Drug Design
The pyrrolo[2,3-b]pyridine scaffold, a fusion of a pyrrole and a pyridine ring, is a bioisostere of purine and has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms at key positions allow for diverse functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. This versatility has led to the development of pyrrolo[2,3-b]pyridine derivatives with a range of biological activities, including as kinase inhibitors and, importantly, as antimicrobial agents.
The rationale behind exploring this scaffold for antimicrobial activity lies in its potential to interact with various bacterial targets, distinct from those of existing antibiotics, thereby offering a potential solution to the challenge of drug resistance. The ability to introduce a variety of substituents at different positions of the pyrrolo[2,3-b]pyridine ring system allows for the systematic optimization of antimicrobial potency and spectrum.
Synthesis of Functionalized Pyrrolo[2,3-b]pyridines: A Modular Approach
The synthesis of functionalized pyrrolo[2,3-b]pyridines is a critical aspect of exploring their antimicrobial potential. A common and effective strategy involves the construction of the heterocyclic core followed by the introduction of various substituents. One versatile approach begins with a substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, which can be reacted with active methylene compounds in the presence of an acid catalyst to yield the desired 1H-pyrrolo[2,3-b]pyridine derivatives[1]. This multi-component reaction approach allows for the facile introduction of diversity at several positions of the scaffold.
A schematic representation of a typical synthetic approach is provided below:
References
A Comparative Guide to the Antitumor Properties of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides an in-depth technical analysis of 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine derivatives, a promising class of compounds in oncology research. We will objectively compare their performance against other alternatives, supported by experimental data, and explore the causality behind their potent antitumor activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel cancer therapeutics.
Introduction: The Privileged Scaffold of Pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrrolo[2,3-b]pyrimidine-based molecules to function as competitive inhibitors at the ATP-binding sites of a vast family of enzymes known as protein kinases.[1][2] As kinases are critical regulators of numerous cellular processes, including growth, proliferation, and survival, their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1]
The strategic placement of halogen atoms, specifically a bromine at the 4-position and a chlorine at the 3-position, on this core scaffold (CAS No. 943323-92-0) creates a versatile and potent platform for developing highly selective and effective kinase inhibitors.[3][4] This guide will dissect the mechanism, structure-activity relationships (SAR), and experimental validation of these specific derivatives.
Mechanism of Action: Potent Kinase Inhibition
The primary antitumor mechanism of this compound derivatives is the inhibition of protein kinase activity. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascades that drive malignant cell behavior.
Derivatives built upon the pyrrolo[2,3-b]pyridine core have demonstrated inhibitory activity against a range of oncogenic kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling is implicated in various cancers.[5][6] Pyrrolo[2,3-b]pyridine derivatives have been specifically designed as potent FGFR inhibitors.[6][7]
-
Epidermal Growth Factor Receptor (EGFR) : A well-established target in oncology, inhibitors of EGFR are used to treat several cancer types.[8]
-
Ribosomal S6 Protein Kinase 2 (RSK2) : This kinase is involved in cell proliferation and survival, and its inhibition is a promising strategy, particularly in triple-negative breast cancer.[9]
-
Cell Division Cycle 7 (Cdc7) Kinase : As an essential regulator of DNA replication, Cdc7 is an attractive target for cancer therapy.[10]
The following diagram illustrates the general mechanism of action for these kinase inhibitors.
Caption: General mechanism of kinase inhibition by pyrrolopyridine derivatives.
Structure-Activity Relationship (SAR) and Comparative Analysis
The efficacy of these inhibitors is not solely dependent on the core scaffold but is finely tuned by the nature and position of its substituents. The di-halogenation at the C3 and C4 positions is a critical design choice.
-
The Pyrrolo[2,3-b]pyridine Core : This moiety serves as the foundational "hinge-binder," forming key hydrogen bonds within the kinase active site, mimicking the interactions of adenine.[1][11]
-
C3-Chloro and C4-Bromo Substituents : These halogens serve two main purposes. First, they occupy specific hydrophobic pockets within the active site, enhancing binding affinity and selectivity. Second, they act as versatile synthetic handles. The C4-position, in particular, can be readily modified via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination to introduce diverse side chains that can target other regions of the ATP pocket, thereby improving potency and tailoring selectivity.[6][12]
-
Substitutions at Other Positions : Introducing aryl groups at the C2 position or carboxamide groups with phenyl sulfonamides has proven to be an effective strategy for generating highly potent and selective inhibitors targeting kinases like RSK2.[9][12]
Comparison with Alternatives
The 4-Bromo-3-chloro derivative is part of a broader family of halogenated pyrrolopyridines and related heterocyclic kinase inhibitors.
| Scaffold Type | Key Features & Advantages | Primary Kinase Targets (Examples) | Reference |
| This compound | Versatile synthetic handles (Br, Cl) for SAR exploration. Potent inhibition through combined halogen interactions. | FGFR, RSK2, EGFR | [7][8][9] |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine can improve metabolic stability and act as a hydrogen bond acceptor, enhancing binding affinity. | General Kinases | [13][14] |
| Pyrido[2,3-d]pyrimidine | Isomeric scaffold with a different nitrogen arrangement, leading to altered selectivity profiles. | FGFR, PDGFr, c-src | [15] |
| Pyrazolo[3,4-d]pyrimidine | Another purine bioisostere. The pyrazole ring offers different hydrogen bonding patterns. | c-MET, EGFR, BTK | [16] |
| Pyrazolo[3,4-b]pyridine | Aza-indazole scaffold that has also proven crucial for activity against targets like FGFR. | FGFR, JAK | [11] |
The choice of halogen is a critical determinant of synthetic reactivity and biological activity. While fluorine often enhances metabolic stability, the higher reactivity of bromine and iodine in cross-coupling reactions makes them valuable for library synthesis and SAR studies.[6][14]
Quantitative Performance Data
The following table summarizes the reported in vitro efficacy of various pyrrolo[2,3-b]pyridine derivatives and related compounds against specific kinases and cancer cell lines.
| Compound/Derivative | Target Kinase | Target Cell Line | IC₅₀ Value | Reference |
| Pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1 | 4T1 (Breast Cancer) | 7 nM | [7] |
| Pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR2 | 4T1 (Breast Cancer) | 9 nM | [7] |
| Pyrrolo[2,3-b]pyridine Derivative (B1) | RSK2 | MDA-MB-468 (Breast Cancer) | 1.7 nM (enzyme), 0.13 µM (cell) | [9] |
| Pyrido[4,3-d]pyrimidine Analog | EGFR | A431 (Epidermoid Carcinoma) | 8-40 nM (cell) | [8] |
| 4-bromo-4'-chloro pyrazoline analog | - | HeLa (Cervical Cancer) | 8.7 µg/mL | [17] |
| Pyrido[2,3-d]pyrimidine (4e) | FGFR | - | 0.060 µM | [15] |
Experimental Protocols and Workflows
To ensure scientific integrity, the evaluation of these compounds follows a rigorous, self-validating workflow from chemical synthesis to biological characterization.
Caption: Standard experimental workflow for evaluating novel antitumor agents.
Protocol 1: Representative Synthesis via Suzuki-Miyaura Coupling
This protocol describes a general method for introducing an aryl group at the C2-position of a 4-chloro-2-iodo-pyrrolopyridine intermediate, a common strategy in synthesizing these derivatives.[12]
-
Reaction Setup : To a mixture of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq), add de-gassed 1,4-dioxane and water (1:1 ratio).
-
Catalyst Addition : Add a palladium catalyst, such as Pd₂(dba)₃ (0.03 eq), under a nitrogen atmosphere.
-
Reaction : Stir the reaction mixture at 100 °C for 30-60 minutes, monitoring progress by TLC or LC-MS.
-
Work-up : After cooling to room temperature, remove the solvent in vacuo. Partition the residue between ethyl acetate and water.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired 2-aryl derivative.
-
Deprotection : The SEM protecting group on the nitrogen can be removed under appropriate acidic conditions to yield the final compound.
Protocol 2: In Vitro Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[17][18]
-
Cell Seeding : Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This assay determines if cell death occurs via apoptosis by measuring the activity of caspase-3, a key executioner caspase.[17]
-
Cell Treatment : Treat cancer cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them using a suitable lysis buffer to release cellular proteins.
-
Protein Quantification : Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Caspase Assay : In a 96-well plate, add an equal amount of protein from each sample. Add a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement : Incubate the plate at 37°C. The cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be measured by absorbance at ~405 nm over time.
-
Analysis : Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in apoptosis induction.
Conclusion and Future Directions
Derivatives of this compound represent a robust and highly adaptable platform for the development of targeted anticancer therapies. Their mechanism as competitive kinase inhibitors is well-established, and the strategic halogenation provides both potent target engagement and synthetic flexibility. Structure-activity relationship studies have demonstrated that modifications to this core can yield inhibitors with nanomolar potency and high selectivity against key oncogenic drivers like FGFR and RSK2.[7][9]
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. The exploration of novel side chains at the C2 and C4 positions will likely yield next-generation inhibitors with improved selectivity, potentially overcoming resistance mechanisms seen with existing kinase inhibitors. The data presented in this guide strongly supports the continued investigation of this compound class as a valuable source of future oncology drugs.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. This compound , 95+% , 943323-92-0 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for Selective Functionalization of 4-Bromo-3-chloro-1H-pyrrolo[2,3-B]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. The di-halogenated derivative, 4-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable intermediate, offering two distinct reactive handles for the sequential and regioselective introduction of molecular complexity. This guide provides a comparative analysis of palladium catalyst systems for the selective functionalization of this key building block, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The insights provided herein are grounded in established catalytic principles and supported by experimental data from analogous systems to empower researchers in the efficient synthesis of novel bioactive molecules.
The Cornerstone of Selectivity: Understanding C-X Bond Reactivity
The successful selective functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for carbon-halogen bond activation via oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[1] This inherent difference allows for the preferential coupling at the more labile C-Br bond at the 4-position, while leaving the more robust C-Cl bond at the 3-position intact for subsequent transformations. The choice of palladium catalyst, and particularly the ancillary ligands, plays a crucial role in modulating the reactivity and selectivity of these transformations.[2]
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. For the selective arylation at the C4 position of this compound, the choice of catalyst is critical to ensure high yields and preserve the C-Cl bond.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & References |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | "Classic" catalyst, effective for many aryl bromides.[1][3] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | ~92 | Reliable for heteroaryl couplings.[1][4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Highly active for challenging substrates, including heteroaryl chlorides.[5][6] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane | RT-100 | 2-24 | >90 | Excellent for heteroaryl chlorides and sterically hindered substrates.[7] |
Expert Insights on Catalyst Selection for Suzuki-Miyaura Coupling:
For routine couplings with simple arylboronic acids, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable and cost-effective choices.[1][4] However, for more challenging transformations involving sterically hindered or electron-rich/deficient coupling partners, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is highly recommended.[5][7] These ligands facilitate the oxidative addition of the aryl bromide and promote the reductive elimination step, leading to higher yields and faster reaction times, even at lower catalyst loadings.[8] The choice between SPhos and XPhos can be substrate-dependent, and a small screen of ligands is often beneficial.
Navigating C-N Bond Formation: A Comparison of Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[9] When applying this reaction to this compound, the goal is to selectively introduce an amine at the C4-position.
Table 2: Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & References |
| Pd(OAc)₂ / BINAP | BINAP | NaOtBu | Toluene | 110 | - | High | Second-generation catalyst, effective for primary and secondary amines.[9] |
| Pd₂(dba)₃ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 70-90 | Good for coupling with a variety of amines and amides.[10] |
| Pd(OAc)₂ / RuPhos | RuPhos | LiHMDS | THF | RT | 0.5 | >90 | Highly active precatalyst system for unprotected halo-7-azaindoles.[10] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 2-18 | >90 | Broad substrate scope, including challenging heteroaryl halides.[11] |
Expert Insights on Catalyst Selection for Buchwald-Hartwig Amination:
The choice of ligand is paramount in Buchwald-Hartwig amination. While second-generation ligands like BINAP are effective, the development of bulky biarylphosphine ligands such as XPhos and RuPhos has significantly expanded the scope and efficiency of this reaction, particularly for heteroaromatic substrates.[10][11] For the unprotected 7-azaindole core, a catalyst system comprising a palladium precatalyst and a ligand like RuPhos has been shown to be highly effective, allowing for rapid reactions under mild conditions.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine.[12]
Forging C-C Triple Bonds: A Comparative Look at Catalysts for Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, providing a direct route to valuable intermediates for further functionalization.[13] Selective alkynylation at the C4-position of this compound requires a catalyst system that can efficiently activate the C-Br bond without disturbing the C-Cl bond.
Table 3: Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Aryl Bromides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & References |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N | THF | RT-60 | 2-16 | >90 | The "classical" Sonogashira conditions, widely applicable.[14] |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N | DMF | RT-80 | 2-12 | >90 | A stable and reliable catalyst system.[15] |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 110 | - | High | Copper-free conditions, beneficial for sensitive substrates. |
| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | RT | 2-3 | >90 | Air-stable, monoligated precatalyst for room temperature, copper-free couplings.[16] |
Expert Insights on Catalyst Selection for Sonogashira Coupling:
The traditional Pd(PPh₃)₄/CuI system remains a workhorse for Sonogashira couplings and is often the first choice for its reliability.[14] However, the presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). In such cases, or when working with substrates sensitive to copper, copper-free conditions employing bulky electron-rich ligands like XPhos are advantageous. The development of highly active, air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl allows for efficient Sonogashira couplings at room temperature without the need for a copper co-catalyst, offering a more convenient and often more reproducible protocol.[16]
Visualizing the Catalytic Process
To better understand the underlying principles of these transformations, the following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for catalyst selection.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Decision workflow for selecting a palladium catalyst system.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add a solution of the palladium precatalyst (e.g., RuPhos G3, 0.02 equiv.) in anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Sonogashira Coupling at the C4-Position (Copper-Free)
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and XPhos (0.10 equiv.).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
The selective functionalization of this compound is a critical step in the synthesis of many potential therapeutic agents. The choice of palladium catalyst system is paramount to achieving high yields and the desired regioselectivity. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for many transformations, the use of modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos offers significant advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides a framework for the rational selection of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, empowering researchers to efficiently access a diverse array of novel 7-azaindole derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
